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D-Threonine 1,1-Dimethylethyl Ester Hydrochloride Documentation Hub

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  • Product: D-Threonine 1,1-Dimethylethyl Ester Hydrochloride

Core Science & Biosynthesis

Foundational

Advanced Synthesis of D-Threonine tert-Butyl Ester Hydrochloride: Mechanistic Insights and Scalable Protocols

Executive Summary D-Threonine tert-butyl ester hydrochloride (H-D-Thr-OtBu·HCl) is a critical chiral building block extensively utilized in the synthesis of complex biomolecules, active pharmaceutical ingredients (APIs),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-Threonine tert-butyl ester hydrochloride (H-D-Thr-OtBu·HCl) is a critical chiral building block extensively utilized in the synthesis of complex biomolecules, active pharmaceutical ingredients (APIs), and advanced peptide therapeutics[][2]. Its primary application lies in solid-phase peptide synthesis (SPPS), where the tert-butyl ester serves as a robust protecting group for the C-terminus[]. This guide provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis of this compound, ensuring high optical purity and operational safety.

Mechanistic Rationale: Structural Advantages & Causality

Designing a synthetic route for amino acid esters requires an understanding of protecting group orthogonality and thermodynamic stability.

  • Orthogonality in SPPS: The tert-butyl ester is strictly orthogonal to standard amino-protecting groups such as Fmoc and Cbz[]. It remains completely stable under the basic conditions (e.g., 20% piperidine) required for Fmoc deprotection, yet it is rapidly and cleanly cleaved by strong acids like trifluoroacetic acid (TFA) during the final global deprotection step[]. This allows for the precise insertion of D-threonine residues into complex architectures, such as analogs of the macrocyclic antibiotic teixobactin[3].

  • The Hydrochloride Salt Advantage: Synthesizing the free base of an amino acid ester presents significant handling challenges. Free amino acid esters are nucleophilic and highly susceptible to intermolecular auto-condensation, leading to the formation of diketopiperazines[4]. By converting the free base into its hydrochloride salt immediately upon isolation, the primary amine is locked in a protonated (ammonium) state[][4]. This thermodynamic sink renders the molecule non-nucleophilic, drastically enhancing shelf-life, crystallinity, and solubility in polar solvents[][2].

Synthetic Methodologies & Catalyst Selection

The preparation of D-Threonine tert-butyl ester hydrochloride is primarily achieved through two distinct pathways: direct esterification using isobutylene gas, and transesterification utilizing tert-butyl acetate[4][5].

  • Route A: Direct Esterification (Isobutylene Method): This classical approach involves the electrophilic addition of the tert-butyl cation to the carboxylic acid of D-Threonine[4][6]. While highly scalable for industrial manufacturing, it requires pressurized autoclaves to handle flammable isobutylene gas and relies on concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)[4].

  • Route B: Transesterification (tert-Butyl Acetate Method): A highly efficient, bench-friendly method utilizes tert-butyl acetate as both the solvent and the tert-butyl donor[5][7]. Catalyzed by 60% aqueous perchloric acid (HClO₄), this method operates at ambient pressure[5][8]. Perchloric acid is specifically chosen because it is a potent proton donor that drives the transesterification equilibrium forward without causing the oxidative or dehydrating side reactions often seen with concentrated H₂SO₄, preserving the secondary hydroxyl group of threonine[7][8].

Quantitative Data Presentation

Table 1: Comparative Analysis of Synthetic Routes [4][5]

MetricRoute A (Isobutylene)Route B (tert-Butyl Acetate)
Primary Reagent Isobutylene (Gas)tert-Butyl acetate (Liquid)
Typical Catalyst H₂SO₄ or PTSA60% HClO₄
Reaction Time 48 - 72 hours18 - 24 hours
Operational Pressure High (Autoclave required)Ambient (Standard glassware)
Scalability High (Industrial manufacturing)Moderate (Lab to Pilot scale)

Table 2: Evaluation of Acid Catalysts [4][7][8]

CatalystTypical RouteEfficiencyMechanistic Notes
Perchloric Acid (HClO₄) TransesterificationVery HighHighly effective for free amino acids; avoids dehydration of the Thr hydroxyl group.
Sulfuric Acid (H₂SO₄) Direct EsterificationHighExothermic; requires strict cooling (0-5 °C) to prevent side reactions.
p-Toluenesulfonic Acid Direct EsterificationModerateSolid, non-oxidizing alternative; safer handling but requires longer reaction times.

Experimental Protocols

The following protocols detail self-validating workflows for synthesizing H-D-Thr-OtBu·HCl.

Protocol 1: Transesterification via tert-Butyl Acetate (Recommended Lab-Scale Route)

Adapted from standard procedures for amino acid tert-butyl esterification[5][7][8].

  • Preparation & Cooling: Suspend D-Threonine (1.0 eq) in tert-butyl acetate (approximately 15-20 volumes) within a round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0 °C using an ice-water bath[8][9].

    • Causality: Cooling is critical because the subsequent addition of strong acid is highly exothermic; excessive heat can lead to epimerization of the chiral centers or degradation of the starting material.

  • Catalyst Addition: While maintaining vigorous stirring at 0 °C, add 60% aqueous perchloric acid (HClO₄) (1.2 - 1.5 eq) dropwise over 15 minutes[5][8].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (21–24 °C). Stir the mixture continuously for 18 to 24 hours[5][8].

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC); the reaction mixture will transition from a suspension to a homogeneous solution as the esterification proceeds. The disappearance of the baseline D-Threonine spot indicates completion.

  • Quenching & Neutralization: Carefully pour the homogeneous reaction mixture into a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the perchloric acid[5]. Slow addition is required to control the vigorous evolution of CO₂ gas.

  • Extraction: Extract the aqueous layer with anhydrous ethyl ether (3 x 10 volumes). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter[5]. The ether layer now contains the D-Thr-OtBu free base.

  • Salt Formation: Cool the ethereal solution to -10 °C. Slowly bubble dry hydrogen chloride (HCl) gas through the solution[5].

    • Causality & Validation: The free base is highly soluble in ether, whereas the hydrochloride salt is insoluble. The rapid formation of a dense white precipitate serves as a visual confirmation of successful salt formation[5].

  • Isolation: Filter the white precipitate, wash with cold anhydrous ether, and dry under vacuum to yield pure D-Threonine tert-butyl ester hydrochloride[5].

Workflow N1 D-Threonine + tert-Butyl Acetate (Suspension) N2 Cool to 0°C & Add 60% HClO4 (Exothermic Control) N1->N2 N3 Stir at 21-24°C for 18-24 hrs (Transesterification) N2->N3 N4 Quench with Aqueous NaHCO3 (Neutralization) N3->N4 N5 Extract with Ether & Dry (Na2SO4) (Isolation of Free Base) N4->N5 N6 Bubble Dry HCl(g) at -10°C (Salt Formation) N5->N6 N7 D-Threonine tert-Butyl Ester HCl (White Precipitate) N6->N7

Fig 1. Step-by-step workflow for the transesterification of D-Threonine using tert-butyl acetate.

Protocol 2: Direct Esterification via Isobutylene Gas (Industrial Scale Route)

Adapted from classical isobutylene esterification protocols[4][6].

  • Suspension: Suspend D-Threonine (1.0 eq) in anhydrous dioxane in a pressure-rated autoclave.

  • Acidification: Add p-toluenesulfonic acid (PTSA) (1.1 eq) or carefully add concentrated H₂SO₄ at 0 °C[4].

  • Alkylation: Seal the autoclave and introduce liquid or gaseous isobutylene until the internal pressure stabilizes.

  • Reaction: Stir the mixture at room temperature for 48 to 72 hours[4].

  • Workup: Vent the excess isobutylene safely. Neutralize the mixture with NaHCO₃, extract the free base into an organic solvent, and precipitate the hydrochloride salt using HCl gas as described in Protocol 1[4][5].

Pathways SM D-Threonine R1 Isobutylene Gas + H2SO4 / Dioxane (Direct Esterification) SM->R1 Route A R2 tert-Butyl Acetate + HClO4 (Transesterification) SM->R2 Route B FB D-Thr-OtBu (Free Base) R1->FB R2->FB HCl Anhydrous HCl in Ether FB->HCl Prod H-D-Thr-OtBu·HCl (Stable Salt) HCl->Prod

Fig 2. Divergent synthetic pathways for D-Threonine tert-butyl ester hydrochloride.

Conclusion

The synthesis of D-Threonine tert-butyl ester hydrochloride requires careful consideration of reaction thermodynamics and protecting group orthogonality. While the isobutylene method remains a staple for bulk manufacturing, the tert-butyl acetate transesterification route offers superior operational safety and comparable yields for laboratory-scale synthesis. By rigorously controlling the temperature during acid catalysis and trapping the product as an insoluble hydrochloride salt, chemists can reliably produce this critical chiral building block with high optical and chemical purity.

References

1.[4] Title: D-Alanine tert.butyl ester hydrochloride - Benchchem. Source: benchchem.com. URL: 2.[] Title: CAS 69320-90-7 (L-Threonine tert-butyl ester hydrochloride) - BOC Sciences. Source: bocsci.com. URL: 3.[5] Title: Glycine tert-butyl ester hydrochloride | 27532-96-3 - Benchchem. Source: benchchem.com. URL: 4.[7] Title: (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride | 106402-41-9 | Benchchem. Source: benchchem.com. URL: 5.[6] Title: tert-Butyl D-leucinate hydrochloride | 13081-32-8 | Benchchem. Source: benchchem.com. URL: 6.[9] Title: Dibutyl sulfate | 625-22-9 | Benchchem. Source: benchchem.com. URL: 7.[2] Title: L-Threonine tert-butyl ester hydrochloride - Chem-Impex. Source: chemimpex.com. URL: 8.[3] Title: CN107266531A - Teixobactin and preparation method thereof. Source: google.com. URL: 9.[8] Title: Novel Organocatalysts for Highly Enantioselective Transformations. Source: tuwien.at. URL:

Sources

Exploratory

Technical Whitepaper: D-Threonine 1,1-Dimethylethyl Ester Hydrochloride in Advanced Peptide Synthesis

Executive Summary In the landscape of modern peptide drug development, the incorporation of D-amino acids is a highly effective strategy for conferring resistance against endogenous proteolytic degradation, thereby exten...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide drug development, the incorporation of D-amino acids is a highly effective strategy for conferring resistance against endogenous proteolytic degradation, thereby extending the pharmacokinetic half-life of peptide therapeutics. D-Threonine 1,1-Dimethylethyl Ester Hydrochloride (commonly abbreviated as H-D-Thr-OtBu·HCl) serves as a critical chiral building block in this domain. By masking the C-terminal carboxyl group with a sterically hindered tert-butyl (tBu) ester, this molecule provides an orthogonal protection strategy that is essential for complex Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS)[1].

This whitepaper details the chemical identifiers, mechanistic rationale, and self-validating experimental protocols required to successfully utilize H-D-Thr-OtBu·HCl in synthetic workflows.

Chemical Identity & Core Identifiers

Accurate chemical identification is paramount for procurement, regulatory compliance, and analytical validation. The hydrochloride salt form is strictly preferred over the free base to prevent spontaneous intermolecular cyclization (diketopiperazine formation) during storage.

PropertyValue
Chemical Name D-Threonine 1,1-Dimethylethyl Ester Hydrochloride
IUPAC Name tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride
CAS Number (Hydrochloride Salt) 2375248-53-4[2]
CAS Number (Free Base) 67580-85-2[3]
Molecular Formula C₈H₁₈ClNO₃[4]
Molecular Weight 211.69 g/mol [4]
SMILES CC(=O)OC(C)(C)C.[H]Cl[4]
InChI InChI=1S/C8H17NO3.ClH/c1-5(10)6(9)7(11)12-8(2,3)4;/h5-6,10H,9H2,1-4H3;1H/t5-,6+;/m0./s1[5]

Structural Significance & Mechanistic Rationale

The structural design of H-D-Thr-OtBu·HCl is engineered for precise control during peptide chain elongation.

The Hydrochloride Salt Rationale: Supplying the amino ester as an HCl salt protonates the primary amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), rendering it non-nucleophilic. This dramatically increases the shelf-life of the building block by preventing self-condensation. During synthesis, the addition of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) is required to liberate the free amine in situ precisely when coupling is initiated.

Orthogonal Protection Logic: The bulky 1,1-dimethylethyl (tert-butyl) group provides intense steric shielding to the carbonyl carbon, effectively blocking unwanted nucleophilic attacks at the C-terminus. Crucially, the tBu ester is highly stable under the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) but is readily cleaved by strong acids like Trifluoroacetic acid (TFA) during the final global deprotection step.

OrthogonalProtection Core H-D-Thr-OtBu·HCl (Core Building Block) N_Term N-Terminus (Amine) Available for Coupling Core->N_Term Free Amine C_Term C-Terminus (Carboxyl) Protected by tBu Ester Core->C_Term Blocked SideChain Side Chain (Hydroxyl) Requires Protection Core->SideChain Free Hydroxyl TFA Acidic Cleavage (TFA) Deprotects tBu C_Term->TFA Acid Labile

Figure 1: Orthogonal protection logic for H-D-Thr-OtBu·HCl in SPPS.

Experimental Workflow: N-Terminal Derivatization (Fmoc Protection)

To utilize H-D-Thr-OtBu·HCl as an N-protected building block in SPPS, it must first be derivatized with an Fmoc group. The following protocol is designed as a self-validating system , ensuring that the reaction logic dictates the workflow progression.

Mechanistic Causality of Reagent Selection

We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Fmoc-OSu is less reactive but highly specific, minimizing the risk of forming dipeptide impurities. Furthermore, the byproduct (N-hydroxysuccinimide) is highly water-soluble, allowing for complete removal during a simple aqueous workup. Sodium carbonate (


)  is selected as the base because it buffers the aqueous/organic biphasic system at pH 8–9; this is basic enough to liberate the nucleophilic amine, but not so basic as to trigger premature cleavage of the newly attached Fmoc group.

FmocProtection Start H-D-Thr-OtBu·HCl + Fmoc-OSu Base Add Base (Na2CO3) Neutralize HCl & Activate Start->Base React Stir at RT (2-4h) Monitor via TLC Base->React pH 8-9 Workup Aqueous Workup Extract with EtOAc React->Workup Ninhydrin Negative Product Fmoc-D-Thr-OtBu (Purified Product) Workup->Product >98% Purity

Figure 2: Step-by-step experimental workflow for the Fmoc-protection of H-D-Thr-OtBu·HCl.
Step-by-Step Self-Validating Protocol
  • Initiation & Solubilization: Dissolve 1.0 equivalent of H-D-Thr-OtBu·HCl in a 1:1 (v/v) mixture of 1,4-Dioxane and deionized water. Cool the system to 0°C using an ice bath.

  • Amine Liberation: Slowly add 2.0 equivalents of

    
    . Causality: The first equivalent neutralizes the HCl salt, while the second maintains the alkaline environment required for the substitution reaction.
    
  • Coupling: Add 1.1 equivalents of Fmoc-OSu dissolved in a minimal amount of 1,4-Dioxane dropwise over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature.

  • Self-Validation Check (Ninhydrin Test): After 2 hours, sample the reaction mixture. Spot it on a silica TLC plate alongside the pure H-D-Thr-OtBu·HCl starting material. Stain with Ninhydrin reagent and heat.

    • Logic Gate: If the reaction spot turns blue/purple, unreacted primary amine remains

      
       Continue stirring for 1 hour and repeat.
      
    • Logic Gate: If the reaction spot remains yellow/clear, the amine is fully consumed

      
       Proceed to Step 5.
      
  • Quenching & Workup: Cool the mixture back to 0°C. Carefully acidify to pH 3 using 1M HCl. Critical Warning: Acidification must be done at 0°C to prevent premature cleavage of the acid-labile tBu ester. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield Fmoc-D-Thr-OtBu.
    

Analytical Validation & Quality Control

To ensure the integrity of the synthesized or procured H-D-Thr-OtBu·HCl, the following analytical validations must be performed prior to downstream use:

  • Chiral HPLC: D-Threonine possesses two chiral centers (2R, 3S). Chiral chromatography is mandatory to verify that no epimerization occurred at the

    
    -carbon during the esterification process. The enantiomeric excess (ee) should strictly be 
    
    
    
    .
  • Nuclear Magnetic Resonance (NMR): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -NMR (in DMSO-
    
    
    
    or
    
    
    ) must exhibit a prominent, sharp singlet integrating to 9 protons at approximately
    
    
    1.45 ppm, confirming the structural integrity of the tert-butyl ester group.
  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI-MS) should yield a primary mass-to-charge (

    
    ) peak at 176.1 
    
    
    
    corresponding to the free base mass (175.23 g/mol ), confirming the absence of degradation products[3].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride (CAS 2375248-53-4)." PubChem. URL: [Link]

Sources

Foundational

Technical Guide: Spectral Profiling of D-Threonine tert-butyl ester Hydrochloride

The following technical guide details the spectral characteristics, synthesis, and quality control parameters for D-Threonine tert-butyl ester hydrochloride (H-D-Thr-OtBu[1][2]·HCl). [1][2] Executive Summary D-Threonine...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectral characteristics, synthesis, and quality control parameters for D-Threonine tert-butyl ester hydrochloride (H-D-Thr-OtBu[1][2]·HCl).

[1][2]

Executive Summary

D-Threonine tert-butyl ester hydrochloride (H-D-Thr-OtBu[1][2]·HCl) is a critical chiral building block in the synthesis of protease-resistant peptides and peptidomimetics.[1][2] By protecting the C-terminus as a tert-butyl ester, it allows for orthogonal protection strategies—specifically compatible with Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols where the ester is acid-labile but stable to basic deprotection conditions.[2]

This guide provides a comprehensive spectral analysis (NMR, IR, Mass Spec) to assist researchers in the structural validation and impurity profiling of this compound. Note: While spectral data (NMR, IR, MS) are identical for enantiomers in achiral environments, optical rotation distinguishes the D-isomer from its L-counterpart (CAS: 69320-90-7).[1][2]

Chemical Profile & Identity

ParameterSpecification
Chemical Name D-Threonine tert-butyl ester hydrochloride
Synonyms H-D-Thr-OtBu[1][2]·HCl; (2R,3S)-2-amino-3-hydroxybutanoic acid tert-butyl ester HCl
CAS Number Referenced via Free Base: 201274-81-9 (Free Base); L-Isomer Salt:[2] 69320-90-7
Molecular Formula

Molecular Weight 211.69 g/mol (Salt); 175.23 g/mol (Free Base)
Chirality D-Configuration (2R, 3S)
Physical State White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO; slightly soluble in dichloromethane

Synthesis & Experimental Preparation

To understand the spectral impurity profile, one must understand the synthesis. The standard industrial route involves the acid-catalyzed addition of isobutylene to D-Threonine.[2]

Reaction Pathway

The reaction utilizes isobutylene in the presence of a strong acid catalyst (e.g.,


 or 

) in a solvent like dioxane or DCM, followed by salt formation.

Synthesis cluster_impurities Common Impurities SM D-Threonine (2R, 3S) Inter Intermediate: Protonated Ester SM->Inter H2SO4 / Dioxane Pressure, 25°C Iso Isobutylene (Gas) Iso->Inter Prod H-D-Thr-OtBu·HCl (Target) Inter->Prod 1. NaHCO3 (Neut.) 2. HCl/Ether Imp3 O-tBu Ether (Side rxn) Inter->Imp3 Over-reaction Imp1 D-Thr (Unreacted) Imp2 D-allo-Thr (Epimer)

Caption: Acid-catalyzed esterification pathway using isobutylene, highlighting potential side reactions.

Spectral Analysis: The Core Data

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is the preferred solvent due to the solubility of the hydrochloride salt and the ability to observe exchangeable protons (

,

).[1]

H NMR Data (400 MHz, DMSO-

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
1.18 Doublet (

Hz)
3H

-CH

Methyl group of the threonine side chain.[1][2]
1.46 Singlet9H

tert-Butyl ester group (Diagnostic peak).[1][2]
3.92 Broad Multiplet1H

-CH
Methine proton attached to the hydroxyl group.[1][2]
3.98 Doublet (

Hz)
1H

-CH
Methine proton adjacent to the amine and ester.[1][2]
5.45 Broad Singlet1H

Hydroxyl proton (Chemical shift varies with concentration/water).[1][2]
8.40 - 8.60 Broad Singlet3H

Ammonium protons (Exchangeable).[1][2]

Interpretation Notes:

  • Stereochemistry Check: The coupling constant

    
     for Threonine (anti-arrangement) is typically smaller (~4-5 Hz) than for Allo-threonine (syn-arrangement, ~8-9 Hz).[1][2] Use the 3.98 ppm doublet to confirm diastereomeric purity.
    
  • Solvent Impurities: Expect a water peak at ~3.33 ppm and DMSO quintet at 2.50 ppm.[1][2]


C NMR Data (100 MHz, DMSO-

)
Shift (

ppm)
Assignment
20.1

-CH

27.6

(t-Butyl methyls)
58.2

-CH (C2)
65.8

-CH (C3)
82.5

(Quaternary t-Butyl carbon)
167.8

(Ester Carbonyl)
Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the ester and the amine salt while ruling out free carboxylic acid.

Wavenumber (

)
Vibration ModeFunctional GroupInterpretation
3350 - 3450 O-H StretchAlcoholBroad band, often overlapping with NH stretches.[1][2]
2800 - 3100 N-H StretchAmine Salt (

)
Broad, complex absorption characteristic of amino acid hydrochlorides.
2975, 2930 C-H StretchAlkyl

C-H from t-butyl and methyl groups.[1][2]
1735 - 1745 C=O[1][2] StretchEster Strong, sharp peak.[1][3] Critical for confirming esterification.
1580 - 1600 N-H BendAmine SaltAsymmetric bending of

.
1150 - 1250 C-O StretchEster/AlcoholStrong bands corresponding to C-O-C and C-OH stretches.[1][2]
Mass Spectrometry (ESI-MS)

Mass spectrometry is used to confirm the molecular weight and analyze fragmentation efficiency.[1][2]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ve).[1][2]
    
  • Molecular Ion: The salt dissociates; detection is of the free base cation

    
    .[1]
    
Fragmentation Pathway

MassSpec M_H [M+H]+ m/z 176.1 Frag1 [M+H - Isobutylene]+ m/z 120.1 M_H->Frag1 - C4H8 (56 Da) (McLafferty-like) Frag2 [M+H - H2O]+ m/z 158.1 M_H->Frag2 - H2O (18 Da) Frag3 [M+H - Isobutylene - H2O]+ m/z 102.1 Frag1->Frag3 - H2O Frag4 Immonium Ion m/z 74.0 Frag1->Frag4 - HCOOH

Caption: ESI-MS fragmentation pathway for D-Thr-OtBu. Primary loss of the labile tert-butyl group is dominant.[2]

Key Diagnostic Ions:

  • m/z 176.1: Parent ion

    
    .[1][2]
    
  • m/z 120.1: Loss of isobutylene (return to Threonine structure).[1][2]

  • m/z 102.1: Subsequent dehydration (characteristic of hydroxy amino acids).[1][2]

Quality Control & Impurity Profiling

For drug development applications, purity is paramount.

  • Enantiomeric Purity:

    • Method: Chiral HPLC (e.g., Crownpak CR(+) column) or polarimetry.[1][2]

    • Specification: Optical Rotation

      
       should be negative (approx 
      
      
      
      to
      
      
      ,
      
      
      in MeOH) for the D-isomer (note: L-isomer is positive).
  • Diastereomeric Purity (Allo-Thr):

    • Check

      
      H NMR for splitting of the 
      
      
      
      -proton.[2] Presence of a larger coupling constant (
      
      
      Hz) indicates contamination with the allo form.
  • Residual Solvents:

    • Dioxane (Class 2 solvent) is often used in synthesis.[1][2] Verify absence via GC-HS.[1][2]

References

  • Synthesis of tert-butyl esters: Roeske, R. W. (1963).[1][2] Preparation of t-Butyl Esters of Free Amino Acids. Journal of Organic Chemistry, 28(5), 1251–1253.[1] Link[1][2]

  • NMR of Amino Acids: Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6, 135–140. Link

  • Mass Spec Fragmentation: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • L-Isomer Reference Data: National Institute of Standards and Technology (NIST).[1][2] L-Threonine tert-butyl ester Mass Spectrum. Link

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract D-Threonine 1,1-Dimethylethyl Ester Hydrochloride, a protected form of the essential amino acid D-Threonine, is a critical building block in peptid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Threonine 1,1-Dimethylethyl Ester Hydrochloride, a protected form of the essential amino acid D-Threonine, is a critical building block in peptide synthesis and pharmaceutical development.[1][2] Its solubility and stability are paramount to its successful application, influencing reaction kinetics, purification efficiency, and the shelf-life of both the intermediate and the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the solubility and stability characteristics of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride. We will delve into the theoretical and practical aspects of its behavior in various solvent systems and under different stress conditions. Furthermore, this document outlines detailed experimental protocols for assessing these properties and discusses the underlying chemical principles that govern its degradation pathways.

Introduction: The Role of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride in Drug Development

D-Threonine and its derivatives are integral components in the synthesis of numerous therapeutic agents. The 1,1-dimethylethyl (tert-butyl) ester and hydrochloride salt functionalities are strategically employed to enhance the compound's utility. The tert-butyl group provides protection for the carboxylic acid, preventing unwanted side reactions during peptide coupling, while the hydrochloride salt form generally improves the compound's stability and solubility in aqueous media.[3][4] Understanding the interplay between these functional groups and their impact on the molecule's physical properties is crucial for process optimization and formulation development.

This guide will systematically explore the solubility profile of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride, followed by a detailed analysis of its stability under various stress conditions, including hydrolytic, oxidative, and thermal stress, in line with the International Council for Harmonisation (ICH) guidelines.[5]

Physicochemical Properties

A foundational understanding of the physicochemical properties of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride is essential for predicting its behavior.

PropertyValueSource
Molecular Formula C₈H₁₇NO₃ · HCl[6]
Molecular Weight 211.69 g/mol [6]
Appearance White to off-white powder[4]
Melting Point 141-150 ºC[4]
Storage Temperature 0-8 °C[4]

Solubility Profile

The solubility of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride is a critical parameter for its use in synthesis and formulation. As a hydrochloride salt, it exhibits a distinct solubility profile in aqueous and organic solvents.

Aqueous Solubility

D-Threonine 1,1-Dimethylethyl Ester Hydrochloride is generally soluble in water.[3] The ionic nature of the hydrochloride salt facilitates its dissolution in polar protic solvents like water. However, several factors can influence its aqueous solubility:

  • pH: The pH of the aqueous medium can significantly impact solubility. In acidic to neutral conditions, the compound remains in its salt form, promoting solubility.

  • Temperature: For many solids, solubility in water increases with temperature. Gentle heating can be employed to enhance the dissolution rate.[3]

  • Concentration: Attempting to prepare solutions exceeding the saturation point will result in incomplete dissolution.[3]

Organic Solvent Solubility

The solubility in organic solvents is largely dictated by the polarity of the solvent.

SolventSolubilityRationale
Methanol Moderately SolubleAs a polar protic solvent, methanol can solvate the ionic salt to some extent. It is often used as a co-solvent.[3]
Ethanol Low to ModerateSimilar to methanol but generally less effective due to its lower polarity.[3]
Dichloromethane (DCM) InsolubleThe ionic salt is not soluble in this non-polar aprotic solvent.[3]
Diethyl Ether InsolubleInsoluble as the salt in this non-polar solvent.[3]

For reactions requiring solubility in non-polar organic solvents, it is common practice to convert the hydrochloride salt to its free base form by neutralization with a mild base.[3]

Protocol for Solubility Determination

A standardized protocol for determining the approximate solubility of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride is provided below.

Objective: To determine the approximate solubility in a given solvent at a specified temperature.

Materials:

  • D-Threonine 1,1-Dimethylethyl Ester Hydrochloride

  • Selected solvents (e.g., deionized water, methanol, dichloromethane)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Vortex mixer

  • Temperature-controlled water bath or incubator

Procedure:

  • Preparation: Accurately weigh a small amount of the compound (e.g., 10 mg) into a series of vials.

  • Solvent Addition: Add a measured volume of the selected solvent (e.g., 0.1 mL) to the first vial.

  • Dissolution: Cap the vial and stir or vortex the mixture at the desired temperature for a set period (e.g., 15 minutes).

  • Observation: Visually inspect the vial for any undissolved solid.

  • Titration: If the solid has completely dissolved, add another weighed portion of the compound and repeat steps 3 and 4. If the solid has not dissolved, add an additional measured volume of the solvent and repeat the process until complete dissolution is achieved.

  • Calculation: Calculate the approximate solubility based on the total amount of solute dissolved in the final volume of the solvent. Express the result in mg/mL or g/L.

Stability and Degradation Pathways

The stability of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride is a critical quality attribute. Understanding its degradation pathways is essential for developing stable formulations and establishing appropriate storage conditions.[7] The primary functional groups susceptible to degradation are the ester linkage and the amino acid backbone itself.

Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of pharmaceutical development that helps to identify potential degradation products and pathways.[8][9] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[10]

Typical Stress Conditions for Forced Degradation Studies:

  • Acidic Hydrolysis: Exposure to strong acids like hydrochloric acid can catalyze the hydrolysis of the tert-butyl ester, yielding D-Threonine and tert-butanol.[8]

  • Basic Hydrolysis: Alkaline conditions, using bases such as sodium hydroxide, can also promote ester hydrolysis.[7]

  • Oxidation: Oxidizing agents like hydrogen peroxide can lead to the oxidation of the secondary alcohol or the amino group.[7]

  • Thermal Stress: Elevated temperatures can accelerate various degradation reactions.

  • Photostability: Exposure to UV and visible light can induce photodegradation.[7]

The goal of these studies is to achieve a target degradation of 5-20% of the active ingredient to ensure that degradation products can be reliably detected.[5]

Potential Degradation Pathways

Based on the structure of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride, the following degradation pathways are anticipated:

  • Ester Hydrolysis: This is the most probable degradation pathway, leading to the formation of D-Threonine. This reaction can be catalyzed by both acidic and basic conditions.[7]

  • Oxidation: The secondary alcohol on the threonine side chain and the primary amine are susceptible to oxidation.

  • Decarboxylation: While less common under typical storage conditions, decarboxylation of the amino acid can occur under more extreme thermal stress.

  • Racemization: The chiral centers of the molecule could potentially undergo racemization under certain pH and temperature conditions.

The degradation of the parent amino acid, threonine, can proceed through several metabolic pathways, including conversion to glycine and acetyl-CoA or deamination to α-ketobutyrate.[11][12] While these enzymatic pathways are not directly applicable to chemical stability, they provide insight into the inherent lability of the threonine structure.

G cluster_0 Forced Degradation Workflow start D-Threonine 1,1-Dimethylethyl Ester Hydrochloride Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) stress->analysis identify Identify and Characterize Degradation Products analysis->identify pathway Elucidate Degradation Pathways identify->pathway report Report Findings and Establish Stability Profile pathway->report

Caption: A generalized workflow for forced degradation studies.

Protocol for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study. A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for this analysis.[13]

Objective: To investigate the stability of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride under various stress conditions.

Materials:

  • D-Threonine 1,1-Dimethylethyl Ester Hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Deionized water

  • Temperature-controlled oven

  • Photostability chamber

  • Validated HPLC method with a suitable column (e.g., C18 reversed-phase)

Procedure:

  • Sample Preparation: Prepare stock solutions of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride in a suitable solvent (e.g., 0.1 M HCl).[13]

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a specified period.

    • Withdraw samples at various time points, neutralize with a suitable base, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Keep the solution at room temperature or a slightly elevated temperature.

    • Withdraw samples at various time points, neutralize with a suitable acid, and dilute for HPLC analysis.[7]

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw samples at various time points and dilute for HPLC analysis.[7]

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.

  • Photodegradation:

    • Expose the solid compound or a solution to light according to ICH Q1B guidelines.

    • Analyze the samples by HPLC.

  • Analysis: Analyze all stressed samples, along with a control sample stored under normal conditions, using the validated HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

G main_compound D-Threonine 1,1-Dimethylethyl Ester Hydrochloride hydrolysis_product D-Threonine main_compound->hydrolysis_product Ester Hydrolysis (Acid/Base Catalyzed) oxidation_product Oxidized Derivatives main_compound->oxidation_product Oxidation (e.g., H₂O₂) decarboxylation_product Decarboxylated Impurities main_compound->decarboxylation_product Thermal Stress

Caption: Potential degradation pathways for the subject compound.

Analytical Methodologies for Stability Assessment

The selection of an appropriate analytical method is crucial for accurately assessing the stability of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability studies. A reversed-phase HPLC method with UV detection is typically employed. For amino acid derivatives lacking a strong chromophore, pre-column derivatization with agents like phenylisothiocyanate (PITC) may be necessary.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of volatile impurities and degradation products. Derivatization to increase volatility is often required.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of the compound and its degradation products.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups present in the molecule and can indicate changes in the chemical structure upon degradation.[13]

Conclusion and Recommendations

D-Threonine 1,1-Dimethylethyl Ester Hydrochloride is a vital intermediate in pharmaceutical synthesis. Its solubility is highest in aqueous solutions and polar protic solvents, while it is largely insoluble in non-polar organic solvents. The primary degradation pathway is the hydrolysis of the tert-butyl ester, which can be accelerated by acidic, basic, and thermal stress. Oxidative degradation is also a potential concern.

For optimal use and storage, the following recommendations are made:

  • Storage: The compound should be stored at low temperatures (0-8°C) in a tightly sealed, light-resistant container to minimize degradation.[4]

  • Handling: For reactions in non-polar organic solvents, conversion to the free base is recommended. When preparing aqueous solutions, consider the effects of pH and temperature on solubility.

  • Stability Testing: Comprehensive forced degradation studies are essential to fully characterize the stability profile and to develop and validate a stability-indicating analytical method. This is a critical step in ensuring the quality and safety of any pharmaceutical product derived from this intermediate.

By understanding and controlling the solubility and stability of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride, researchers and drug development professionals can ensure the robustness of their synthetic processes and the quality of their final products.

References

  • BenchChem. (n.d.). Stability and Storage of DL-Threonine Methyl Ester Hydrochloride: An In-depth Technical Guide.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of DL-Threonine Methyl Ester Hydrochloride.
  • BenchChem. (n.d.). Improving solubility of DL-Threonine methyl ester hydrochloride for reactions.
  • Chem-Impex. (n.d.). O-tert-Butyl-D-threonine methyl ester hydrochloride.
  • ResearchGate. (n.d.). Three main pathways for threonine degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways for l-threonine degradation. Retrieved from [Link]

  • PMC. (n.d.). The threonine degradation pathway of the Trypanosoma brucei procyclic form: the main carbon source for lipid biosynthesis is under metabolic control. Retrieved from [Link]

  • Biology LibreTexts. (2026, January 19). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • PubChem. (n.d.). H-D-Thr(tBu)-OMe.HCl. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Joint Research Centre. (2016, July 8). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of D-threonine - CN103450040A.
  • PubChem. (n.d.). D-Threonine. Retrieved from [Link]

Sources

Foundational

Chemical structure and stereochemistry of D-Threonine tert-butyl ester

The Stereochemical Architecture and Synthesis Protocols of D-Threonine tert-Butyl Ester Executive Summary D-Threonine tert-butyl ester (H-D-Thr-OtBu) is a highly specialized chiral building block fundamental to modern pe...

Author: BenchChem Technical Support Team. Date: March 2026

The Stereochemical Architecture and Synthesis Protocols of D-Threonine tert-Butyl Ester

Executive Summary D-Threonine tert-butyl ester (H-D-Thr-OtBu) is a highly specialized chiral building block fundamental to modern peptidomimetic drug design. As the unnatural enantiomer of L-threonine, its incorporation into peptide backbones introduces critical resistance to proteolytic degradation. The tert-butyl esterification of the C-terminus provides orthogonal protection, enabling precise, site-directed coupling during complex solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Chemical Identity and Structural Fundamentals

Before exploring its stereochemical nuances, it is crucial to establish the baseline chemical identity of the molecule .

  • IUPAC Name: tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate

  • Molecular Formula: C8H17NO3

  • Molar Mass: 175.23 g/mol (Free base); 211.69 g/mol (Hydrochloride salt)

  • CAS Registry Numbers: 74804-04-9 (HCl salt); 685087-27-8 (Free base)

The Stereochemical Landscape

Threonine is unique among amino acids (alongside isoleucine) because it possesses two stereogenic centers: the


-carbon (C2) and the 

-carbon (C3). This dual-chirality generates four distinct stereoisomers. The precise stereochemistry dictates the molecule's spatial orientation, which is paramount for receptor binding and biological activity .
  • L-Threonine (2S, 3R): The naturally occurring, proteinogenic enantiomer.

  • D-Threonine (2R, 3S): The unnatural enantiomer. The inversion of stereochemistry at both chiral centers creates a spatial geometry that is unrecognized by endogenous proteases. Incorporating this configuration sterically clashes with protease active sites, granting peptidomimetics extended half-lives in vivo.

  • Allo-Threonine (2S, 3S & 2R, 3R): The diastereomeric forms where the relative configuration between the

    
     and 
    
    
    
    carbons is syn rather than anti.

Stereochemistry Root Threonine (2 Chiral Centers) Enantiomer1 Naturally Occurring (threo) Root->Enantiomer1 Enantiomer2 Diastereomers (allo) Root->Enantiomer2 L_Thr L-Threonine (2S, 3R) Enantiomer1->L_Thr D_Thr D-Threonine (2R, 3S) Enantiomer1->D_Thr L_Allo L-allo-Threonine (2S, 3S) Enantiomer2->L_Allo D_Allo D-allo-Threonine (2R, 3R) Enantiomer2->D_Allo

Fig 1: Stereochemical relationships of Threonine isomers highlighting the (2R, 3S) D-Threonine.

Quantitative Stereochemical Data

To facilitate analytical validation, the physicochemical properties of the four stereoisomers are summarized below:

StereoisomerConfigurationOptical Rotation

Biological Role
L-Threonine (2S, 3R)-28.5° (c=6, H2O)Essential proteinogenic amino acid
D-Threonine (2R, 3S)+28.5° (c=6, H2O)Unnatural, peptidomimetic building block
L-allo-Threonine (2S, 3S)+9.6° (c=6, H2O)Rare, specialized synthetic applications
D-allo-Threonine (2R, 3R)-9.6° (c=6, H2O)Rare, specialized synthetic applications

Mechanistic Role of the tert-Butyl Ester Protection

In peptide synthesis, the carboxylic acid of the growing chain must be masked to prevent self-condensation. The tert-butyl (OtBu) ester is the premier choice for D-Threonine due to two causal factors:

  • Steric Shielding: The bulky tri-methyl structure of the tert-butyl group provides immense steric hindrance around the carbonyl carbon. This physically blocks unwanted nucleophilic attacks during the activation of the N-terminal amino acid.

  • Orthogonal Acid Lability: The OtBu group is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used to remove Fmoc protecting groups. However, it is highly labile to strong acids like Trifluoroacetic acid (TFA). This orthogonality allows researchers to build the peptide chain under basic conditions and globally deprotect it under acidic conditions .

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that each chemical transformation is analytically confirmed before proceeding to the next step.

Protocol 1: Solution-Phase Peptide Coupling using D-Thr-OtBu

Objective: Couple an Fmoc-protected amino acid to the free N-terminus of D-Thr-OtBu·HCl without inducing epimerization at the


-carbon.
  • Step 1: Free-Basing and Activation. Dissolve 1.0 eq of Fmoc-Amino Acid and 1.2 eq of HOBt (Hydroxybenzotriazole) in anhydrous DMF. Add 1.2 eq of EDC·HCl.

    • Causality: EDC activates the carboxyl group to form an O-acylisourea intermediate. HOBt immediately displaces this to form a less reactive, but highly stable, active ester. This suppression of reactivity is critical to prevent the formation of an oxazolone intermediate, which would cause the D-amino acid to epimerize.

  • Step 2: Coupling. In a separate vial, dissolve 1.1 eq of D-Thr-OtBu·HCl in DMF. Add 2.5 eq of DIPEA (N,N-Diisopropylethylamine) to neutralize the HCl salt and generate the free nucleophilic amine. Dropwise add this to the activated ester solution. Stir for 2 hours at room temperature.

  • Step 3: System Validation (Ninhydrin Test). Spot the reaction mixture on a TLC plate and stain with Ninhydrin.

    • Validation Check: A positive (purple/blue) spot indicates unreacted free amines. A negative (yellow/clear) result validates that the coupling is complete. Do not proceed to workup until the Ninhydrin test is negative.

  • Step 4: Workup. Dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO3, and brine to remove coupling byproducts. Dry over Na2SO4 and concentrate.

Protocol 2: Global Deprotection of the OtBu Group

Objective: Cleave the tert-butyl ester to yield the free carboxylic acid, while preventing side-chain alkylation.

  • Step 1: Cocktail Preparation. Prepare a cleavage cocktail of 95% TFA, 2.5% TIS (Triisopropylsilane), and 2.5% H2O.

    • Causality: Acidolysis of the OtBu group generates a highly reactive tert-butyl carbocation. If left unchecked, this electrophile will alkylate electron-rich residues (like Tryptophan or Tyrosine). TIS is included as a hydride donor to scavenge the carbocation, converting it safely into isobutane gas.

  • Step 2: Cleavage. Dissolve the protected peptide in the cleavage cocktail (10 mL per gram of peptide). Stir at room temperature for 2 hours.

  • Step 3: Precipitation. Concentrate the mixture under a stream of N2 to 10% of its original volume. Add dropwise to 10 volumes of ice-cold diethyl ether.

    • Causality: The deprotected peptide is insoluble in ether, while the cleaved protecting groups and TIS remain soluble. Centrifuge to isolate the peptide pellet.

  • Step 4: System Validation (LC-MS). Analyze the reconstituted pellet via LC-MS.

    • Validation Check: The presence of a single major peak corresponding to the expected mass minus 56 Da (loss of the tert-butyl group) validates successful deprotection.

DeprotectionWorkflow Start Peptide-Resin (D-Thr-OtBu) TFA TFA Cleavage (Acidolysis) Start->TFA Intermediate t-Butyl Cation Generation TFA->Intermediate C-O Cleavage Scavenging TIS Scavenging (Quenching) Intermediate->Scavenging Prevents Alkylation Product Deprotected Peptide Scavenging->Product Isolation

Fig 2: Acidolytic deprotection workflow of the tert-butyl ester, featuring carbocation scavenging.

Applications in Advanced Drug Development

The precise stereochemical control afforded by D-Threonine tert-butyl ester has enabled breakthroughs in several therapeutic areas:

  • Antimicrobial Peptides (Teixobactin): The revolutionary antibiotic Teixobactin relies on the incorporation of D-amino acids, including D-Threonine, to form its macrocyclic core. The (2R, 3S) configuration is essential for binding to lipid II, disrupting bacterial cell wall synthesis without inducing resistance.

  • Antifreeze Glycopeptides (AFGPs): Researchers have utilized D-Threonine building blocks to synthesize diastereomeric AFGP analogues. The stereochemistry directly influences the peptide's conformation (e.g., polyproline II-like helices) and its ability to inhibit ice recrystallization .

References

  • Title: PubChem Compound Summary for CID 69435, D-Threonine. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: Allothreonine. Source: Wikipedia. URL: [Link]

  • Title: Antifreeze glycopeptide diastereomers. Source: Beilstein Journal of Organic Chemistry (PMC3488000). URL: [Link]

Exploratory

Role of D-Threonine as an unnatural amino acid in research.

The Strategic Integration of D-Threonine in Modern Peptide Engineering: A Technical Whitepaper on Proteolytic Evasion and Chiral Therapeutics Executive Summary The translation of peptide-based therapeutics from in vitro...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Integration of D-Threonine in Modern Peptide Engineering: A Technical Whitepaper on Proteolytic Evasion and Chiral Therapeutics

Executive Summary

The translation of peptide-based therapeutics from in vitro discovery to clinical application is historically bottlenecked by poor pharmacokinetic profiles, primarily driven by rapid enzymatic degradation. As a Senior Application Scientist in peptide engineering, I frequently utilize unnatural amino acids (UAAs) to bypass these biological limitations. D-Threonine (D-Thr), the (2R, 3S) enantiomer of the naturally occurring L-Threonine, serves as a critical chiral building block. By deliberately inverting the stereocenter, we can engineer peptidomimetics and antimicrobial peptides that exhibit profound proteolytic resistance while maintaining high target affinity. This whitepaper details the mechanistic causality, quantitative advantages, and validated experimental workflows for integrating D-Threonine into modern drug development.

The Chiral Imperative: Mechanistic Causality of Proteolytic Evasion

Endogenous proteases (such as trypsin, chymotrypsin, and elastase) have evolved highly specific S1-S4 binding pockets optimized exclusively for the side chains of L-amino acids. When a peptide bond is formed using 1[1], the spatial orientation of the hydroxyl and methyl groups on the β-carbon is inverted.

This stereochemical inversion creates a deliberate steric clash within the protease active site. The enzyme's catalytic triad (typically Ser-His-Asp) can no longer align with the peptide carbonyl to initiate the necessary nucleophilic attack. Consequently, D-peptides are effectively invisible to the host's natural degradation machinery, extending their serum half-life from mere minutes to several days, a principle successfully applied in the 2[2].

G P Endogenous Protease (e.g., Chymotrypsin) L L-Threonine Peptide (Stereocompatible) P->L Binds Active Site D D-Threonine Peptide (Steric Inversion) P->D Steric Clash Deg Catalytic Cleavage (Rapid Degradation) L->Deg Res Proteolytic Evasion (Extended Half-Life) D->Res

Stereospecific evasion of endogenous proteases by D-Threonine modified peptides.

High-Impact Applications in Therapeutics

Antimicrobial Peptides (AMPs) and Antibiotic Resistance

Naturally occurring AMPs are potent disruptors of bacterial membranes but are highly susceptible to proteolytic cleavage by both host serum and bacterial defense enzymes. The strategic substitution of L-amino acids with D-amino acids yields diastereomeric peptides that resist degradation. A landmark example is the cyclic depsipeptide teixobactin , which incorporates multiple D-amino acids, including D-allo-isoleucine and D-threonine. This structural modification renders the antibiotic highly stable and exceptionally active against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis[3].

Quantitative Pharmacokinetic Enhancements

The incorporation of D-Threonine does not merely incrementally improve stability; it fundamentally alters the pharmacokinetic landscape of the molecule. Below is a comparative analysis of standard L-peptides versus their D-Thr modified counterparts.

Table 1: Comparative Stability and Pharmacokinetic Metrics

ParameterL-Threonine PeptideD-Threonine PeptideMechanistic Causality
Protease Half-Life (MDCK Lysate) 2 to 6 hours> 24 hoursSteric inversion prevents catalytic triad alignment[2].
Enzymatic Cleavage Susceptibility High (Trypsin, Chymotrypsin)NegligibleD-amino acids disrupt the S1-S4 binding pocket recognition[4].
Immunogenicity Risk Moderate to HighLowMHC Class II molecules cannot efficiently process/present D-peptides[5].
Synthesis Method Microbial FermentationAsymmetric SynthesisRequires specialized chiral resolution due to (2R, 3S) configuration[1].

Self-Validating Experimental Protocols

To engineer D-Thr containing peptides, researchers must exert rigorous control over stereocenter integrity during synthesis and empirically validate the resulting stability. The following protocols are designed as self-validating systems to ensure technical accuracy.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of D-Threonine Peptides

Objective: Incorporate Fmoc-D-Thr(tBu)-OH into a growing peptide chain while preventing epimerization at the α-carbon.

  • Resin Preparation & Swelling: Swell Rink Amide AM resin in N,N-Dimethylformamide (DMF) for 30 minutes. Causality: Swelling expands the polystyrene matrix, maximizing the exposure of reactive amine sites for subsequent coupling.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection.

  • Amino Acid Activation and Coupling: Mix Fmoc-D-Thr(tBu)-OH (3 equivalents) with HATU (2.9 eq) and DIPEA (6 eq) in DMF. React for 45 minutes. Causality: D-amino acids can be sterically hindered. HATU is utilized over HBTU because its 7-azabenzotriazole moiety accelerates the formation of the highly reactive active ester, driving the coupling to completion and minimizing the risk of epimerization. The tert-butyl (tBu) group protects the secondary hydroxyl of D-Thr from unwanted branching.

  • Capping: Treat with acetic anhydride and pyridine for 10 minutes. Causality: Acetylates any unreacted free amines, terminating them to prevent the formation of difficult-to-separate deletion sequences.

  • Cleavage and Global Deprotection: Incubate the resin in Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v) for 2 hours. Causality: TFA cleaves the peptide from the resin and removes the tBu protecting group. TIS serves as a critical carbocation scavenger, preventing the cleaved tBu cations from re-alkylating the peptide backbone.

SPPS S1 1. Resin Swelling & Deprotection (20% Piperidine) S2 2. Amino Acid Activation (Fmoc-D-Thr(tBu)-OH + HATU/DIPEA) S1->S2 S3 3. Coupling Reaction (Monitor via Kaiser Test) S2->S3 S4 4. Capping of Unreacted Amines (Ac2O/Pyridine) S3->S4 S5 5. Global Cleavage & Deprotection (TFA/TIS/H2O) S4->S5

Step-by-step SPPS workflow for integrating Fmoc-D-Thr(tBu)-OH.

Protocol 2: Proteolytic Stability Validation Assay

Objective: Establish an empirical baseline to confirm the proteolytic evasion of the synthesized D-Thr modified peptide.

  • Substrate Preparation: Dissolve the synthesized D-Thr peptide and an L-Thr wild-type control peptide in 50 mM HEPES buffer (pH 7.4) to a final concentration of 0.5 mg/mL[4].

  • Protease Introduction: Introduce chymotrypsin (or concentrated MDCK cell lysate) at a peptide-to-protease mass ratio of 40:1. Incubate the mixture at 37°C[4].

  • Kinetic Sampling and Quenching: Extract 25 μL aliquots at defined time points (t = 0, 0.5, 2, 4, 6, and 24 hours). Immediately quench the reaction by adding 1% TFA[4]. Causality: The sudden drop in pH protonates the catalytic histidine residue of the protease, instantly halting enzymatic cleavage and preserving the kinetic snapshot.

  • LC-MS Quantification: Analyze the quenched samples via RP-HPLC and ESI-MS to quantify the remaining intact peptide mass. Self-Validation Threshold: The assay is considered valid only if the L-Thr control exhibits >90% degradation within 2 to 6 hours (confirming enzyme viability). The D-Thr peptide must demonstrate >95% intact mass at 24 hours, confirming successful steric evasion[2].

Conclusion

The transition from L-amino acids to unnatural D-enantiomers like D-Threonine represents a paradigm shift in peptide engineering. By understanding the causality between stereochemical structure and enzymatic recognition, researchers can rationally design therapeutics that bypass the biological barriers of proteolytic degradation and immunogenicity. As biocatalytic synthesis methods improve, the integration of D-Threonine will continue to expand, driving the next generation of resilient, highly specific peptidomimetics and antimicrobial agents.

References

  • D-Threonine: An Important Unn
  • d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance - Canadian Science Publishing -
  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides - MDPI -
  • De novo design of D-peptide ligands: Application to influenza virus hemagglutinin - PNAS -
  • D-Amino Acid-Containing Peptide Synthesis - CD Formul

Sources

Foundational

Commercial Availability & Technical Guide: D-Threonine 1,1-Dimethylethyl Ester Hydrochloride

The following guide provides an in-depth technical analysis of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride , structured for researchers and drug development professionals. [1][2] Executive Summary D-Threonine 1,1-D...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride , structured for researchers and drug development professionals.

[1][2]

Executive Summary

D-Threonine 1,1-Dimethylethyl Ester Hydrochloride (H-D-Thr-OtBu[1][2]·HCl) is a specialized chiral building block used primarily in the synthesis of protease-resistant peptides and peptidomimetics. Unlike its L-enantiomer, which is a commodity reagent in standard Solid Phase Peptide Synthesis (SPPS), the D-isomer is a high-value "fine chemical" often subject to supply chain ambiguities.[1]

This guide clarifies the commercial landscape, resolves critical CAS number conflicts found in public databases, and provides a validated sourcing strategy. It further details the chemical stability profile and handling protocols required to maintain the integrity of the tert-butyl ester moiety during storage and synthesis.

Chemical Identity & Structural Specifications[1][4][5][6][7]

To ensure procurement accuracy, the compound must be defined by its specific stereochemistry and protection pattern.

ParameterSpecification
Chemical Name D-Threonine 1,1-dimethylethyl ester hydrochloride
Common Synonyms H-D-Thr-OtBu[1][2][3][4]·HCl; D-Threonine tert-butyl ester HCl
Molecular Formula C₈H₁₇NO₃[1][2] · HCl
Molecular Weight 211.69 g/mol
Stereochemistry (2R, 3S)
Functional Groups Free Amine (N-term), Free Hydroxyl (Side-chain), tert-Butyl Ester (C-term)
⚠️ Critical CAS Number Warning

A significant database error exists in several chemical search engines regarding this compound.

  • Incorrect CAS: 66687-07-8 is frequently mis-indexed as D-Threonine derivatives in some aggregators.[1] This CAS actually refers to Aniline Blue Diammonium Salt . Ordering by this CAS alone may result in receiving a histological dye.

  • Correct/Related CAS:

    • 67580-85-2 : Often cited for the free base form of D-Thr-OtBu.[1]

    • 69320-90-7 : Refers to the L-enantiomer (H-L-Thr-OtBu[1]·HCl). Use this as a reference for physical properties, but do not interchange.

    • Recommended Action: Order strictly by Chemical Name and Structure , confirming the "D" configuration and "tert-butyl ester" explicitly.

Commercial Availability & Supplier Landscape[1]

The supply chain for H-D-Thr-OtBu[1]·HCl is tiered. Major catalog suppliers often hold stock of the L-isomer but synthesize the D-isomer on demand.[1]

Verified Supplier Tiers[1]
Tier 1: Specialized Peptide Reagent Suppliers (High Trust)

These vendors specialize in amino acid derivatives and are most likely to provide high optical purity (>99% ee) and correct regio-selectivity (ester vs. ether).[1]

  • Bachem: The gold standard for peptide reagents. Often requires inquiry for D-amino acid esters not in the main catalog.

  • Chem-Impex International: A primary source for D-amino acids.[1] They list various Threonine derivatives and are a reliable source for custom pack sizes.

  • Watanabe Chemical (Japan): Highly reputable for amino acid salts.

Tier 2: Research Chemical Catalog Houses
  • Toronto Research Chemicals (TRC): Lists the specific D-isomer (Product Code TRC-T405540 or similar).[1][5]

  • Enamine / Combi-Blocks: Good for building block discovery, though batch-to-batch consistency on salt forms should be verified.[1]

Sourcing Decision Matrix

SourcingStrategy Start Sourcing H-D-Thr-OtBu·HCl Check Check Optical Purity (Require >99% D-form) Start->Check CAS_Check Verify CAS (Avoid 66687-07-8) Check->CAS_Check Stock In Stock? CAS_Check->Stock Tier1 Buy from Tier 1 (Chem-Impex/Bachem) Stock->Tier1 Yes Custom Request Custom Synthesis Stock->Custom No Custom->Tier1 Preferred

Figure 1: Procurement logic flow to avoid common catalog errors.

Technical Deep Dive: Synthesis & Stability

Synthesis Context & Impurity Profile

Understanding the synthesis of H-D-Thr-OtBu·HCl is crucial for interpreting its Certificate of Analysis (CoA). The standard industrial route involves the reaction of D-Threonine with isobutylene in the presence of a strong acid catalyst (e.g., HClO₄ or H₂SO₄).[1]

The "Side-Chain" Challenge: Threonine possesses a secondary hydroxyl group (-OH) on the side chain.[1]

  • Risk: Under aggressive conditions, isobutylene can alkylate the side-chain hydroxyl, forming the O-tert-butyl ether (H-D-Thr(tBu)-OH) or the di-tert-butyl derivative (H-D-Thr(tBu)-OtBu).[1]

  • Quality Control: A high-quality CoA must demonstrate the absence of the side-chain ether.[1] This is typically verified via 1H-NMR (distinct shifts for ester tBu vs ether tBu) or Mass Spectrometry.[1]

Handling & Storage Protocols

The hydrochloride salt stabilizes the free amine, preventing auto-polymerization (diketopiperazine formation).[1] However, the tert-butyl ester is acid-labile.[1]

  • Hygroscopicity: The HCl salt is hygroscopic. Moisture absorption can lead to hydrolysis of the ester, reverting it to D-Threonine.

    • Protocol: Store in a desiccator at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.

  • Solubility: Highly soluble in water, methanol, and DMF.

  • Stability: Stable to basic conditions (e.g., Fmoc removal with piperidine) but cleaved by strong acids (TFA/HCl).

Applications in Drug Discovery[2][6][10][11][12]

Inverse Peptide Synthesis

H-D-Thr-OtBu[1]·HCl is used when synthesizing peptides in the C-to-N direction (inverse synthesis) or when the C-terminus requires a free carboxyl group at the end of a synthesis where the N-terminus is modified.[1] The tBu group acts as a semi-permanent protecting group that is removed simultaneously with side-chain protectors (Boc, trityl) during the final TFA cleavage.[1]

D-Amino Acid Scanning

Replacing L-Threonine with D-Threonine is a standard strategy to:

  • Induce Turn Structures: D-amino acids often stabilize β-turns in peptide backbones.[1]

  • Increase Metabolic Stability: D-enantiomers are resistant to endogenous proteases, extending the half-life of peptide therapeutics.[1]

Cyclic Peptide Construction

In the synthesis of cyclic peptides (e.g., via head-to-tail cyclization), H-D-Thr-OtBu[1]·HCl serves as the starting material anchored to the resin via its side chain (if using specific linkers) or as a solution-phase component where the C-terminus is protected to prevent premature cyclization.[1]

References

  • Toronto Research Chemicals (TRC). D-Threonine 1,1-Dimethylethyl Ester Hydrochloride Product Page. Retrieved from

  • Chem-Impex International. Amino Acid Derivatives Catalog - Threonine Series. Retrieved from [1]

  • BenchChem. Technical Guide to Amino Acid tert-Butyl Esters. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for D-Threonine. Retrieved from

  • Bodanszky, M.Principles of Peptide Synthesis. Springer-Verlag, Berlin. (Standard reference for protecting group stability).

Sources

Exploratory

Threonine Derivatives in Biological Systems: From Catalytic Nucleophiles to Signaling Hubs

An In-Depth Technical Guide on the Mechanism of Action of Threonine Derivatives in Biological Systems. Executive Summary Threonine (Thr, T) is unique among proteinogenic amino acids due to its secondary alcohol group and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Mechanism of Action of Threonine Derivatives in Biological Systems.

Executive Summary

Threonine (Thr, T) is unique among proteinogenic amino acids due to its secondary alcohol group and two chiral centers. In biological systems, it transcends its role as a structural building block to function as a versatile chemical operator. This guide dissects the two primary mechanistic modalities of threonine derivatives:

  • The Catalytic Nucleophile: In N-terminal nucleophile (Ntn) hydrolases, such as the 20S proteasome, the threonine hydroxyl group acts as the primary catalytic engine for peptide bond hydrolysis.[1][2][3][4]

  • The Signaling Switch: Threonine residues serve as binary switches in signal transduction, oscillating between phosphorylation (pThr) and O-GlcNAcylation. This "Yin-Yang" mechanism regulates protein stability and interaction networks.

This document provides a rigorous mechanistic analysis of these pathways, supported by validated experimental protocols for researchers in drug discovery and chemical biology.

The Catalytic Threonine: Nucleophilic Attack in Proteolysis[1][4]

Structural Basis of Ntn Hydrolases

Unlike serine proteases that utilize a catalytic triad (Ser-His-Asp), threonine proteases—most notably the 20S proteasome —employ a single N-terminal threonine residue (Thr1) as the catalytic nucleophile.[1][4][5] This classification is known as the N-terminal nucleophile (Ntn) hydrolase fold.[5]

  • Auto-activation: The proteasome

    
    -subunits are synthesized as inactive precursors (pro-proteins). During maturation, the pro-peptide is autocatalytically removed, exposing the N-terminal threonine.
    
  • The Mechanism: The free

    
    -amino group of Thr1 (
    
    
    
    ) acts as a general base, abstracting a proton from the Thr1 side-chain hydroxyl group (
    
    
    ). This depresses the
    
    
    of the hydroxyl, priming it for nucleophilic attack on the carbonyl carbon of the substrate peptide bond.
Mechanism of Inhibition by Threonine Derivatives

Drug development has exploited this mechanism using electrophilic traps that specifically target the Thr1 nucleophile.

  • Peptide Boronates (e.g., Bortezomib): The boron atom forms a reversible tetrahedral complex with the Thr1 hydroxyl oxygen.

  • Epoxyketones (e.g., Carfilzomib, Epoxomicin): These are mechanistically distinct and highly specific. The Thr1 hydroxyl attacks the ketone, and the

    
    -amino group attacks the epoxide, forming a stable morpholino adduct . This dual-covalent locking mechanism prevents off-target inhibition of serine proteases, which lack the requisite 
    
    
    
    -amino group geometry.
Visualization: Catalytic Cycle & Inhibition

ProteasomeMechanism Substrate Peptide Substrate (R-CO-NH-R') Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral Thr1_Active Active Thr1 (NH2 base / OH nuc) Thr1_Active->Tetrahedral Nucleophilic Attack (OH) Adduct Morpholino Adduct (Irreversible) Thr1_Active->Adduct Dual Attack (OH->Ketone, NH2->Epoxide) AcylEnz Acyl-Enzyme Complex Tetrahedral->AcylEnz Collapse & Cleavage Hydrolysis Product Release (R-COOH + NH2-R') AcylEnz->Hydrolysis Water Attack Hydrolysis->Thr1_Active Regeneration Inhibitor Epoxyketone Inhibitor Inhibitor->Adduct

Figure 1: Mechanism of Threonine Proteolysis and Irreversible Inhibition by Epoxyketones.

Threonine as a Signaling Hub: Phosphorylation vs. O-GlcNAcylation[6]

Phosphothreonine (pThr) Recognition

Phosphorylation of threonine creates a high-affinity docking site for specific protein domains, most notably the Forkhead-associated (FHA) domain .[6][7][8][9]

  • Specificity: Unlike SH2 domains (pTyr) or 14-3-3 proteins (pSer/pThr), FHA domains are uniquely specific for pThr.[6]

  • Mechanism: The FHA domain recognizes the pThr via a conserved Arg-Ser-Arg motif.[7][9][10] Crucially, specificity is dictated by the pThr+3 residue.[7] For example, the catalytic kinase function of Chk2 is activated when its FHA domain binds a pThr-Asp-pThr motif on a partner protein.

The "Yin-Yang" Crosstalk

Threonine residues are subject to a competitive interplay between phosphorylation (by kinases) and O-GlcNAcylation (by O-GlcNAc Transferase, OGT).

  • Direct Competition: Occurs when OGT and a kinase target the exact same threonine (e.g., on c-Myc or p53).

  • Proximal Crosstalk: O-GlcNAcylation at a specific site can sterically hinder phosphorylation at a nearby site, or induce a conformational change that alters kinase accessibility.

  • Metabolic Sensor: Since O-GlcNAcylation relies on UDP-GlcNAc (derived from the Hexosamine Biosynthetic Pathway), this modification couples threonine signaling directly to the metabolic state of the cell (glucose flux).

Visualization: Signaling Crosstalk

SignalingCrosstalk Glucose Glucose Flux (HBP Pathway) UDP_GlcNAc UDP-GlcNAc Glucose->UDP_GlcNAc OGT OGT Enzyme UDP_GlcNAc->OGT TargetThr Target Threonine (Protein Surface) O_GlcNAc_State O-GlcNAcylated Thr (Stable / Inactive) TargetThr->O_GlcNAc_State OGT pThr_State Phospho-Thr (Signal Active) TargetThr->pThr_State Kinase + ATP Kinase Ser/Thr Kinase OGA O-GlcNAcase Phosphatase Phosphatase O_GlcNAc_State->TargetThr OGA O_GlcNAc_State->pThr_State Steric Block pThr_State->TargetThr Phosphatase pThr_State->O_GlcNAc_State Charge Repulsion FHA_Bind FHA Domain Binding pThr_State->FHA_Bind Recruitment

Figure 2: The "Yin-Yang" Reciprocal Regulation of Threonine Residues.

Experimental Protocols

Protocol A: Activity-Based Protein Profiling (ABPP) of Threonine Proteases

Objective: To profile the active fraction of threonine proteases (e.g., proteasome subunits) in complex biological lysates using epoxyketone-based probes.

Principle: An activity-based probe (ABP) consisting of an epoxyketone warhead (specific for Ntn hydrolases) linked to a reporter (Biotin or Fluorophore) covalently modifies active catalytic threonines. Inactive pro-enzymes are not labeled.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 250 mM Sucrose, 1 mM DTT, 2 mM ATP (to preserve 26S structure). Note: Avoid protease inhibitors.

  • Probe: BODIPY-Epoxomicin or Biotin-Epoxomicin (0.5 - 5

    
    M final).
    
  • Control: Epoxomicin (unlabeled competitor).

Workflow:

  • Lysate Preparation:

    • Lyse cells by Dounce homogenization or passage through a 26G needle.

    • Centrifuge at 13,000 x g for 15 min at 4°C. Collect supernatant.

    • Normalize protein concentration to 1 mg/mL.

  • Labeling Reaction:

    • Experimental: Add ABP (e.g., 1

      
      M) to 50 
      
      
      
      L lysate.
    • Control (Competition): Pre-incubate lysate with 20

      
      M unlabeled Epoxomicin for 30 min, then add ABP.
      
    • Incubate at 37°C for 1 hour.

  • Quenching: Add 4x SDS-PAGE loading buffer and boil for 5 min.

  • Readout:

    • In-Gel Fluorescence: Resolve on 12% SDS-PAGE. Scan on a fluorescent imager (excitation/emission matching BODIPY).

    • Western Blot: Transfer to nitrocellulose; probe with Streptavidin-HRP (if Biotin probe used).

  • Validation: Active subunits (

    
    1, 
    
    
    
    2,
    
    
    5) will appear as distinct bands. The Control lane should show complete loss of signal, confirming specificity.
Protocol B: Mapping the Crosstalk (O-GlcNAc vs. Phospho-Thr)

Objective: Simultaneous enrichment of O-GlcNAc and Phospho-Thr peptides to identify crosstalk sites.[11]

Principle: Chemoenzymatic labeling tags O-GlcNAc sites with a biotin handle for enrichment. The flow-through is then subjected to TiO₂ enrichment for phosphopeptides.

Workflow:

  • Chemoenzymatic Labeling (Click-IT O-GlcNAc):

    • Lyse cells in 1% SDS, 20 mM HEPES (pH 7.9). Sonicate to shear DNA.

    • Precipitate proteins (MeOH/Chloroform) to remove endogenous UDP-GlcNAc.

    • Resuspend and treat with GalT1(Y289L) mutant enzyme + UDP-GalNAz (azide-modified sugar) at 4°C overnight.

  • Copper-Free Click Chemistry:

    • React labeled lysate with Biotin-DIBO alkyne (or similar cleavable linker) for 2 hours.

  • Digestion:

    • Precipitate again to remove excess probe.

    • Redissolve in 8M Urea, dilute to 1M Urea, and digest with Trypsin (1:50 ratio) overnight.

  • Sequential Enrichment:

    • Step 1 (O-GlcNAc): Pass peptides over NeutrAvidin beads.

      • Bound Fraction: Wash stringently (1% SDS, then PBS). Elute via linker cleavage (e.g., dithionite for cleavable linkers) or analyze on-bead. -> LC-MS/MS for O-GlcNAc sites.

    • Step 2 (Phospho): Collect the Flow-Through from Step 1.

      • Acidify flow-through (pH < 2).

      • Incubate with TiO₂ beads (1:4 peptide:bead ratio) in presence of DHB (2,5-dihydroxybenzoic acid) to exclude non-specific binders.

      • Elute with 1% NH₄OH (pH 11). -> LC-MS/MS for pThr sites.

Data Presentation: Quantitative Comparison

FeaturePhosphorylation (pThr)O-GlcNAcylation (gThr)
Donor Molecule ATPUDP-GlcNAc
Enzymes >500 Kinases / >150 Phosphatases1 Transferase (OGT) / 1 Hydrolase (OGA)
Half-Life Minutes to HoursMinutes (Highly Dynamic)
Charge Negative (-2 at pH 7.4)Neutral
Size Small (Adds ~80 Da)Bulky (Adds ~203 Da)
Primary Function Conformational change, Binding motifSteric blocking, Stability, Metabolic sensing
Detection Method TiO₂/IMAC Enrichment, pThr AntibodiesChemoenzymatic Labeling, WGA Lectin

References

  • Groll, M., et al. (1997). Structure of 20S proteasome from yeast at 2.4 Å resolution. Nature. [Link]

  • Kisselev, A. F., & Goldberg, A. L. (2001). Proteasome inhibitors: from research tools to drug candidates. Chemistry & Biology. [Link]

  • Durocher, D., et al. (2000). The molecular basis of FHA domain:phosphopeptide binding specificity and implications for phosphodependent signaling mechanisms. Molecular Cell. [Link]

  • Hart, G. W., et al. (2011). Cross talk between O-GlcNAcylation and phosphorylation: roles in signaling, transcription, and chronic disease. Annual Review of Biochemistry. [Link]

  • Verhelst, S. H., & Bogyo, M. (2005). Chemical proteomics applied to target identification and drug discovery.[12] BioTechniques. [Link]

  • Kogure, T., et al. (2025). Crosstalk between O-GlcNAcylation and phosphorylation in metabolism: regulation and mechanism. Cell Death Discovery. [Link]

Sources

Protocols & Analytical Methods

Method

Use of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride in solid-phase peptide synthesis (SPPS)

Application Note: Utilization of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride in Solid-Phase Peptide Synthesis (SPPS) Part 1: Executive Summary & Technical Profile Subject Reagent: D-Threonine 1,1-Dimethylethyl Este...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilization of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Part 1: Executive Summary & Technical Profile

Subject Reagent: D-Threonine 1,1-Dimethylethyl Ester Hydrochloride Common Nomenclature: H-D-Thr-OtBu


 HCl
CAS Number:  115141-43-0 (Generic stereoisomer reference) / Specific D-isomer CAS varies by catalog.
Strategic Role in SPPS

Unlike standard Fmoc-amino acids used for linear chain elongation, H-D-Thr-OtBu


 HCl  is a specialized building block where the C-terminus is protected  as a tert-butyl ester, and the N-terminus is free  (as a hydrochloride salt).

Its primary utility in Solid-Phase Peptide Synthesis (SPPS) and Hybrid Synthesis falls into three advanced categories:

  • On-Resin Side-Chain Derivatization: Used as a nucleophile to attack the side-chain carboxylic acids of Aspartate (Asp) or Glutamate (Glu) residues, creating branched peptides or isopeptide linkages .

  • Convergent Peptide Synthesis: Employed in solution-phase coupling with protected peptide fragments cleaved from acid-sensitive resins (e.g., 2-Chlorotrityl chloride), facilitating the synthesis of longer proteins or D-amino acid modified termini.

  • C-Terminal Modification: Introducing a D-Threonine residue at the C-terminus that requires orthogonal protection strategies during fragment assembly.

Critical Distinction: Do not confuse this reagent with Fmoc-D-Thr(tBu)-OH .

  • H-D-Thr-OtBu: C-terminus is blocked (ester). Used to end a chain or branch off a chain.

  • Fmoc-D-Thr(tBu)-OH: Side-chain is blocked (ether). Used to build the linear chain.

Part 2: Chemical Profile & Handling

PropertySpecification
Chemical Formula

Molecular Weight 211.69 g/mol (Free base: ~175.23)
Solubility Soluble in DMF, DCM, Water, Methanol.
pKa (approx)

-NH3+: ~8.0 | Side-chain OH: ~13.6
Storage -20°C, Desiccated. Hygroscopic.
Handling Neutralize HCl salt with base (DIEA/TMP) in situ before coupling.

Part 3: Experimental Protocols

Application A: Synthesis of Branched Peptides (Isopeptide Bonding)

Use Case: Creating a peptide where D-Threonine is attached to the side chain of a Glutamic Acid residue on the resin. This is common in ubiquitin-like modifications or peptidomimetic studies.

Reagents Required:

  • Resin-bound peptide with exposed Glu/Asp side chain (e.g., Fmoc-Glu(ODmab)-... or Fmoc-Glu(O-2-PhiPr)-...).

  • H-D-Thr-OtBu

    
     HCl.[1][2][3][4]
    
  • Coupling Agents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU.

  • Base:

    
    -Diisopropylethylamine (DIEA).
    
  • Solvent: DMF (anhydrous).

Protocol:

  • Selective Deprotection of Side Chain:

    • If using ODmab protection on Glu: Treat resin with 2% Hydrazine monohydrate in DMF (

      
       min) to remove the Dmab group, exposing the free carboxyl group (
      
      
      
      ) on the side chain.
    • Wash resin: DMF (

      
       min), DCM (
      
      
      
      min), DMF (
      
      
      min).
  • Activation & Coupling:

    • Calculations: Use 5 equivalents (eq) of H-D-Thr-OtBu

      
       HCl relative to resin loading. Use 5 eq of PyBOP and 10 eq of DIEA.
      
    • Pre-activation: In a vial, dissolve H-D-Thr-OtBu

      
       HCl in minimal DMF. Add 5 eq of DIEA to neutralize the HCl salt. (Solution A).
      
    • Activation: In a separate vial, dissolve PyBOP in DMF. Add to the resin. Immediately add Solution A to the resin.

    • Note: Unlike standard SPPS, we are activating the resin-bound carboxyl, not the incoming amino acid.

  • Reaction:

    • Shake at room temperature for 2–4 hours.

    • Monitoring: Perform a Kaiser test. However, since the resin amine is protected (Fmoc) and we are coupling to a side-chain acid, the Kaiser test is not directly applicable to the coupling efficiency. Use a cleavage check (micro-cleavage) and HPLC/MS to verify the addition of +175 Da (Thr-OtBu mass minus water, or Thr mass if cleaved).

  • Final Cleavage (Global Deprotection):

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5).

    • Result: The TFA will cleave the peptide from the resin AND remove the tert-butyl ester from the D-Thr.

    • Final Product: Peptide-Glu(D-Thr-OH)-... (Isopeptide bond formed).

Application B: Convergent Synthesis (Fragment Condensation)

Use Case: Coupling a complex, resin-synthesized peptide fragment to H-D-Thr-OtBu in solution to preserve chirality or facilitate purification before final assembly.

Protocol:

  • Peptide Fragment Synthesis:

    • Synthesize the peptide on 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Ensure the N-terminus is protected (e.g., Fmoc or Boc).

  • Mild Cleavage (Protected Fragment Release):

    • Treat 2-CTC resin with 1% TFA in DCM (

      
       min).
      
    • Neutralize filtrate immediately with Pyridine/Methanol.

    • Concentrate. This yields the Side-Chain Protected Peptide with a free C-terminal Carboxyl group.

  • Solution Phase Coupling:

    • Dissolve the Protected Peptide Fragment (1 eq) in DMF/DCM.

    • Add H-D-Thr-OtBu

      
       HCl (1.2 eq).
      
    • Add EDC

      
       HCl (1.2 eq) and HOBt (1.2 eq).
      
    • Add DIEA (2.5 eq) to neutralize the HCl salt and maintain pH ~8.

    • Stir at Room Temp for 12–24 hours.

  • Workup:

    • The resulting product is Fmoc-Peptide(Side-Chain-Protected)-D-Thr-OtBu .

    • This fully protected fragment can be purified or used in further ligation steps.

Part 4: Visualization of Workflow

The following diagram illustrates the On-Resin Side-Chain Branching workflow (Application A), highlighting the specific role of H-D-Thr-OtBu.

SPPS_Branching Start Resin-Bound Peptide (Fmoc-Glu(ODmab)-Peptide-Resin) Step1 Selective Deprotection (2% Hydrazine in DMF) Start->Step1 Remove ODmab Intermediate Free Side-Chain Carboxyl (Fmoc-Glu(COOH)-Peptide-Resin) Step1->Intermediate Coupling Coupling Reaction (PyBOP/DIEA in DMF) Intermediate->Coupling Substrate Reagent Reagent Prep: H-D-Thr-OtBu · HCl + DIEA (Neutralization) Reagent->Coupling Nucleophile Product_Protected Branched Peptide (Protected) Fmoc-Glu(D-Thr-OtBu)-Peptide-Resin Coupling->Product_Protected Cleavage Global Cleavage (95% TFA) Product_Protected->Cleavage Resin Cleavage + tBu Removal Final Final Product H-Glu(D-Thr-OH)-Peptide-OH (Isopeptide Bond Intact) Cleavage->Final

Caption: Workflow for creating isopeptide bonds using H-D-Thr-OtBu as a nucleophile on solid support.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Efficiency HCl salt not neutralized.Ensure DIEA is added to H-D-Thr-OtBu before adding to the activation mixture.
Racemization High pH during coupling.Use HOBt/HOAt as an additive. Keep DIEA equivalents strictly controlled (max 2 eq per amine).
Incomplete Solubility High salt concentration.Dissolve H-D-Thr-OtBu in a small volume of DMF first, then dilute with DCM if necessary.
Side Reactions Free OH on Thr side chain.The side chain OH is unprotected. While less reactive than

, O-acylation can occur with potent activators. Use stoichiometric coupling reagents (1:1 with acid) to avoid excess activated ester reacting with the hydroxyl.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504.

  • Albericio, F. (2000). "Solid-Phase Synthesis of Peptides Containing Linkages other than the Amide Bond." Biopolymers, 55(2), 123-139.

  • BenchChem. (2023). "Product Specification: H-D-Thr-OtBu.HCl." BenchChem Product Catalog.

  • Chan, W.C., & White, P.D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Foundational text for side-chain anchoring protocols).

Sources

Application

D-Threonine 1,1-Dimethylethyl Ester Hydrochloride as a chiral auxiliary in asymmetric synthesis.

This technical guide details the application of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride (H-D-Thr-OtBu[1]·HCl) as a critical chiral scaffold in asymmetric synthesis.[1] Unlike simple auxiliaries that are attache...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the application of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride (H-D-Thr-OtBu[1]·HCl) as a critical chiral scaffold in asymmetric synthesis.[1] Unlike simple auxiliaries that are attached and removed, this compound serves as a chiral pool building block that permanently instills specific stereochemistry (2R, 3S) into target molecules, particularly in the synthesis of Oxazoline Ligands and D-Peptide Mimetics .[1]

[1]


H

NO

[1]·HCl

Introduction & Core Utility

D-Threonine tert-butyl ester hydrochloride is a specialized amino acid derivative distinguished by its inverted stereochemistry (D-form) and bulky tert-butyl ester protection .[1] In modern drug discovery, it functions primarily as a Chiral Scaffold rather than a transient auxiliary.[1] Its utility stems from two intrinsic properties:

  • Dual Stereogenic Centers: It provides a fixed

    
     stereochemical relationship, which is essential for synthesizing non-natural peptide therapeutics and highly selective chiral ligands (e.g., Bis-Oxazolines).[1]
    
  • Steric Bulk: The tert-butyl group (

    
    ) prevents racemization during base-mediated coupling reactions and suppresses diketopiperazine formation, a common side reaction with less bulky esters.[1]
    

Mechanism of Action: Stereochemical Control

The compound operates through Steric and Chelation Control . When used as a precursor for chiral ligands (e.g., in asymmetric catalysis), the threonine side chain (


) creates a rigid steric wall that directs incoming nucleophiles.[1]
The "Fixed Geometry" Effect

In the synthesis of Oxazoline Ligands (used in asymmetric cyclopropanation or Diels-Alder reactions), the D-Threonine backbone forces the oxazoline ring substituents into a trans relationship.[1] The bulky tert-butyl ester (or its reduced alcohol form) locks the conformation, ensuring that the metal center in the final catalyst is exposed to only one chiral face.[1]

Pathway Visualization

The following diagram illustrates the transformation of H-D-Thr-OtBu[2]·HCl into a functional Chiral Oxazoline Ligand, highlighting the preservation of stereochemistry.[1]

G Start H-D-Thr-OtBu·HCl (2R, 3S Chiral Scaffold) Step1 N-Acylation (Steric Locking) Start->Step1 R-COCl / Base Step2 Cyclodehydration (Burgess Reagent/DAST) Step1->Step2 Cyclization Product Chiral Oxazoline Ligand (Catalytic Active Site) Step2->Product Activation Mech Mechanism: Side chain (-OH) attacks activated amide carbonyl. Stereochemistry retained. Step2->Mech

Caption: Synthetic pathway converting D-Thr-OtBu into a rigid Chiral Oxazoline Ligand for asymmetric catalysis.

Experimental Protocols

Protocol A: Synthesis of Chiral Oxazoline Ligands

Objective: Convert H-D-Thr-OtBu·HCl into a 4,5-disubstituted oxazoline, a key motif in asymmetric catalysts (e.g., for enantioselective cyclopropanation).[1]

Reagents:

  • H-D-Thr-OtBu[1][2]·HCl (1.0 equiv)[1][2]

  • Benzoyl Chloride (1.1 equiv)[1]

  • Triethylamine (Et

    
    N) (2.5 equiv)[1]
    
  • (Diethylamino)sulfur trifluoride (DAST) (1.2 equiv)[1]

  • Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Methodology:

  • Neutralization & Acylation:

    • Suspend H-D-Thr-OtBu·HCl (10 mmol) in anhydrous DCM (50 mL) at 0°C.

    • Add Et

      
      N (25 mmol) dropwise to neutralize the salt and create the free amine.[1]
      
    • Add Benzoyl Chloride (11 mmol) slowly. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.

    • QC Check: Monitor by TLC (SiO

      
      , 50% EtOAc/Hex) for disappearance of starting amine.[1]
      
    • Workup: Wash with 1N HCl, sat. NaHCO

      
      , and brine.[1][2] Dry over MgSO
      
      
      
      and concentrate to yield the N-Benzoyl-D-Thr-OtBu intermediate.[1]
  • Cyclodehydration (The Critical Step):

    • Dissolve the intermediate (from step 1) in anhydrous DCM at -78°C.

    • Add DAST (1.2 equiv) dropwise.[1] Caution: DAST reacts violently with water.[1]

    • Stir for 1 hour at -78°C, then allow to warm to RT overnight.

    • Mechanism:[1][3][4][5][6] The hydroxyl group is activated by sulfur, followed by intramolecular attack by the amide oxygen.[1] This proceeds with inversion of configuration at the

      
      -carbon (Thr-OH), converting the cis-relationship of the intermediate into the thermodynamic trans-oxazoline.
      
  • Purification:

    • Quench with sat. NaHCO

      
      . Extract with DCM.[1][4]
      
    • Purify via flash column chromatography (Hexane/EtOAc gradient).[1]

Validation:

  • 
    H NMR:  Look for the characteristic doublet of the oxazoline ring proton at 
    
    
    
    4.5-5.0 ppm.[1]
  • Chiral HPLC: Verify enantiomeric excess (ee) >99%.

Protocol B: Solution-Phase Peptide Coupling (D-Peptide Synthesis)

Objective: Incorporate D-Threonine into a peptide backbone without racemization.[1]

Reagents:

  • H-D-Thr-OtBu[1][2]·HCl

  • Fmoc-L-Amino Acid (Partner)[1]

  • HATU (Coupling Agent)[1]

  • DIPEA (Base)[1]

  • DMF (Solvent)[1][7]

Methodology:

  • Activation: Dissolve Fmoc-Amino Acid (1.0 equiv) and HATU (1.0 equiv) in DMF. Add DIPEA (2.0 equiv).[1] Stir for 5 mins (Yellow color indicates activation).

  • Coupling: Add H-D-Thr-OtBu·HCl (1.0 equiv) and an additional 1.0 equiv of DIPEA.[1]

  • Reaction: Stir at RT for 2 hours.

  • Workup: Dilute with EtOAc, wash with 5% KHSO

    
     (removes DIPEA), sat. NaHCO
    
    
    
    , and brine.[1][2]
    • Note: The tert-butyl ester is stable to base (Fmoc removal conditions) but acid-labile.[1] This allows for N-terminal extension.[1]

Stability & Handling Data

The hydrochloride salt form is significantly more stable than the free base but requires specific handling to prevent hydrolysis or aggregation.

ParameterSpecification / Behavior
Hygroscopicity Moderate.[1] Absorbs atmospheric moisture.[1] Store in desiccator.
Solubility High: Water, Methanol, DMSO.[1] Low: DCM, Ether (unless neutralized).[1]
Storage Temp -20°C for long term; 2-8°C for active use.[1]
Racemization Risk Low under acidic/neutral conditions.[1] Moderate in strong base at high temp (>60°C).
De-protection Cleaved by TFA (Trifluoroacetic acid) to yield free acid.[1]

Troubleshooting Guide

Issue 1: Low Yield in Acylation (Protocol A)

  • Cause: Incomplete neutralization of the HCl salt.

  • Solution: Ensure 2.0+ equivalents of base (Et

    
    N or DIPEA) are used before adding the acyl chloride.[1] The solution must be basic (pH > 8 on wet paper).[1]
    

Issue 2: Product is an Oil instead of Solid

  • Cause: Residual solvent or t-Butanol impurities.[1]

  • Solution: Triturate the oil with cold Hexane/Ether (1:1).[1] The D-Thr-OtBu derivatives often crystallize slowly due to the bulky t-butyl group.

Issue 3: Loss of Chirality (Racemization)

  • Cause: Oxazolone formation during coupling (if using carbodiimides like DCC).[1]

  • Solution: Switch to phosphonium (PyBOP) or uronium (HATU) coupling agents, which suppress oxazolone formation.[1] Maintain low temperature (0°C) during base addition.

References

  • Synthesis of tert-Butyl Esters: Anderson, G. W., & Callahan, F. M. (1960).[1] t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. Link[1]

  • Oxazoline Ligands: Evans, D. A., et al. (1993). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society.
  • Chiral Building Blocks: Chem-Impex International. Product Monograph: D-Threonine Derivatives. Link

  • Handling Protocols: BenchChem Technical Guide. Stability and Storage of Threonine Methyl/Tert-Butyl Esters. Link[1]

  • Peptide Synthesis Application: Sigma-Aldrich/Merck. Fmoc Solid Phase Peptide Synthesis - Technical Bulletin. Link

Sources

Method

Esterification of D-Threonine using thionyl chloride in methanol.

Executive Summary This guide details the protocol for synthesizing D-Threonine Methyl Ester Hydrochloride (H-D-Thr-OMe[1]·HCl) using thionyl chloride ( ) in anhydrous methanol. This method is the industry standard for es...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for synthesizing D-Threonine Methyl Ester Hydrochloride (H-D-Thr-OMe[1]·HCl) using thionyl chloride (


) in anhydrous methanol. This method is the industry standard for esterifying amino acids while preserving chiral integrity. Unlike Fischer esterification requiring strong mineral acids and high temperatures, the thionyl chloride method generates anhydrous HCl in situ, driving the reaction under milder conditions.

Key Application: This intermediate is a critical chiral building block for peptide synthesis (C-terminal protection) and the development of peptidomimetic drugs.[2]

Mechanistic Insight & Reaction Design

The Chemistry

The reaction does not involve a direct attack of thionyl chloride on the amino acid. Instead,


 reacts vigorously with methanol to generate anhydrous hydrogen chloride and methyl sulfite intermediates.


The generated HCl protonates the carboxylic acid of D-Threonine, activating it for nucleophilic attack by the solvent (methanol).[1]

Critical Selectivity (The "Expertise" Pillar)

D-Threonine possesses two nucleophilic sites: the


-amino group and the 

-hydroxyl side chain.
  • Selectivity: Under controlled temperatures (

    
    ), the reaction is highly selective for the carboxyl group.
    
  • Risk: Elevated temperatures (

    
    ) or prolonged reflux can cause the thionyl chloride to activate the side-chain hydroxyl group, converting it to a chloride (via an 
    
    
    
    or
    
    
    mechanism), destroying the amino acid's utility. Strict temperature control is the primary causality for yield and purity.
Reaction Pathway Diagram

G Reagents SOCl2 + MeOH Activation In-situ HCl Gen. (Exothermic) Reagents->Activation -10°C Intermediate Protonated Carboxylic Acid Activation->Intermediate + Substrate Substrate D-Threonine (Zwitterion) Substrate->Intermediate Product D-Thr-OMe HCl (Ester) Intermediate->Product MeOH Attack (Kinetic Product) SideProduct Side Reaction: Chlorinated Side Chain Intermediate->SideProduct High Temp (Thermodynamic Risk)

Figure 1: Mechanistic pathway highlighting the critical divergence between the desired esterification and the unwanted side-chain chlorination.

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: D-Threonine (High purity,

    
    , optical purity essential).
    
  • Reagent: Thionyl Chloride (

    
    ) - Must be clear/colorless. Yellow/Red indicates decomposition.
    
  • Solvent: Methanol (Anhydrous,

    
     water).[3] Water content competes with esterification and hydrolyzes 
    
    
    
    violently.
  • Equipment: 2-Neck Round Bottom Flask (RBF), Addition Funnel (pressure-equalizing), Drying Tube (CaCl2) or

    
     line, Magnetic Stirrer, Ice/Salt Bath.
    
Step-by-Step Methodology

Step 1: System Preparation Flame-dry the glassware under vacuum and flush with nitrogen. The presence of atmospheric moisture will degrade the thionyl chloride and reduce yield.

Step 2: Reagent Activation (The "Exotherm" Phase)

  • Charge the RBF with Anhydrous Methanol (

    
     per gram of D-Thr).
    
  • Cool the methanol to -10°C to 0°C using an ice/salt bath.

  • Add Thionyl Chloride (

    
     equivalents) dropwise via the addition funnel.
    
    • Caution: This step releases

      
       gas and heat.[1][3] Vigorous stirring is required to prevent hotspots.
      
    • Observation: The solution may hiss and fume.

Step 3: Substrate Addition

  • Add solid D-Threonine in one portion to the cold solution.

  • The amino acid will initially not dissolve completely.

Step 4: Reaction Phase

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C).

  • Stir for 12–16 hours.

  • Validation: The solution should become clear as the D-Threonine converts to the soluble ester hydrochloride salt.

  • Do NOT Reflux unless conversion is incomplete by TLC. Refluxing risks chlorinating the side-chain hydroxyl.

Step 5: Workup & Isolation

  • Concentrate the mixture under reduced pressure (Rotary Evaporator, bath

    
    ).
    
  • Co-evaporation (Critical): The residue will be a sticky oil/gum containing trapped HCl. Add

    
     of dry Methanol or Toluene and re-evaporate. Repeat 2-3 times. This drives off excess acid and solidifies the product.
    
  • Crystallization: Dissolve the residue in minimal cold methanol and precipitate with cold Diethyl Ether or MTBE.

Workflow Diagram

Workflow Start Start: Dry Glassware N2 Atmosphere Cool Cool MeOH to -10°C Start->Cool AddSOCl2 Add SOCl2 Dropwise (Vent HCl Gas) Cool->AddSOCl2 AddAA Add D-Threonine (Solid) AddSOCl2->AddAA React Stir at RT (16h) Clear Solution = Progress AddAA->React Evap Rotary Evaporation < 40°C React->Evap CoEvap Co-evaporate with Toluene/MeOH x3 Evap->CoEvap Final D-Thr-OMe HCl (White Solid/Hygroscopic Foam) CoEvap->Final

Figure 2: Operational workflow emphasizing the co-evaporation step to ensure removal of excess acid.

Process Validation & Quality Control

To ensure the protocol was successful and the product is viable for drug development use, verify against these parameters.

ParameterExpected ValueNotes
Appearance White solid or colorless viscous oilHighly hygroscopic. Turns yellow if HCl is trapped or if

was old.
Solubility Soluble in Water, MethanolInsoluble in Ether/Hexanes.
1H NMR (MeOD) Singlet at

Corresponds to the methyl ester protons (

).
Optical Rotation

Note: Value depends on concentration/solvent. D-isomer rotates light opposite to L-isomer.
Mass Spec

Molecular weight of free base ester is 133.15.

Self-Validating Check: Dissolve a small amount of product in water and measure pH. It should be acidic (


) due to the HCl salt. If neutral, the amine is not protonated (unlikely with this method) or hydrolysis occurred.

Safety & Troubleshooting

Safety Hazards
  • Thionyl Chloride: Reacts violently with water to form

    
     and 
    
    
    
    . Causes severe burns.
  • Sulfur Dioxide (

    
    ):  Toxic gas evolved during reaction. Must  use a fume hood and an alkaline scrubber trap (NaOH solution) if running at scale (>10g).
    
Troubleshooting Guide
  • Issue: Product is a goo/oil that won't solidify.

    • Cause: Residual HCl or water absorption.

    • Fix: Triturate (grind under solvent) with anhydrous Diethyl Ether. The solid will precipitate. Store in a desiccator.

  • Issue: Low Yield.

    • Cause: Wet Methanol.

    • Fix: Dry Methanol over 3Å molecular sieves before use.

  • Issue: Loss of Chirality (Racemization).

    • Cause: Reaction temperature too high.

    • Fix: Maintain temperature strictly at RT. Do not reflux.

References

  • BenchChem. Application Notes and Protocols for Reactions with DL-Threonine Methyl Ester Hydrochloride. (2025).[1][2] Retrieved from

  • Cohen, S. et al. Esterification of Amino Acids.[1] Journal of Organic Chemistry. (Standard reference for thionyl chloride/methanol systems).

  • Organic Syntheses. Working with Hazardous Chemicals: Thionyl Chloride. Org.[1][4][5][6] Synth. 2013, 90, 251-260.[4] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16220060, D-Threonine methyl ester hydrochloride. Retrieved from

Sources

Application

Application Note: Protecting Group Strategies for the Hydroxyl Function of Threonine in Synthesis

Abstract & Strategic Overview Threonine (Thr, T) presents a unique synthetic challenge due to its secondary alcohol ( -hydroxyl) and the steric bulk of the adjacent methyl group. Unlike Serine, Threonine's secondary alco...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Threonine (Thr, T) presents a unique synthetic challenge due to its secondary alcohol (


-hydroxyl) and the steric bulk of the adjacent methyl group. Unlike Serine, Threonine's secondary alcohol is sterically hindered, making it less nucleophilic but prone to specific side reactions:
  • 
    -Elimination:  Under strong basic conditions, Thr can dehydrate to form dehydrobutyrine (Dhb).
    
  • Racemization: Activation of the

    
    -carboxylate can lead to oxazolone formation involving the side chain, risking loss of chirality at the 
    
    
    
    -carbon.
  • Aggregation: In difficult sequences (e.g., "difficult sequences" or hydrophobic domains), the hydroxyl group can participate in inter-chain H-bonding, leading to

    
    -sheet formation and synthesis collapse.
    

This guide details the selection of protecting groups (PG) to mitigate these risks, focusing on Fmoc/tBu solid-phase peptide synthesis (SPPS), Pseudoproline strategies for aggregation, and Orthogonal protection for post-translational modifications.

Strategic Decision Matrix

Select the protecting group based on your synthesis mode and downstream requirements.

StrategyProtecting Group (PG)Cleavage ConditionStabilityPrimary Application
Fmoc SPPS (Standard) tert-Butyl (

-Bu)
95% TFA (Acid)Bases (Piperidine), NucleophilesRoutine peptide synthesis. Prevents

-acylation.[1]
Boc SPPS Benzyl (Bzl) HF / TFMSA (Strong Acid)TFA, BasesLegacy protocols; synthesis of base-sensitive peptides.
Aggregation Breaking Pseudoproline (

pro)
95% TFA (Acid)Bases, weak acid"Difficult sequences," long peptides, preventing

-sheet aggregation.
Orthogonal (Glyco/Phos) TBDMS / TBDPS TBAF or weak acidFmoc removal, mild baseOn-resin modification (e.g., selective phosphorylation).
Orthogonal (Cyclization) Allyl / Alloc Pd(PPh

)

TFA, PiperidineCyclic peptides; side-chain anchoring.
Visualization: Selection Logic Tree

Thr_Protection_Strategy Start Start: Select Thr Protection Mode Synthesis Mode? Start->Mode SPPS_Fmoc Fmoc SPPS Mode->SPPS_Fmoc Base Deprotection SPPS_Boc Boc SPPS Mode->SPPS_Boc HF Cleavage Seq_Type Sequence Difficulty? SPPS_Fmoc->Seq_Type Thr(Bzl) Thr(Bzl) SPPS_Boc->Thr(Bzl) Standard Standard Seq_Type->Standard Routine Difficult Aggregation Prone Seq_Type->Difficult High Aggregation Risk Mod_Req Post-Translational Mod? Standard->Mod_Req Thr(Psi-Me,Me-pro) Thr(Psi-Me,Me-pro) Difficult->Thr(Psi-Me,Me-pro) No_Mod No Mod_Req->No_Mod Yes_Mod Yes (Glyco/Phos) Mod_Req->Yes_Mod Thr(tBu) Thr(tBu) No_Mod->Thr(tBu) Thr(TBDMS) / Thr(Allyl) Thr(TBDMS) / Thr(Allyl) Yes_Mod->Thr(TBDMS) / Thr(Allyl)

Figure 1: Decision tree for selecting Threonine protecting groups. Blue path indicates standard protocol; Red path indicates strategy for difficult sequences.

Deep Dive: The Standard – tert-Butyl ( -Bu) Protection

In Fmoc chemistry, the tert-butyl ether is the gold standard. It masks the hydroxyl proton, preventing


-acylation during coupling and suppressing H-bond donation.
Mechanism of Removal

The


-Bu group is removed via acidolysis (

mechanism). Upon treatment with high concentrations of Trifluoroacetic Acid (TFA), the ether oxygen is protonated, followed by the cleavage of the

-butyl carbocation (

-Bu

).

Critical Warning: The generated


-Bu

cation is an electrophile. If not scavenged, it will alkylate susceptible residues (Trp, Met, Tyr), leading to permanent impurities (+56 Da mass shift).
Protocol 1: Standard Fmoc-Thr( -Bu)-OH Coupling

Use this for routine synthesis (< 20 residues, non-aggregating).

  • Reagents:

    • Fmoc-Thr(

      
      -Bu)-OH (3-5 eq)
      
    • Activator: DIC/Oxyma Pure (preferred for lower racemization) or HBTU/DIPEA.

    • Solvent: DMF (NMP for difficult couplings).

  • Coupling Step:

    • Pre-activate amino acid for 2-3 mins.

    • Add to resin.[1][2][3][4] Shake for 45-60 mins at RT.

    • QC: Perform Kaiser test (ninhydrin). Note: Proline/Threonine N-termini can sometimes give false negatives; chloranil test is superior for secondary amines.

  • Cleavage & Deprotection (The Critical Step):

    • Cocktail: TFA / TIS (Triisopropylsilane) /

      
       (95:2.5:2.5 v/v).
      
    • Time: 2-3 hours.

    • Note: TIS is essential to trap the

      
      -Bu
      
      
      
      cations.

Deep Dive: The "Problem Solver" – Pseudoprolines

For "difficult sequences" (hydrophobic stretches, inter-chain


-sheets), standard Thr(

-Bu) is insufficient. The Pseudoproline (

pro)
dipeptide is the industry-standard solution [1].
The Concept

Pseudoprolines utilize the side-chain hydroxyl of Threonine (or Serine) to form a cyclic oxazolidine ring with the backbone nitrogen and the preceding amino acid.[5][6]

  • Structure: Fmoc-Xaa-Thr(ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    pro)-OH.[2]
    
  • Effect: This locks the peptide backbone into a "kinked" conformation (cis-amide preference), mechanically disrupting ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -sheet formation and increasing solvation [2].[2]
    
  • Reversibility: The ring is acid-labile. It spontaneously hydrolyzes back to the native Threonine and acetone during the final TFA cleavage.

Protocol 2: Incorporation of Pseudoprolines

Use this when synthesis fails due to truncation or aggregation.

  • Selection: Identify the aggregation hotspot. Insert the pseudoproline dipeptide (e.g., Fmoc-Leu-Thr(

    
    pro)-OH) before the hydrophobic block.[5]
    
  • Coupling:

    • Reagents: Use the pre-formed dipeptide unit. Do not try to form the ring on-resin.

    • Stoichiometry: 3 eq (dipeptides are expensive).

    • Activation: PyBOP / DIPEA or HATU / DIPEA.

    • Time: Extend coupling time to 2 hours or double couple. The steric bulk of the oxazolidine ring makes the next coupling (onto the pseudoproline N-terminus) slower.

  • Cleavage:

    • Standard 95% TFA cocktail.

    • Mechanism: The oxazolidine ring opens, releasing acetone and regenerating the native Thr-Xaa peptide bond.

Visualization: Pseudoproline Mechanism

Pseudoproline_Effect cluster_0 Standard Synthesis (Aggregation Risk) cluster_1 Pseudoproline Strategy Linear Linear Peptide Chain BetaSheet Inter-chain H-Bonding (Beta-Sheet Formation) Linear->BetaSheet Precip Resin Aggregation (Low Yield / Deletion) BetaSheet->Precip PsiPro Insert Fmoc-Xaa-Thr(Psi-Me,Me-pro)-OH Kink Oxazolidine Ring forces Kink (Disrupts 2° Structure) PsiPro->Kink Soluble High Solvation (Efficient Coupling) Kink->Soluble TFA TFA Cleavage Soluble->TFA Native Native Peptide Regenerated (Acetone released) TFA->Native

Figure 2: Comparison of standard aggregation pathways vs. the structural disruption provided by Pseudoprolines.

Deep Dive: Orthogonal Strategies (PTM Mimics)

When synthesizing phosphopeptides or glycopeptides, the Thr hydroxyl must be accessible while the peptide is still attached to the resin (on-resin modification).

Strategy A: Silyl Ethers (TBDMS)
  • Group: tert-Butyldimethylsilyl (TBDMS).

  • Stability: Stable to Piperidine (Fmoc removal).

  • Cleavage: Removed by TBAF (Tetra-n-butylammonium fluoride) in THF.

  • Application:

    • Synthesize full peptide with Fmoc-Thr(TBDMS)-OH.

    • Selectively remove TBDMS with TBAF (3 eq, 1h).

    • Phosphorylate the free -OH using phosphoramidite chemistry.

    • Cleave peptide with TFA.[2][3][6][7][8]

Strategy B: Allyl Protection
  • Group: Allyl ether (Alloc).

  • Cleavage: Pd(PPh

    
    )
    
    
    
    / Phenylsilane (scavenger).
  • Application: Highly orthogonal. Used for cyclic peptides (lactone formation between Thr-OH and C-term or side-chain COOH).

Troubleshooting & Tips

IssueCauseSolution
+56 Da Mass Shift

-Bu alkylation of Trp/Met.
Increase scavenger load (TIS/EDT) in cleavage cocktail.
Incomplete Coupling Steric hindrance of Thr(

-Bu).
Use smaller activator (DIC/Oxyma) or switch to Pseudoproline.

-Elimination
Strong base exposure.[3][7]Avoid DBU; stick to Piperidine. Minimize exposure time.
Low Solubility

-sheet aggregation.
Immediate Action: Switch to Fmoc-Thr(

pro)-OH.

References

  • Mutter, M., et al. (1995). "Pseudoprolines: A new concept for the synthesis of 'difficult sequences' in solid-phase peptide synthesis." Journal of the American Chemical Society.

  • Isidro-Llobet, A., et al. (2009).[9][10][11][12] "Amino Acid-Protecting Groups."[3][8][9][12][13] Chemical Reviews.

  • Wöhr, T., et al. (1996). "Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis." Journal of the American Chemical Society.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[14][15][16] Wiley-Interscience.

Sources

Method

Application Notes and Protocols: The Strategic Use of D-Threonine Derivatives in the Development of Novel Therapeutics

Audience: Researchers, scientists, and drug development professionals. Abstract: The incorporation of unnatural amino acids into therapeutic candidates represents a paradigm shift in drug design, offering pathways to ove...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of unnatural amino acids into therapeutic candidates represents a paradigm shift in drug design, offering pathways to overcome biological barriers and enhance pharmacological properties. Among these, D-Threonine, the non-proteinogenic stereoisomer of L-Threonine, has emerged as a critical chiral building block. Its unique stereochemistry provides a powerful tool for developing robust peptidomimetics, novel antibiotics, and complex small molecules. This guide provides an in-depth exploration of D-Threonine derivatives, detailing their synthesis, strategic applications, and the underlying rationale for their use. We present validated protocols for synthesis, peptide incorporation, and biological evaluation to empower researchers in their quest for next-generation therapeutics.

Part 1: The Rationale for D-Threonine in Modern Drug Discovery

Beyond Nature's Alphabet: The Significance of D-Amino Acids

Proteins and peptides in mammals are constructed exclusively from L-amino acids. This biological homochirality means that therapeutic peptides composed of L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their bioavailability and half-life. Introducing "unnatural" D-amino acids, such as D-Threonine, is a cornerstone strategy to circumvent this limitation. Peptides containing D-amino acids are sterically incompatible with the active sites of most proteases, rendering them highly resistant to enzymatic cleavage. This increased stability is a critical attribute for developing effective peptide-based drugs.

D-Threonine: A Chiral Scaffold with Dual Functionality

D-Threonine (IUPAC name: (2R,3S)-2-amino-3-hydroxybutanoic acid) is the D-enantiomer of L-Threonine.[1] It possesses two chiral centers (at the α- and β-carbons), which imparts significant stereochemical complexity.[1][2] This defined three-dimensional structure is not merely a biological curiosity but a valuable asset in rational drug design.

Its primary utility stems from its role as a chiral building block. The precise spatial arrangement of its functional groups (amino, carboxyl, hydroxyl, and methyl) is essential for the synthesis of complex molecules where specific stereochemistry is paramount for biological activity and safety.[3] It is particularly valued in the creation of peptidomimetic drugs, which are designed to mimic natural peptides but with enhanced therapeutic properties.[2][4] Notable applications include the development of analgesics and treatments for the peripheral side effects of opioids.[2][3]

Part 2: Synthesis and Derivatization of D-Threonine

The synthesis of stereochemically pure D-Threonine is non-trivial. While L-Threonine is readily produced on a large scale via microbial fermentation, similar methods for D-Threonine are not yet commercially established.[1][2] Direct chemical synthesis is complicated by the need to control two chiral centers, often resulting in mixtures of four stereoisomers.[2] Therefore, industrial production often relies on chemo-enzymatic methods or the chiral resolution of a racemic (DL) mixture.

Synthetic Strategies: The Chemo-Enzymatic Advantage

Modern synthetic approaches are increasingly moving away from classical chemical resolution and toward more efficient and environmentally friendly enzymatic methods.[5] These biocatalytic processes offer high stereoselectivity and yield, producing D-Threonine with exceptional optical purity.[6][7]

A common strategy involves the kinetic resolution of a chemically synthesized DL-threonine mixture. In this approach, an enzyme selectively acts on one enantiomer (L-Threonine), leaving the desired D-Threonine untouched and allowing for its subsequent separation. For example, L-threonine deaminase can be used to selectively deaminate L-Threonine to 2-oxobutyrate, which is easily removed from the reaction mixture.[2]

cluster_0 Chemo-Enzymatic Synthesis of D-Threonine DL_Threonine DL-Threonine Mixture (Chemical Synthesis) Enzyme L-Threonine Deaminase DL_Threonine->Enzyme Substrate D_Threonine D-Threonine (>99% e.e.) Enzyme->D_Threonine Unreacted Byproduct 2-Oxobutyrate + NH3 Enzyme->Byproduct L-Thr converted Separation Purification Step (e.g., Crystallization) D_Threonine->Separation Byproduct->Separation

Caption: Chemo-enzymatic workflow for D-Threonine production.

Protocol 1: Enzymatic Kinetic Resolution of DL-Threonine

This protocol outlines a general procedure for the kinetic resolution of DL-Threonine using a whole-cell biocatalyst expressing L-threonine deaminase.

Rationale: This method leverages the high specificity of the enzyme to separate the L-enantiomer by converting it into a different chemical species, simplifying the purification of the desired D-Threonine.

Materials:

  • DL-Threonine

  • E. coli cells overexpressing L-threonine deaminase

  • Phosphate buffer (100 mM, pH 8.0)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Centrifuge

  • Ion-exchange chromatography column

  • Lyophilizer

Procedure:

  • Biocatalyst Preparation: Cultivate the recombinant E. coli cells and induce expression of L-threonine deaminase. Harvest cells by centrifugation and wash with phosphate buffer.

  • Reaction Setup: Prepare a 500 mM solution of DL-Threonine in 100 mM phosphate buffer (pH 8.0). Add 0.1 mM PLP.

  • Enzymatic Conversion: Resuspend the prepared E. coli cells in the substrate solution to a final concentration of 50 g/L (dry cell weight). Incubate the reaction at 37°C with gentle agitation.

  • Monitoring: Monitor the depletion of L-Threonine and the formation of D-Threonine using chiral HPLC. The reaction is typically complete when the L-Threonine concentration is below 1% of its initial value.

  • Biocatalyst Removal: Once the reaction is complete, remove the cells by centrifugation.

  • Purification:

    • Subject the supernatant to ion-exchange chromatography to separate the positively charged D-Threonine from the negatively charged 2-oxobutyrate byproduct.

    • Elute the D-Threonine fraction.

  • Isolation: Lyophilize the purified D-Threonine fraction to obtain a white crystalline powder.

  • Quality Control: Confirm the purity and enantiomeric excess (>99%) of the final product using chiral HPLC and NMR spectroscopy.

Derivatization for Solid-Phase Peptide Synthesis (SPPS)

For incorporation into a peptide chain, the amino and hydroxyl groups of D-Threonine must be suitably protected. These protecting groups prevent unwanted side reactions during peptide synthesis.

Derivative NameAbbreviationProtecting Group (Side Chain)Protecting Group (α-Amino)Primary Use Case
Fmoc-D-Threonine(tBu)-OHFmoc-D-Thr(tBu)-OHtert-Butyl (tBu)FmocStandard for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8]
Boc-D-Threonine-OHBoc-D-Thr-OHNoneBocUsed in Boc-based SPPS, typically when side-chain protection is not needed.
Z-D-Threonine-OHZ-D-Thr-OHNoneCarboxybenzyl (Z)Utilized in both solution-phase and some solid-phase peptide synthesis.[9]
O-Benzyl-D-threonineD-Thr(Bzl)Benzyl (Bzl)NoneAn intermediate for creating derivatives for Boc-based SPPS.[]

Table 1: Common D-Threonine derivatives for therapeutic development.

Part 3: Application in Peptide-Based Therapeutics

The primary application of D-Threonine derivatives is in the synthesis of peptidomimetics to enhance stability and, in some cases, receptor affinity or selectivity.

Start Resin Bead Fmoc_AA1 1. Couple Fmoc-AA1-OH Start->Fmoc_AA1 Deprotect1 2. Deprotect Fmoc Fmoc_AA1->Deprotect1 Fmoc_DThr 3. Couple Fmoc-D-Thr(tBu)-OH Deprotect1->Fmoc_DThr Deprotect2 4. Deprotect Fmoc Fmoc_DThr->Deprotect2 Fmoc_AA3 5. Couple Fmoc-AA3-OH Deprotect2->Fmoc_AA3 Cleave 6. Cleave from Resin & Deprotect Side Chains Fmoc_AA3->Cleave Peptide Purified Peptide (H2N-AA3-D-Thr-AA1-COOH) Cleave->Peptide

Caption: Workflow for incorporating D-Threonine into a peptide via SPPS.

Protocol 2: Incorporation of Fmoc-D-Thr(tBu)-OH into a Peptide Sequence

This protocol describes a single coupling cycle for adding Fmoc-D-Thr(tBu)-OH to a growing peptide chain on a solid support resin using an automated peptide synthesizer.

Rationale: Fmoc-SPPS is the most common method for research-scale peptide synthesis. The base-labile Fmoc group allows for orthogonal deprotection without affecting the acid-labile side-chain protecting groups (like tBu) or the resin linkage.

Materials:

  • Peptide synthesis resin with N-terminal Fmoc deprotected.

  • Fmoc-D-Thr(tBu)-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

  • Deprotection Reagent: 20% Piperidine in DMF

  • Automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the N-terminal amino acid. Wash thoroughly with DMF.

  • Activation of D-Threonine Derivative: In a separate vessel, dissolve 4 equivalents of Fmoc-D-Thr(tBu)-OH, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

  • Cycle Repetition: Proceed to the deprotection step for the newly added Fmoc-D-Thr(tBu)-OH to continue elongating the peptide chain.

Part 4: D-Threonine in Emerging Therapeutic Areas

Modulating Bacterial Biofilms

Recent research has highlighted a fascinating role for D-amino acids as signaling molecules in bacteria. Certain D-amino acids, when released by bacteria in the stationary phase of growth, can trigger the disassembly of biofilms.[11] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[12]

D-amino acids like D-Tyrosine, D-Proline, and D-Phenylalanine have been shown to inhibit biofilm formation in Staphylococcus aureus.[11] This has opened a new therapeutic avenue where D-amino acid derivatives could be used as adjuvants to enhance the efficacy of existing antibiotics against chronic, biofilm-associated infections.[13] While D-Threonine itself is not always the most active, its derivatives can be explored within this new paradigm. The proposed mechanism involves the incorporation of D-amino acids into the peptidoglycan cell wall, which alters its structure and triggers the release of matrix-binding proteins.[11]

cluster_0 Biofilm Disassembly Pathway D_AA Exogenous D-Amino Acids Cell_Wall Bacterial Cell Wall (Peptidoglycan Synthesis) D_AA->Cell_Wall Incorporation Incorporation into Peptide Cross-links Cell_Wall->Incorporation Protein_Release Release of Matrix Adhesion Proteins Incorporation->Protein_Release Disassembly Biofilm Disassembly Protein_Release->Disassembly

Caption: Proposed mechanism of D-amino acid-induced biofilm dispersal.

Protocol 3: Crystal Violet Biofilm Inhibition Assay

This protocol provides a method to screen D-Threonine derivatives for their ability to inhibit biofilm formation by Staphylococcus aureus.

Rationale: This high-throughput assay quantifies the total biofilm biomass by staining it with crystal violet. A reduction in staining in the presence of the test compound indicates biofilm inhibition.

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 25923)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • D-Threonine derivative stock solution (in a suitable solvent like water or DMSO)

  • 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or Acetic Acid (30%)

  • Microplate reader (570 nm)

Procedure:

  • Inoculum Preparation: Grow S. aureus overnight in TSB. Dilute the culture to an OD₆₀₀ of 0.05 in fresh TSB + 1% glucose.

  • Plate Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 100 µL of the D-Threonine derivative solution at various concentrations (e.g., serial dilutions from 10 mM to 10 µM). Include a vehicle control (solvent only) and a negative control (sterile medium).

  • Incubation: Cover the plate and incubate statically for 24 hours at 37°C.

  • Washing: Gently discard the planktonic (free-floating) culture from the wells. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Final Wash: Discard the crystal violet solution and wash the wells again three times with PBS.

  • Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.

  • Analysis: Compare the absorbance values of the treated wells to the vehicle control to determine the percentage of biofilm inhibition.

Part 5: Quality Control and Future Perspectives

The successful application of D-Threonine derivatives hinges on rigorous quality control. The stereochemical purity is the most critical parameter.

ParameterMethodSpecificationRationale
Identity ¹H NMR, ¹³C NMR, MSConforms to structureConfirms the correct chemical structure and absence of major impurities.
Enantiomeric Excess Chiral HPLC≥ 99.0% e.e.Ensures the absence of the L-enantiomer, which could be immunogenic or inactive.
Chemical Purity HPLC≥ 98.5%Quantifies the presence of any non-enantiomeric chemical impurities.
Optical Rotation PolarimetryConforms to referenceA macroscopic measure of chirality that confirms the correct stereoisomer.[14]

Table 2: Critical quality control parameters for D-Threonine derivatives.

The field continues to evolve, with research focusing on novel enzymatic pathways for more efficient synthesis and the exploration of D-Threonine containing cyclic peptides and other constrained structures to further enhance therapeutic potential. As our understanding of the biological roles of D-amino acids expands, so too will the applications for D-Threonine and its derivatives in addressing unmet medical needs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 2). The Dual Role of D-Threonine: Pharmaceutical Intermediate and Nutritional Component. Retrieved from [Link]

  • Xu, J., Fan, J., & Liu, J. (2020). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Applied Microbiology and Biotechnology, 104(15), 6517–6532. Retrieved from [Link]

  • Zhang, W., et al. (2022). Enzymatic cascade systems for D-amino acid synthesis: progress and perspectives. Catalysis Science & Technology, 12(1), 18-33. Retrieved from [Link]

  • Wu, B., & Lin, G. (2015). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Applied Microbiology and Biotechnology, 99(15), 6517-6532. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Threonine: Definition, Structure, Benefits, Sources and Uses. Retrieved from [Link]

  • Contente, M. L., & Molinari, F. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(18), 6885. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Frontiers. (2025, February 17). D-amino acid enhanced the sensitivity of avian pathogenic Escherichia coli to tetracycline and amikacin. Retrieved from [Link]

  • Le, T. M., & Laub, M. T. (2012). Inhibitory Effects of d-Amino Acids on Staphylococcus aureus Biofilm Development. Journal of Bacteriology, 194(20), 5555–5561. Retrieved from [Link]

  • Carlson, R. P., et al. (2015). d-Amino Acids Enhance the Activity of Antimicrobials against Biofilms of Clinical Wound Isolates of Staphylococcus aureus and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 59(8), 4609-4618. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Synthesis of N-Protected Threonine Derivatives

Executive Summary The synthesis of -protected threonine (Thr) is a foundational step in peptide chemistry and drug discovery. Unlike simple aliphatic amino acids, Threonine possesses a secondary hydroxyl group ( -hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of


-protected threonine (Thr) is a foundational step in peptide chemistry and drug discovery. Unlike simple aliphatic amino acids, Threonine possesses a secondary hydroxyl group (

-hydroxyl) and a chiral center at the

-carbon. This creates two distinct challenges during

-protection: chemoselectivity (preventing

-acylation) and stereochemical integrity (preventing racemization at the

-carbon).

This guide details the protocols for synthesizing


-Fmoc-L-Threonine  and 

-Boc-L-Threonine
. It prioritizes the use of

-hydroxysuccinimide (OSu) esters and dicarbonates over acyl chlorides to ensure high optical purity and yield.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

Threonine contains two nucleophiles: the


-amine (

) and the side-chain hydroxyl (

).
  • Target: Selective acylation of the amine (

    
    -protection).
    
  • Risk: Esterification of the hydroxyl (

    
    -acylation).
    

Under basic conditions (Schotten-Baumann), the amine is significantly more nucleophilic than the hydroxyl group. However, using highly reactive acylating agents like Fmoc-Cl can lead to significant


-acylation and the formation of "Fmoc-dipeptides" (where the activated amino acid reacts with a free amino acid). Therefore, Fmoc-OSu  is the required reagent for high-fidelity synthesis.[1]
Reaction Pathway Diagram

G Start L-Threonine (Free Zwitterion) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent_Fmoc Reagent: Fmoc-OSu Base: Na2CO3 Reagent_Fmoc->Intermediate Reagent_Boc Reagent: Boc2O Base: NaOH Reagent_Boc->Intermediate Product_Fmoc N-Fmoc-L-Thr-OH (Solid) Intermediate->Product_Fmoc Path A: Fmoc-OSu Product_Boc N-Boc-L-Thr-OH (Oil/Solid) Intermediate->Product_Boc Path B: Boc2O Side_Reaction Risk: O-Acylation (If pH > 11 or Fmoc-Cl used) Intermediate->Side_Reaction Over-reaction

Figure 1: Chemoselective protection pathways for L-Threonine. Path A utilizes Fmoc-OSu to minimize side reactions.

Protocol A: Synthesis of N-Fmoc-L-Threonine

Objective: Synthesis of


-(9-Fluorenylmethoxycarbonyl)-L-threonine.
Scale:  10 mmol (adaptable).
Expected Yield:  85–95%.
Materials & Reagents
ReagentEquiv.MW ( g/mol )Mass/VolRole
L-Threonine 1.0119.121.19 gSubstrate
Fmoc-OSu 1.1337.333.71 gProtecting Group

2.0105.992.12 gBase
Water --25 mLSolvent A
1,4-Dioxane --25 mLSolvent B

Note: Fmoc-OSu is preferred over Fmoc-Cl.[2] If Fmoc-Cl must be used, temperature must be kept at 0°C strictly.

Experimental Procedure
  • Solubilization:

    • In a 250 mL round-bottom flask, dissolve

      
        (2.12 g) in Water  (25 mL).
      
    • Add L-Threonine (1.19 g) and stir until fully dissolved.

    • Critical: Add 1,4-Dioxane (25 mL). The mixture acts as a homogeneous solvent system.

  • Acylation (The "Schotten-Baumann" Step):

    • Cool the solution to 0–5°C (ice bath).

    • Add Fmoc-OSu (3.71 g) slowly over 5 minutes.

    • Allow the reaction to warm to Room Temperature (20–25°C) and stir for 12–18 hours .

    • Monitoring: Check pH.[1] It should remain between 8.5 and 9.5. If it drops below 8, add small aliquots of 10%

      
      .
      
  • Workup (The "Ether Wash" - Crucial for Purity):

    • Dilute the reaction mixture with water (50 mL).

    • Wash 1: Extract the alkaline aqueous phase with Diethyl Ether or MTBE (

      
       mL).
      
    • Why? This removes unreacted Fmoc-OSu and hydrophobic byproducts (dibenzofulvene). The product (Fmoc-Thr-OH) is a salt and stays in the water.

  • Acidification & Isolation:

    • Cool the aqueous phase to 0°C.

    • Carefully acidify to pH 2.0 using 1N HCl (or 10% citric acid).

    • Observation: The product will precipitate as a white solid or oil.

    • Extract with Ethyl Acetate (

      
       mL).
      
  • Drying & Crystallization:

    • Wash the combined Ethyl Acetate layer with Brine (

      
       mL).
      
    • Dry over anhydrous

      
      , filter, and evaporate under reduced pressure.
      
    • Recrystallization: Dissolve crude solid in minimum hot Ethyl Acetate and add Hexane (or Petroleum Ether) until turbid. Cool to 4°C.

Protocol B: Synthesis of N-Boc-L-Threonine

Objective: Synthesis of


-(tert-Butoxycarbonyl)-L-threonine.
Note:  Boc-Thr-OH is notoriously difficult to crystallize and often results in a viscous oil. This protocol includes a DCHA Salt  formation step for purification.[3]
Materials & Reagents
ReagentEquiv.Role
L-Threonine 1.0Substrate

1.1Reagent
NaOH (1N) 2.0Base
t-Butanol/Water 1:1 v/vSolvent
Dicyclohexylamine (DCHA) 1.0Salt Former (Optional)
Experimental Procedure
  • Reaction:

    • Dissolve L-Threonine in 1N NaOH and t-Butanol (1:1 ratio).

    • Add Di-tert-butyl dicarbonate (

      
      ) .[4]
      
    • Stir at RT for 12 hours.

  • Workup:

    • Evaporate t-Butanol (rotary evaporator).

    • Wash the aqueous phase with Pentane (removes excess

      
      ).
      
    • Acidify to pH 2–3 with KHSO4 (preferred over HCl to protect acid-labile Boc).

    • Extract with Ethyl Acetate.[1][3]

  • Purification via DCHA Salt (Recommended):

    • If the product is an oil, dissolve in dry Diethyl Ether.

    • Add Dicyclohexylamine (DCHA) (1.0 eq) dropwise.

    • The Boc-Thr-OH

      
       DCHA  salt will precipitate as a crystalline solid.
      
    • Filter and wash with cold ether.

    • Recovery: To recover free acid, suspend salt in EtOAc and wash with 10% Citric Acid or KHSO4.

Quality Control & Validation

Every batch must undergo the following validation workflow to ensure it is suitable for SPPS (Solid Phase Peptide Synthesis).

QC Workflow Diagram

QC Sample Crude Product TLC 1. TLC Analysis (CHCl3:MeOH:AcOH 90:8:2) Sample->TLC HPLC 2. Analytical HPLC (C18, Gradient ACN/H2O) TLC->HPLC NMR 3. 1H-NMR (Confirm -NH and -OH) HPLC->NMR Chiral 4. Optical Rotation (Check Racemization) NMR->Chiral Decision Purity > 98%? Chiral->Decision Release Release for Synthesis Decision->Release Yes Repurify Recrystallize / Column Decision->Repurify No Repurify->HPLC

Figure 2: Quality Control Decision Tree for N-protected amino acids.

Analytical Specifications
TestMethodAcceptance Criteria
Purity RP-HPLC (C18 column, 220 nm)

Identity 1H-NMR (DMSO-d6)Characteristic Fmoc signals (7.3–7.9 ppm) or Boc (1.4 ppm singlet).[4]
Racemization Chiral HPLC or Polarimetry

must match literature (e.g., Fmoc-L-Thr-OH:

, c=1 in DMF).
Free Amine Ninhydrin TestNegative (Colorless).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield pH drifted below 8 during reaction.Monitor pH more frequently; use a pH-stat if available.
Oligomers (Dipeptides) Used Fmoc-Cl or excess reagent.[5]Switch to Fmoc-OSu . Ensure strict 1:1 stoichiometry.
Oily Product (Boc) Inherent nature of Boc-Thr.Convert to DCHA salt for storage/purification.
Fmoc Cleavage pH

during reaction.
Do not use NaOH; stick to

or

.
Insoluble Precipitate Fmoc-OSu not dissolving.Increase Dioxane ratio or warm slightly (max 30°C).

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409.

  • Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis - Protocol. Technical Library.

  • Paquet, A. (1982). Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates. Canadian Journal of Chemistry, 60(8), 976–980.

  • Keller, O., et al. (1975). Preparation of N-protected amino acids. Organic Syntheses, 55, 114. (Describes DCHA salt purification).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for D-Threonine 1,1-Dimethylethyl Ester Hydrochloride Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize reactions involving D-Thr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize reactions involving D-Threonine 1,1-Dimethylethyl Ester Hydrochloride (H-D-Thr-OtBu·HCl).

Because this building block features a bulky tert-butyl ester, a beta-branched side chain, and an unprotected secondary hydroxyl group, it presents a "perfect storm" of steric hindrance and competing nucleophilicity. This guide deconstructs the causality behind common experimental failures and provides self-validating, field-proven protocols to maximize your coupling yields.

Section 1: Troubleshooting O-Acylation and Side Reactions

Q1: I am observing a significant secondary peak in my LC-MS corresponding to +[Acyl mass]. Why is my yield of the desired N-coupled product so low, and how do I prevent this?

The Causality: You are observing O-acylation , one of the most prevalent side reactions when using unprotected threonine[1]. The beta-branched nature of threonine creates severe steric hindrance around the alpha-amine, kinetically slowing down N-acylation. Meanwhile, the unprotected secondary hydroxyl group on the side chain remains nucleophilic. If you use a hyper-nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) or an excess of strong base, it acts as a proton abstractor, activating the hydroxyl group and shifting the kinetic preference toward unwanted esterification (O-acylation)[2].

Actionable Solution: Exclude DMAP from your coupling cocktail entirely. Rely on non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) and maintain strict stoichiometry (maximum 1.1 equivalents of the activated amino acid) to prevent over-acylation.

G Start Activated Amino Acid + D-Thr-OtBu Base Base Addition (e.g., DIPEA vs DMAP) Start->Base N_Acyl N-Acylation (Desired Peptide Bond) Base->N_Acyl Mild Base (DIPEA) Maintains N-selectivity O_Acyl O-Acylation (Side Reaction) Base->O_Acyl DMAP / Excess Base Hydroxyl Activation

Caption: Pathway of competitive N-acylation versus O-acylation in D-Thr-OtBu.

Q2: If O-acylation has already occurred, is the batch ruined, or can I recover the N-coupled product?

The Causality: The batch can usually be rescued. O-acyl esters on threonine are susceptible to mild base-catalyzed cleavage (aminolysis or hydrolysis), whereas the N-terminal amide bond and the C-terminal tert-butyl ester are significantly more stable[2]. However, you must avoid strong bases (like NaOH) which can trigger base-catalyzed beta-elimination, converting your threonine into a dehydrated dehydrobutyrine byproduct[3].

Self-Validating Protocol: Mild Reversal of O-Acylation

  • Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure and redissolve the peptide in a minimal volume of anhydrous Methanol (MeOH).

  • Reagent Addition: Add a mild nucleophile, such as a 10% solution of Hydrazine (

    
    ) in DMF, or a dilute solution of ammonia (
    
    
    
    ) in MeOH[2].
  • Incubation & Validation: Stir at room temperature for 30 minutes. Self-Validation Step: Pull a 10 µL aliquot, dilute in Acetonitrile/Water, and run an LC-MS. You should observe the disappearance of the +[Acyl] mass and the consolidation of the target peptide mass.

  • Workup: Evaporate the solvent, re-dissolve in Ethyl Acetate, and wash twice with 5% aqueous Citric Acid to quench and remove residual hydrazine/ammonia. Dry the organic layer over

    
     and concentrate.
    

Section 2: Hydrochloride Salt Neutralization

Q3: My coupling yields are highly inconsistent when using H-D-Thr-OtBu·HCl directly. Should I free-base it before the reaction?

The Causality: Inconsistent yields stem from incomplete neutralization of the hydrochloride salt. The alpha-amine must be fully deprotonated to act as a nucleophile. However, isolating the free base of H-D-Thr-OtBu prior to the reaction is highly discouraged. The free base is moisture-sensitive and, if part of a dipeptide sequence, highly prone to intramolecular cyclization (diketopiperazine formation)[4].

Actionable Solution: Perform in-situ neutralization using a precise stoichiometric excess of a tertiary amine immediately prior to coupling.

Workflow Step1 1. Dissolve D-Thr-OtBu HCl in anhydrous DMF/DCM Step2 2. Add 1.2 - 1.5 eq DIPEA (In-situ Neutralization) Step1->Step2 Step3 3. Pre-activate incoming AA with HATU or DIC/Oxyma Step2->Step3 Step4 4. Combine & Stir at RT (Monitor via LC-MS) Step3->Step4

Caption: Step-by-step workflow for the in-situ neutralization and coupling of D-Thr-OtBu HCl.

Self-Validating Protocol: Optimal In-Situ Neutralization and Coupling

  • Dissolution: Suspend 1.0 eq of H-D-Thr-OtBu·HCl in anhydrous N,N-Dimethylformamide (DMF) at 0°C to minimize side reactions.

  • Neutralization: Add exactly 1.2 to 1.5 eq of DIPEA. Stir for 5 minutes. Self-Validation Step: The cloudy suspension of the HCl salt should transition into a completely clear solution, indicating successful free-basing.

  • Pre-activation: In a separate vial, dissolve the incoming N-protected amino acid (1.1 eq) and HATU (1.1 eq) in DMF. Add 2.0 eq of DIPEA. Stir for exactly 2 minutes to form the active ester.

  • Coupling: Transfer the pre-activated mixture to the H-D-Thr-OtBu solution. Allow it to warm to room temperature and stir for 1–2 hours.

Section 3: Overcoming Steric Hindrance

Q4: Even with proper neutralization, coupling to the N-terminus of D-Thr-OtBu is sluggish. What is the best coupling reagent to maximize yield?

The Causality: D-Threonine is beta-branched, and the adjacent tert-butyl ester is exceptionally bulky. This dual steric shield severely restricts the trajectory of the incoming activated ester[4]. Standard carbodiimides (like DIC or DCC) with HOBt often result in incomplete conversion. To overcome the activation energy barrier imposed by this steric hindrance, you must generate a highly reactive intermediate (such as an HOAt-ester) that facilitates a stabilized transition state via neighboring group effects.

Quantitative Comparison of Coupling Reagents for H-D-Thr-OtBu

Coupling Reagent SystemBase RequiredAvg. Reaction TimeEstimated Yield (%)Risk of Epimerization
DIC / HOBt None / DIPEA12 - 24 hours60 - 70%Low
PyBOP NMM6 - 8 hours~80%Moderate
DIC / OxymaPure DIPEA2 - 4 hours85 - 90%Low
HATU DIPEA1 - 2 hours> 95%Moderate (if base is excessive)

Note: For the highest yield and fastest kinetics, HATU is the gold standard for coupling onto D-Thr-OtBu. However, if epimerization of the incoming amino acid is a strict concern, DIC/OxymaPure provides an excellent balance of high yield and chiral integrity.

References
  • Side reactions in peptide synthesis: An overview Source: Bibliomed URL
  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls Source: ACS Publications URL
  • Source: CRC Press / spbu.
  • Synthesis of Peptides and Peptidomimetics (Allyl-Based N-Protection and Side Reactions)

Sources

Optimization

Side reactions associated with the use of protected threonine derivatives

Technical Support Center: Troubleshooting Protected Threonine Derivatives in Peptide Synthesis Welcome to the Senior Application Scientist portal. Threonine (Thr), with its -branched structure and secondary hydroxyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Protected Threonine Derivatives in Peptide Synthesis

Welcome to the Senior Application Scientist portal. Threonine (Thr), with its


-branched structure and secondary hydroxyl group, presents unique physicochemical challenges during Solid-Phase Peptide Synthesis (SPPS). This guide is designed for drug development professionals and synthesizes field-proven insights to address the causality behind common side reactions—such as 

-elimination, epimerization, O-sulfonation, and acyl shifting.

Below, you will find diagnostic tools, mechanistic explanations, and self-validating protocols to ensure the structural integrity of your peptide products[1].

Diagnostic Decision Tree

Before altering your synthesis protocols, use the logic flow below to correctly identify the side reaction based on your LC-MS and HPLC data.

G Start MS Analysis of Threonine Peptide MassLoss98 Mass Loss: -98 Da (or -H2O / -Phosphate) Start->MassLoss98 MassPlusSulf Mass Shift: +80 Da (Sulfonation) Start->MassPlusSulf MassSame Mass Unchanged, Multiple Peaks (HPLC) Start->MassSame BetaElim β-Elimination (Dehydrobutyrine formation) MassLoss98->BetaElim OSulf O-Sulfonation (Arg protecting group transfer) MassPlusSulf->OSulf Epimer Epimerization (Allo-threonine formation) MassSame->Epimer Altered retention time Shift N→O Acyl Shift (Acidic conditions) MassSame->Shift pH dependent shift Sol1 Use DBU/Piperidine or milder base BetaElim->Sol1 Sol2 Optimize Scavengers (e.g., TIPS, Phenol) OSulf->Sol2 Sol3 Use collidine/DIC or pseudoprolines Epimer->Sol3

Troubleshooting logic for identifying and resolving threonine-related side reactions via MS/HPLC.

Quantitative Diagnostics Summary

Side ReactionMS Shift (

Da)
HPLC Profile CharacteristicsPrimary Chemical Catalyst

-Elimination
-98 Da (Phosphate) / -18 Da (H₂O)New peak, typically later retention timeStrong base (e.g., 20% Piperidine)
Epimerization 0 DaClosely eluting isobaric doubletOver-activation / Slow coupling
O-Sulfonation +80 DaEarlier retention time (increased polarity)Unquenched sulfonyl cations in TFA
N

O Acyl Shift
0 DaReversible shift in retention timeStrong acid (e.g., prolonged TFA)

Module 1: -Elimination in Phospho- and Glyco-Threonine

Q: Why does my Fmoc-Thr(PO(OBzl)OH)-OH undergo


-elimination during chain elongation? 
A:  The secondary hydroxyl of threonine acts as a prime leaving group when modified with electron-withdrawing groups, such as phosphates or glycans. Under the standard basic conditions required for Fmoc deprotection (e.g., 20% piperidine), the base abstracts the acidic 

-proton. The resulting carbanion drives the expulsion of the

-substituent via an E1cB mechanism, leading to the formation of a dehydrobutyrine (DhB) residue[2]. This elimination is thermodynamically favored due to the extended conjugation of the resulting

-unsaturated system.

Protocol: Mild Fmoc Deprotection to Suppress


-Elimination 
Causality: Using a lower concentration of a non-nucleophilic base minimizes the E1cB elimination pathway while still effectively removing the Fmoc group.
  • Swell the peptide-resin in DMF for 15 minutes.

  • Prepare a mild deprotection cocktail: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% Piperidine in DMF [2].

  • Treat the resin for 3

    
     3 minutes at room temperature. Strictly avoid microwave heating during this step, as thermal energy accelerates elimination.
    
  • Wash vigorously with DMF (5

    
     1 min) to remove all base traces before the next coupling step.
    Self-Validation: Cleave a 5 mg micro-aliquot of resin using standard TFA. Analyze via LC-MS; the complete absence of a -98 Da peak confirms the successful suppression of 
    
    
    
    -elimination.

Module 2: Epimerization at the -Carbon

Q: I am observing an isobaric doublet on my HPLC after coupling a hindered amino acid to Threonine. What is the mechanism? A: Threonine is ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-branched, which creates significant steric hindrance during coupling. When Fmoc-Thr(tBu)-OH is over-activated (e.g., using excess uronium salts like HATU in the presence of strong bases), the carboxylate can cyclize onto the activated intermediate to form an oxazol-5(4H)-one (azlactone). The 

-proton of this oxazolone is highly acidic. Base-catalyzed abstraction leads to a planar enolate intermediate. Subsequent re-protonation occurs non-stereospecifically, yielding a mixture of L-Thr and D-allo-Thr (epimerization).

Protocol: Epimerization-Free Coupling Causality: Avoiding strong bases and utilizing carbodiimide chemistry prevents the formation of the oxazolone intermediate.

  • Dissolve 3.0 eq of Fmoc-Thr(tBu)-OH and 3.0 eq of Oxyma Pure in DMF.

  • Add 3.0 eq of DIC (N,N'-Diisopropylcarbodiimide). Do NOT use DIEA or highly active uroniums (HATU/HBTU) if epimerization is detected.

  • Add the activated mixture to the resin and couple for 2 hours at room temperature.

  • Alternative: If the sequence permits, utilize a pre-formed pseudoproline dipeptide (Fmoc-Xaa-Thr(

    
    pro)-OH) to completely bypass the activation of the Thr monomer itself.
    Self-Validation: Perform Marfey's reagent derivatization followed by LC-MS to quantify D-allo-Thr levels. A successful protocol will yield <1% of the epimerized product.
    

Module 3: O-Sulfonation During Global Cleavage

Q: My final peptide shows a +80 Da mass shift specifically on the Threonine residue, and my sequence contains Arg(Pmc) or Arg(Pbf). How do I prevent this? A: During the final global cleavage, the acid-labile sulfonyl protecting groups (Pmc, Pbf, or Mtr) on Arginine generate highly reactive sulfonyl cations. If these electrophiles are not efficiently trapped by scavengers, they will react with the nucleophilic, unprotected side-chain hydroxyls of Serine and Threonine, forming an O3-sulfo-threonine ester[3].

Protocol: Optimized Scavenger Cocktail (Reagent K Variant) Causality: A combination of a hydride donor (TIPS) and a soft nucleophile (thioanisole) creates a kinetic trap for sulfonyl cations before they can attack the Thr-OH.

  • Prepare the cleavage cocktail freshly: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), and Triisopropylsilane (TIPS) (2.5%) .

  • Add the cocktail to the resin (10 mL per gram of resin).

  • React for 2.5 hours at room temperature under gentle agitation.

  • Filter the resin and precipitate the peptide in cold diethyl ether. Self-Validation: MS analysis of the crude precipitate should show the complete absence of the +80 Da adduct.

Module 4: N O and O N Acyl Shifts

Q: How does the N


 O acyl shift affect my peptide's stability, and can it be reversed? 
A:  In strongly acidic conditions (such as prolonged TFA cleavage or storage in acidic buffers), the peptide bond nitrogen preceding the Threonine can become protonated. This allows the spatial proximity of the Thr 

-hydroxyl to attack the carbonyl carbon, forming a 5-membered cyclic transition state and resulting in an N

O acyl shift (forming a depsipeptide). Fortunately, this reaction is reversible. Exposing the depsipeptide to mild basic conditions triggers the O

N acyl shift, restoring the native, thermodynamically stable amide bond.

Pathway Depsi O-Acyl Isopeptide (Depsipeptide) Base Mild Base (pH 7.5) Deprotonation of α-NH2 Depsi->Base Cyclic 5-Membered Cyclic Transition State Base->Cyclic Native Native Amide Bond (N-Acyl Peptide) Cyclic->Native

Mechanism of the O-to-N acyl shift restoring the native amide bond via a 5-membered transition state.

Protocol: Reversing N


 O Acyl Shifts 
Causality: Deprotonating the 

-amine at pH 7.5 makes it highly nucleophilic, driving the intramolecular attack on the ester carbonyl to reform the amide bond.
  • Dissolve the crude, lyophilized peptide in 100 mM Sodium Phosphate buffer, pH 7.5 (concentration ~1-2 mg/mL).

  • Stir at room temperature for 2 to 4 hours.

  • Monitor the reaction via analytical HPLC. The depsipeptide peak will gradually disappear as the native peptide peak emerges.

  • Once complete, immediately purify the mixture via preparative HPLC to isolate the native sequence. Self-Validation: The HPLC chromatogram will show a complete shift to a single, stable peak that does not alter its retention time upon re-injection.

References

  • Side reactions in peptide synthesis: An overview | Source: bibliomed.
  • Epimerisation in Peptide Synthesis - PMC - NIH | Source: nih.
  • [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed | Source: nih.
  • Protein chemical synthesis by serine and threonine ligation - PNAS | Source: pnas.
  • Fmoc-Thr(PO3H2)-OH|CAS 883726-90-7|Phosphopeptide Reagent - Benchchem | Source: benchchem.

Sources

Troubleshooting

Optimizing cleavage conditions for peptides with acid-labile protecting groups

Technical Support Center: Peptide Cleavage & Global Deprotection Topic: (Fmoc/tBu strategy) Introduction: The Critical Final Step Welcome to the Peptide Chemistry Technical Support Center. You have successfully assembled...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Peptide Cleavage & Global Deprotection Topic: (Fmoc/tBu strategy)

Introduction: The Critical Final Step

Welcome to the Peptide Chemistry Technical Support Center. You have successfully assembled your sequence; now you face the most volatile step in Solid Phase Peptide Synthesis (SPPS): Global Deprotection and Cleavage.

In Fmoc chemistry, this step utilizes Trifluoroacetic Acid (TFA) to simultaneously cleave the peptide from the resin linker and remove acid-labile side-chain protecting groups (tBu, Trt, Boc, Pbf).[1][2] This generates a "soup" of highly reactive carbocations. Without a scientifically grounded scavenger strategy, these cations will irreversibly modify your peptide (alkylation, polymerization, oxidation).

This guide provides self-validating protocols to navigate this chemical minefield.

Part 1: Cocktail Selection (Decision Matrix)

Do not use a "one-size-fits-all" approach. Analyze your sequence to select the mathematically optimal scavenger ratio.

CleavageDecisionTree Start Analyze Peptide Sequence Sensitive Contains Cys, Met, Trp, or Tyr? Start->Sensitive MetOx Contains Methionine (Met)? Sensitive->MetOx Yes Standard Standard Cocktail A (95% TFA, 2.5% TIS, 2.5% H2O) For robust sequences (Ala, Leu, Lys, etc.) Sensitive->Standard No TrpAlk Contains Tryptophan (Trp)? MetOx->TrpAlk No / Moderate ReagentH Reagent H (Iodide/DMS) Specifically prevents Met Oxidation MetOx->ReagentH Yes (High Purity Req) ReagentK Reagent K (or DODT variant) (TFA, Phenol, H2O, Thioanisole, EDT/DODT) Universal Scavenging TrpAlk->ReagentK Yes TrpAlk->ReagentK No (But has Cys/Tyr)

Figure 1: Decision tree for selecting the optimal cleavage cocktail based on amino acid composition.

Part 2: Optimized Protocols

Protocol A: The "Standard" (Robust Sequences)

Best for: Peptides without Cys, Met, Trp, or high Arg content.

  • TFA (Trifluoroacetic Acid): 95% v/v (Proton source)

  • TIS (Triisopropylsilane): 2.5% v/v (Bulky cation scavenger)[3]

  • H₂O (Water): 2.5% v/v (Hydrolysis of Pbf/tBu and general scavenger)

Protocol B: Reagent K (The "Heavy Lifter")

Best for: Peptides containing Cys, Met, Trp, Tyr .[4][5] This is the industry gold standard for dirty sequences.

  • TFA: 82.5%[4][5][6][7]

  • Phenol: 5% (Protects Tyr/Trp)[5][7]

  • Thioanisole: 5% (Accelerates Pbf removal, protects Met)

  • Water: 5%[6][7]

  • EDT (1,2-Ethanedithiol): 2.5% (Crucial for Cys/Trp; smells terrible)

    • Optimization: Substitute EDT with DODT (3,6-Dioxa-1,8-octanedithiol) in the same ratio for less odor and equivalent performance [1].

Part 3: Troubleshooting & FAQs

Scenario 1: Methionine Oxidation

User Question: "My LC-MS shows a peak +16 Da larger than my target mass. Is my peptide ruined?"

Technical Insight: This is Methionine Sulfoxide (Met-O).[8] The thioether in Met is easily oxidized by reactive oxygen species or cations during cleavage.

  • Prevention: Use Reagent H or add Ammonium Iodide (NH₄I) to your cocktail. The iodide reduces the sulfoxide back to methionine in situ [2].

  • Correction (Post-Cleavage): If you already have the oxidized product, treat the crude peptide solution with 10% mercaptoethanol or N-methylmercaptoacetamide at pH 7-8 for 24 hours to reduce it back.

Scenario 2: Tryptophan Alkylation

User Question: "I see a range of impurities +56 Da, +96 Da on my Trp-containing peptide."

Technical Insight: During cleavage, tert-butyl cations (from tBu/Boc removal) act as electrophiles. Without sufficient scavenging, they attack the electron-rich indole ring of Tryptophan.

  • Root Cause: Insufficient dithiol scavengers or lack of indole protection.

  • The Fix:

    • Chemistry: Always use Fmoc-Trp(Boc)-OH during synthesis. The Boc group on the indole nitrogen decarboxylates after the tBu cation flood has subsided, protecting the ring [3].

    • Cocktail: You must use Reagent K or a DODT-based cocktail. TIS alone is insufficient for Trp protection.

Scenario 3: Incomplete Arginine (Pbf) Removal

User Question: "I have a mass +252 Da higher than expected. I treated it with TFA for 1 hour."

Technical Insight: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is acid-labile but kinetically slow to remove, especially in Arg-rich sequences. The +252 Da adduct is the intact Pbf group.

  • Optimization:

    • Time: Extend cleavage time to 3–4 hours . Pbf removal is time-dependent.[9]

    • Scavenger: Ensure Thioanisole is present.[5][7][9][10][11][12] It acts as a "push-pull" catalyst to facilitate the cleavage of the sulfonyl bond.

    • Volume: Do not starve the resin. Use at least 15-20 mL of cocktail per gram of resin to prevent local acid depletion.

Scenario 4: The "Sticky" Precipitate

User Question: "When I added ether, my peptide didn't form a powder; it formed a gum/oil on the bottom of the tube."

Technical Insight: This is a physical issue, not a chemical one. Short, hydrophobic, or PEGylated peptides often oil out.

  • Troubleshooting Protocol:

    • Cooling: Place the ether/peptide mix at -20°C or -80°C for 1 hour.

    • Hexane Hack: Add a small amount of hexane (up to 10%) to the ether to lower the polarity further.

    • Trituration: Decant the ether, add fresh cold ether, and scratch the side of the tube vigorously with a glass rod or spatula. The mechanical stress often induces crystallization.

Part 4: Mechanistic Visualization

Understanding the "Why" prevents future errors. The diagram below illustrates the competition between your peptide and the scavengers for the reactive carbocations.

ScavengingMechanism ProtectingGroup Acid-Labile Group (tBu, Trt, Boc) Carbocation Reactive Carbocation (The Enemy) ProtectingGroup->Carbocation Cleaves & Releases TFA TFA (H+) TFA->ProtectingGroup Protonates Scavenger Scavenger (TIS, EDT, Thioanisole) Carbocation->Scavenger Fast Reaction (Desirable) PeptideSideChain Peptide Side Chain (Trp, Met, Cys) Carbocation->PeptideSideChain Slow Reaction (Undesirable) SafeByproduct Scavenger-Cation Adduct (Safe Waste) Scavenger->SafeByproduct DamagedPeptide Alkylated Peptide (Impurity) PeptideSideChain->DamagedPeptide

Figure 2: The "Race Condition" in peptide cleavage. Scavengers must trap carbocations faster than they can attack sensitive amino acid side chains.

Part 5: Data Summary & Comparison

CocktailComposition (v/v)Primary Use CaseProsCons
Standard TFA (95), TIS (2.5), H₂O (2.[5][8][9][12][13]5)Simple sequences (Ala, Gly, Lys, Phe)Easy to prepare, low odor.Fails with Met/Trp/Cys.
Reagent K TFA (82.5), Phenol (5), H₂O (5), Thioanisole (5), EDT (2.[4][5][14]5)Universal / Complex (Trp, Met, Cys, Tyr)Maximum protection against alkylation.EDT smells like rotting eggs; toxic.
Reagent B TFA (88), Phenol (5), H₂O (5), TIS (2)Trp-containing (No Met/Cys)"Odorless" alternative to K.Less effective for Met oxidation.
Reagent H TFA (81), Phenol (5), Thioanisole (5), EDT (2.5), H₂O (3), DMS (2), NH₄I (1.[10][15][16]5)Methionine-critical sequencesReduces Met(O) in situ.Complex prep; Iodine requires careful handling.

References

  • DODT as a non-malodorous scavenger: Source: National Institutes of Health (PubMed) Title: The use of DODT as a non-malodorous scavenger in Fmoc-based peptide synthesis. URL:[Link]

  • Methionine Oxidation & Reagent H: Source: Journal of Peptide Science (via Wiley/PubMed) Title: A cleavage cocktail for methionine-containing peptides.[5][7][8][12][17] URL:[Link]

Sources

Optimization

Technical Support Center: Glycopeptide Synthesis (Threonine Derivatives)

Status: Operational Lead Scientist: Dr. Aris Thorne Subject: Troubleshooting Fmoc-SPPS of O-Linked Threonine Glycopeptides Welcome to the Glycopeptide Synthesis Support Hub You are likely here because your mass spectrum...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne Subject: Troubleshooting Fmoc-SPPS of O-Linked Threonine Glycopeptides

Welcome to the Glycopeptide Synthesis Support Hub

You are likely here because your mass spectrum shows a loss of sugar moieties (glycosidic cleavage), your crude purity is low due to deletion sequences, or you are battling the "beta-elimination" nightmare.

Synthesizing O-linked glycopeptides—particularly using Fmoc-Thr(Ac₃GalNAc)-OH or similar cassettes—requires deviating from standard peptide protocols. The steric bulk of the threonine methyl group combined with the lability of the glycosidic bond under basic conditions creates a narrow window for success.

This guide is structured as a Level 2 Technical Escalation . We assume you know the basics of SPPS and are looking for specific solutions to failure modes.

Module 1: The "Missing Sugar" Phenomenon (Beta-Elimination)

Symptom: Your LC-MS shows the correct peptide mass but minus the glycan mass (or multiples thereof). You may also see a mass corresponding to the dehydrated peptide (


).

Root Cause: This is Beta-Elimination (E1cB mechanism) .[1] Standard Fmoc removal uses 20% Piperidine.[1][2] The basicity (


) is high enough to abstract the 

-proton of the threonine residue. The electron density shifts, forming a double bond between the

and

carbons, expelling the carbohydrate moiety as a leaving group.

The Mechanism:

Caption: The E1cB pathway where strong bases trigger the expulsion of the carbohydrate moiety.

Corrective Protocol: The "Low-Base" Deprotection Replace standard 20% Piperidine with one of the following milder cocktails. Threonine is slightly more stable than Serine due to the methyl group's steric/electronic effect, but it is not immune [1].

Reagent CocktailConditionWhy it works
50% Morpholine in DMF 2 x 15 minMorpholine (

) is basic enough to remove Fmoc but too weak to rapidly abstract the

-proton [2].
5% Piperazine + 0.1 M HOBt 2 x 5 minHOBt acts as an acidic buffer, suppressing the formation of the carbanion intermediate while allowing Fmoc removal.
DBU (2%) + Piperidine (2%) Short cyclesDBU is non-nucleophilic; reducing concentration minimizes side reactions.

Validation Step: Run a test cleavage after the first glycosylated residue is deprotected. If the sugar is intact, proceed. If not, switch to 50% Morpholine .

Module 2: The "Missing Amino Acid" (Steric Hindrance)

Symptom: You observe "deletion sequences" (des-Thr) in your MS. The coupling of the Fmoc-Thr(GalNAc)-OH building block failed or was incomplete.

Root Cause: Steric Bulk. Threonine is beta-branched. When you add a peracetylated sugar (e.g., Ac₃GalNAc) to the


-hydroxyl, the steric hindrance is massive. Standard coupling reagents (DIC/HOBt or HBTU) often fail to drive the reaction to completion before the activated ester hydrolyzes or rearranges.

Corrective Protocol: High-Efficiency Coupling

1. Reagent Switch: Abandon carbodiimides. Use HATU or COMU . These generate highly reactive esters (At-ester or Oxyma-ester) that react faster than the steric barrier can repel them.

2. Microwave Assistance (Critical Parameters): Microwave energy overcomes the activation energy barrier, but you must control the temperature to prevent epimerization (turning L-Thr into D-Thr) or premature glycan degradation [3].

The Optimized Coupling Workflow:

Caption: Decision matrix for coupling sterically hindered glycosylated threonine.

Technical Note on Stoichiometry: Glycosylated amino acids are expensive. Do not use the standard 5-10 equivalents.

  • Recommendation: Use 1.2 to 1.5 equivalents of Amino Acid, 1.2 eq HATU, and 2.5 eq DIPEA. Use a minimal volume of solvent (high concentration ~0.2 M) to drive kinetics [4].

Module 3: Protecting Group Integrity & Final Cleavage

Symptom: Mass spectrum shows


 Da adducts (incomplete deacetylation) or chemically modified sugars.

The Challenge: The hydroxyl groups on the sugar (GalNAc/GlcNAc) are typically protected with Acetyl (Ac) or Benzoyl (Bz) groups to prevent acylation during peptide chain elongation. These must be removed after cleavage or during cleavage, but the glycosidic bond is acid-sensitive.

Protocol: Two-Stage Cleavage

  • Acidolytic Cleavage (Release from Resin):

    • Cocktail: TFA (95%) / TIS (2.5%) / H₂O (2.5%).

    • Warning: Avoid thiols (EDT) if possible, or use sparingly, as they can sometimes react with the sugar oxocarbenium ions if the bond breaks.

    • Result: Peptide is off the resin, but sugar is still acetylated (Protected Glycopeptide).

  • Deacetylation (Zemplén Transesterification):

    • Dissolve the crude lyophilized peptide in dry Methanol (MeOH).

    • Add catalytic NaOMe (Sodium Methoxide) to reach pH 8.5–9.0.

    • Monitor by analytical HPLC.[3][4]

    • Why: This gently removes the acetyl groups without harming the peptide backbone or the glycosidic linkage.

    • Alternative: Aqueous Hydrazine (NH₂NH₂·H₂O) can be used for specific O-glycans if base sensitivity is extreme [5].

Frequently Asked Questions (FAQ)

Q: Can I use the "Cassette" approach for N-linked glycans too? A: Generally, no. N-linked glycans are massive (pentasaccharides+). The steric bulk is too great for efficient coupling. N-linked are usually synthesized via convergent methods (Lansbury aspartylation) or enzymatic remodeling. The cassette approach described here is specific to O-linked (Tn, T, STn antigens) on Threonine/Serine.

Q: My Threonine coupling worked, but the next amino acid won't couple. Why? A: The sugar moiety acts like a "molecular umbrella," shielding the N-terminus of the Threonine.

  • Fix: Use Microwave heating (75°C) for the subsequent amino acid coupling (the one after the Thr-Glycan). The sugar is stable once incorporated; the difficulty is accessing the amine buried under it.

Q: I see a +222 Da peak in my MS. What is it? A: This is a Dibenzofulvene (DBF) adduct . During Fmoc removal, DBF is released.[1] If your scavenging base (piperidine) is too weak or insufficient, DBF can alkylate the nucleophilic side chains or the N-terminus. Ensure your "Low-Base" cocktail has sufficient volume or add a specific scavenger like dithiothreitol (DTT) during the wash steps.

References
  • Meldal, M., & St. Hilaire, P. M. (1997). Synthetic methods of glycopeptide assembly, and biological analysis of glycopeptide products. Current Opinion in Chemical Biology, 1(4), 552-563. Link

  • Han, Y., et al. (2006). "Beta-elimination prone sequences in Fmoc-SPPS: A comparative study." Journal of Peptide Science. (Demonstrates the efficacy of morpholine/DBU cocktails).
  • Matsushita, T., et al. (2005).[5] Rapid Microwave-Assisted Solid-Phase Glycopeptide Synthesis. Organic Letters, 7(5), 877-880. Link

  • Borgia, J. A., et al. (2001).[6] Difficulties encountered during glycopeptide syntheses. Journal of Biomolecular Techniques, 12(3), 44-68.[6] Link

  • Broddefalk, J., et al. (1996). Preparation of a glycopeptide analogue of type II collagen using Fmoc-amino acids with O-acetyl protected saccharide units. Acta Chemica Scandinavica, 50, 620-627.

Sources

Troubleshooting

Section 1: The Causality of D-Threonine tert-Butyl Ester Deprotection

Welcome to the Technical Support Center for Peptide Synthesis and Amino Acid Modification. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical nuances of deprotect...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Synthesis and Amino Acid Modification. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical nuances of deprotecting the tert-butyl (tBu) ester group in D-Threonine derivatives.

Unlike simpler amino acids, D-Threonine possesses a


-branched structure with a secondary hydroxyl group, making its protecting group chemistry highly susceptible to steric hindrance and side reactions. This guide will walk you through the causality of these reactions, self-validating protocols, and advanced troubleshooting strategies.

The removal of a tert-butyl ester is fundamentally driven by an acid-catalyzed E1-like elimination mechanism. When exposed to a strong acid like Trifluoroacetic Acid (TFA), the ester carbonyl is protonated, leading to the expulsion of a highly stable tert-butyl cation and the formation of the free carboxylic acid[1].

The D-Threonine Challenge: The liberated tert-butyl cation is a highly reactive electrophile. Because D-Threonine contains a secondary


-hydroxyl group, this unprotected alcohol acts as a nucleophile. If the tert-butyl cation is not immediately neutralized, it will attack the 

-hydroxyl, resulting in unwanted O-alkylation (an irreversible +56 Da mass addition). Therefore, the strategic use of nucleophilic scavengers (such as Triisopropylsilane [TIS] and water) is not merely a recommendation—it is a mechanistic necessity to trap the cation as isobutane or tert-butanol before it can modify your substrate[2].

Mechanism Ester D-Thr-OtBu Protonation Acid Protonation (H+) Ester->Protonation Cleavage t-Butyl Cation Formation Protonation->Cleavage Product D-Thr-OH (Free Acid) Cleavage->Product Cation Reactive t-Butyl Cation Cleavage->Cation Isobutylene Isobutylene Gas (-H+) Cation->Isobutylene Elimination Trapped Scavenger-tBu Adduct Cation->Trapped Scavenged SideReaction O-Alkylation (Side Product) Cation->SideReaction Unscavenged

Acid-mediated deprotection pathway and cation scavenging in D-Threonine.

Section 2: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems with built-in analytical checkpoints.

Protocol A: Standard Global Deprotection (TFA/DCM)

This protocol is the industry standard for cleaving tert-butyl esters when other acid-labile groups (like Boc or Trityl) are also intended to be removed[2].

  • Substrate Preparation: Dissolve the tert-butyl ester-containing D-Threonine compound in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Scavenger Addition: Add 2.5% (v/v) Triisopropylsilane (TIS) and 2.5% (v/v) deionized water. Causality: TIS acts as a hydride donor to permanently quench the t-butyl cation, while water prevents the formation of sulfonated or dehydrated byproducts.

  • Acidification: Slowly add Trifluoroacetic Acid (TFA) to achieve a final ratio of 50% TFA in DCM. Stir at room temperature (20-25 °C).

  • Validation Checkpoint: Monitor the reaction via LC-MS at 2 hours. The protocol is validated when the starting material peak disappears, replaced by a new peak at [M+H - 56 Da] (indicating the loss of isobutylene)[1].

  • Workup: Remove DCM and excess TFA under reduced pressure. Do not use aqueous extraction. Because the resulting D-Threonine free acid is highly polar, it will be lost in the aqueous phase[2]. Instead, precipitate the crude product by adding the concentrated residue dropwise into 10 volumes of ice-cold diethyl ether. Centrifuge and decant to isolate the pure solid.

Protocol B: Selective N-Boc Removal (Preserving the tert-Butyl Ester)

If your D-Threonine derivative is N-Boc protected and you need to remove the Boc group without cleaving the tert-butyl ester, standard TFA conditions will fail.

  • Substrate Preparation: Dissolve N-Boc-D-Thr-OtBu in anhydrous dioxane.

  • Acidification: Add a solution of 4M Hydrogen Chloride (HCl) in dioxane at 0 °C, then allow it to warm to room temperature[3].

  • Reaction: Stir for exactly 30 minutes. Causality: The specific molarity of HCl in the anhydrous dioxane environment creates a kinetic differential, rapidly cleaving the more sensitive carbamate (Boc) while leaving the ester (OtBu) completely intact[3].

  • Validation Checkpoint: TLC or LC-MS should confirm a mass shift of [M+H - 100 Da] (loss of Boc) with the OtBu ester mass remaining stable.

Section 3: Quantitative Reaction Metrics

Use the following table to select the optimal deprotection strategy based on your specific substrate tolerances.

Deprotection MethodReagent SystemTemp (°C)TimeSelectivity & Mechanistic NotesTypical Yield
Standard Acidic 50-95% TFA in DCM20–252–5 hCleaves OtBu, Boc, and Trt simultaneously. Requires TIS/H₂O scavengers to prevent O-alkylation.>90%
Selective Boc Cleavage 4M HCl in Dioxane20–2530 minHighly selective. Cleaves N-Boc quantitatively while leaving the OtBu ester completely intact.95–99%
Mild Lewis Acid TMSOTf / 2,6-lutidine0–251–4 hCleaves OtBu while avoiding the cleavage of highly sensitive amide bonds that degrade in TFA.85–95%
Mild Aqueous Acid 85 wt% H₃PO₄40–502–24 hEnvironmentally benign alternative to TFA; requires elevated temperatures for completion.75–85%

Section 4: Troubleshooting Guide & FAQs

Q1: Why is my deprotection of Boc-D-Thr(tBu)-OtBu incomplete even after 3 hours? A: Incomplete deprotection of doubly protected threonine is primarily caused by steric hindrance around the


-branched side chain and the inherent stability of the tert-butyl ether/ester network. To drive the reaction to completion, increase the TFA concentration to 95%, extend the reaction time, or gently heat the mixture, ensuring you continuously monitor the progress via LC-MS[1].

Q2: I am observing unexpected side products with a +56 Da mass addition. What is happening? A: You are observing O-alkylation. The tert-butyl cation generated during cleavage is reacting with the unprotected


-hydroxyl group of your D-Threonine[1]. To prevent this, you must increase the concentration of your scavengers. Add a highly reactive scavenger like Triethylsilane or TIS to the reaction mixture to trap the cation before it can attack your substrate[2].

Q3: My peptide backbone degrades under standard TFA conditions. Are there non-Brønsted acid alternatives for OtBu cleavage? A: Yes. For substrates where amide bonds undergo cleavage under harsh Brønsted acids (like TFA), you can utilize a mild Lewis acid strategy. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a mild base (like HMDS or 2,6-lutidine) can selectively deprotect the tert-butyl ester without compromising delicate amide bonds[4].

Q4: I have zero yield after my post-cleavage aqueous workup. Where did my product go? A: D-Threonine free acid is highly polar and water-soluble. If you performed a standard aqueous wash (e.g., with NaHCO₃), your product was lost to the aqueous phase[2]. You must bypass aqueous extraction entirely. Instead, remove the TFA via rotary evaporation (co-evaporating with toluene) and precipitate the product directly in cold diethyl ether[2].

Workflow Start Protected D-Thr-OtBu Reagent Add Deprotection Cocktail (e.g., TFA/TIS/H2O) Start->Reagent Monitor Monitor via LC-MS Reagent->Monitor Decision Reaction Complete? Monitor->Decision Workup Solvent Evaporation & Ether Precipitation Decision->Workup Yes Troubleshoot Optimize Conditions (Time/Temp/Conc) Decision->Troubleshoot No Troubleshoot->Monitor

General workflow for the deprotection of tert-butyl protected D-Threonine.

References

  • Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) Source: ResearchGate URL: [Link]

  • Source: Google Patents (CN113056475A)

Sources

Reference Data & Comparative Studies

Validation

Strategic Efficacy of D-Threonine tert-Butyl Ester in Peptide Synthesis

A Comparative Guide for Researchers and Drug Development Professionals The incorporation of D-amino acids, such as D-Threonine (D-Thr), is a critical strategy in modern drug development to enhance the proteolytic stabili...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Drug Development Professionals

The incorporation of D-amino acids, such as D-Threonine (D-Thr), is a critical strategy in modern drug development to enhance the proteolytic stability and half-life of therapeutic peptides. However, the secondary hydroxyl group on the D-Threonine side chain presents a significant synthetic challenge. Without robust protection, this nucleophilic moiety is highly susceptible to unwanted O-acylation during the coupling of subsequent amino acids[1].

As a Senior Application Scientist, selecting the optimal side-chain protecting group is not merely a procedural step—it is a strategic decision that dictates the yield, purity, and scalability of your synthesis. This guide provides an objective, data-driven comparison of the tert-butyl (tBu) ether protecting group against its primary alternatives: Trityl (Trt), Benzyl (Bzl), and unprotected strategies.

Mechanistic Causality: Why tert-Butyl is the Fmoc Standard

The fundamental principle of modern Solid-Phase Peptide Synthesis (SPPS) is orthogonality —the ability to remove temporary N-terminal protecting groups without disturbing the permanent side-chain protecting groups[2].

  • tert-Butyl (tBu): The tBu ether is the gold standard for Fmoc-SPPS. It forms a highly stable ether linkage that is completely impervious to the basic conditions (e.g., 20% piperidine) used for iterative Fmoc removal[3]. It requires a high concentration of strong acid (typically 95% Trifluoroacetic Acid, TFA) for global cleavage[4].

  • Trityl (Trt): The Trt group is significantly more acid-labile than tBu, cleaving in just 1-5% TFA[4]. While its massive steric bulk can favorably disrupt inter-chain hydrogen bonding to prevent peptide aggregation, this same bulk sterically hinders the coupling efficiency of the D-Thr residue itself[4].

  • Benzyl (Bzl): Bzl ethers are the standard for Boc-SPPS. They are stable to TFA and require extremely harsh, specialized conditions (e.g., anhydrous Hydrofluoric Acid, HF) for removal[5]. They are rarely used in standard Fmoc chemistry unless highly specialized orthogonal deprotection is required[1].

  • Unprotected D-Thr: While some literature suggests short, simple sequences can be synthesized without protecting the threonine hydroxyl[6], this approach scales poorly. In complex therapeutics, leaving the side chain unprotected guarantees catastrophic O-acylation and branching[1].

ProtectionLogic Start D-Threonine Protection Strategy Fmoc Fmoc-SPPS Start->Fmoc Boc Boc-SPPS Start->Boc tBu tert-Butyl (tBu) Cleavage: 95% TFA Fmoc->tBu Routine Synthesis Trt Trityl (Trt) Cleavage: 1-5% TFA Fmoc->Trt Acid-Sensitive None Unprotected Short Peptides Only Fmoc->None No Side Reactions Bzl Benzyl (Bzl) Cleavage: HF Boc->Bzl Standard

Decision matrix for selecting D-Threonine side-chain protecting groups in SPPS.

Quantitative Efficacy and Physicochemical Comparison

To make an informed selection, researchers must weigh acid lability against steric hindrance. The tables below summarize the physicochemical properties and performance metrics of the primary D-Thr derivatives.

Table 1: Physicochemical Properties of D-Thr Derivatives
PropertyFmoc-D-Thr(tBu)-OHFmoc-D-Thr(Trt)-OHFmoc-D-Thr(Bzl)-OH
Protecting Group tert-Butyl etherTrityl etherBenzyl ether
Molecular Weight 397.5 g/mol 583.7 g/mol 431.48 g/mol
Acid Lability High (95% TFA)Very High (1-5% TFA)Low (Requires HF)
Steric Profile ModerateHighly BulkyModerate
Primary Application Standard Fmoc-SPPSAcid-sensitive fragmentsBoc-SPPS
Table 2: Comparative Efficacy Metrics
MetricD-Thr(tBu)D-Thr(Trt)Unprotected D-Thr
Coupling Efficiency Excellent (>98%)Moderate (Sterically hindered)Excellent
O-Acylation Risk NegligibleNegligibleHigh (Requires strict control)
Aggregation Disruption LowHigh (Bulky Trt disrupts H-bonds)None
Scavenger Requirement Mandatory (Traps tBu cations)Moderate (Traps Trt cations)None

Self-Validating Experimental Protocol: Fmoc-D-Thr(tBu)-OH Incorporation

A protocol is only as good as its ability to self-validate through chemical logic. The following step-by-step methodology for incorporating Fmoc-D-Thr(tBu)-OH is designed to maximize coupling efficiency while actively suppressing known side reactions (racemization and alkylation).

Phase 1: Activation and Coupling

Because D-Threonine is


-branched, it exhibits inherent steric hindrance. Activation must be aggressive, yet controlled to prevent racemization of the chiral 

-carbon.
  • N-Terminal Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 2 x 10 minutes.

    • Causality: Piperidine acts as a base to remove the Fmoc group via an E1cb elimination mechanism[5]. Wash thoroughly with DMF to remove fulvene byproducts.

  • Reagent Preparation: In a separate vial, dissolve 4.0 equivalents of Fmoc-D-Thr(tBu)-OH, 3.9 eq. of HBTU, and 4.0 eq. of HOBt in DMF.

    • Causality: HBTU is a potent coupling agent that forms an active ester. HOBt is a critical additive; it reacts with the O-acylisourea intermediate to form a less reactive, but more stable active ester, effectively suppressing racemization[1].

  • Base Addition: Add 8.0 eq. of N,N-Diisopropylethylamine (DIPEA) to the activation mixture. Immediately transfer to the resin.

  • Coupling: Agitate at room temperature for 1 to 2 hours. Validate completion using a Kaiser test (ninhydrin assay).

Phase 2: Global Cleavage and Carbocation Scavenging

The cleavage of the tBu group is where most synthetic failures occur if the underlying chemistry is misunderstood.

  • Resin Preparation: Wash the final peptide-resin with Dichloromethane (DCM) and dry under vacuum.

  • Cleavage Cocktail (Reagent K): Prepare a mixture of TFA / Water / Phenol / Thioanisole / EDT (82.5 / 5 / 5 / 5 / 2.5 v/v)[1]. Add 10 mL per gram of resin and agitate for 2 hours.

    • Causality: 95% TFA cleaves the tBu ether, generating highly reactive tert-butyl carbonium ions[5]. If left unchecked, these cations will act as electrophiles and irreversibly alkylate electron-rich residues (Tryptophan, Tyrosine, Methionine, Cysteine)[7]. The addition of scavengers (EDT, phenol, water) provides alternative nucleophilic targets, trapping the cations and ensuring the purity of the final therapeutic peptide.

SPPS_Cycle Deprotect 1. N-Terminal Deprotection (20% Piperidine) Couple 2. Amino Acid Coupling (Fmoc-D-Thr(tBu)-OH + HBTU) Deprotect->Couple Cycle Couple->Deprotect Cleave 3. Global Cleavage (TFA + Scavengers) Couple->Cleave Sequence Complete Cation tert-Butyl Cation Generation Cleave->Cation Acidolysis Trap Cation Trapping (e.g., EDT, Phenol) Cation->Trap Scavenging

Workflow of Fmoc-D-Thr(tBu)-OH incorporation, global cleavage, and carbocation scavenging.

Strategic Recommendations

For the vast majority of therapeutic peptide synthesis utilizing Fmoc chemistry, Fmoc-D-Thr(tBu)-OH is the undisputed optimal choice . It provides the perfect balance of coupling efficiency and absolute protection against O-acylation.

Researchers should only pivot to Fmoc-D-Thr(Trt)-OH when synthesizing highly acid-sensitive fragments (e.g., for convergent synthesis) or when severe on-resin aggregation is stalling the synthesis[4]. Unprotected D-Threonine should be strictly avoided in commercial drug development due to the high risk of branching and the subsequent burden it places on HPLC purification workflows[6].

References

1.4 2. 2 3. 6 4.5 5. 3 6.1 7.7

Sources

Comparative

Analytical validation of peptides synthesized with D-Threonine derivatives

Analytical Validation of Peptides Synthesized with D-Threonine Derivatives Executive Summary This guide provides a technical comparison and validation framework for peptides incorporating D-Threonine (D-Thr). While L-Thr...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation of Peptides Synthesized with D-Threonine Derivatives

Executive Summary

This guide provides a technical comparison and validation framework for peptides incorporating D-Threonine (D-Thr). While L-Threonine (L-Thr) is the standard proteinogenic building block, D-Thr is increasingly utilized in peptidomimetics to arrest proteolytic degradation and induce specific


-turn conformations. However, the inclusion of D-Thr introduces significant analytical challenges, primarily stereochemical impurity (epimerization) and identical mass-to-charge ratios (

) to their L-counterparts. This document outlines the requisite analytical workflows to validate identity, purity, and functional stability.

Part 1: The Purity Challenge – Chiral Resolution

The Core Problem: Enantiomers (L-Thr vs. D-Thr) possess identical physicochemical properties in achiral environments. Standard Reverse-Phase HPLC (RP-HPLC) cannot separate them. Validation requires a chiral environment to induce diastereomeric interactions.

Comparative Technique: Indirect vs. Direct Chiral Analysis
FeatureMethod A: Direct Chiral Chromatography Method B: Indirect Derivatization (Marfey's Method)
Mechanism Uses chiral stationary phase (CSP) like Teicoplanin or Crown Ether.Derivatization with FDAA (Marfey's Reagent) to form diastereomers, separable on standard C18.
Resolution (

)
High (

) for free amino acids; lower for intact peptides.
Very High (

). Converts enantiomers to diastereomers with distinct physical properties.
Sensitivity Moderate (UV detection).High (Fluorescence/UV).
Throughput High (No sample prep).Low (Requires hydrolysis and derivatization).
Best For Final QC of intact short peptides.Determining % racemization of input raw materials or hydrolysates.
Experimental Protocol: Two-Dimensional HPLC Validation

Objective: To quantify trace L-Thr impurities in a D-Thr peptide synthesis.

  • Sample Preparation: Hydrolyze peptide (6N HCl, 110°C, 24h). Dry under

    
    .
    
  • Derivatization: Reconstitute in borate buffer. Add NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole).[1][2] Heat at 60°C for 5 min.

  • Dimension 1 (Achiral): Inject onto Micro-ODS column (C18). Elute bulk amino acids. Collect Thr fraction.

  • Dimension 2 (Chiral): Reinject Thr fraction onto a Chiralpak QN-AX or Teicoplanin column.

  • Detection: Fluorescence (Ex 470 nm, Em 530 nm).

Expert Insight: We prioritize NBD-F over OPA (o-phthalaldehyde) because NBD-F reacts with secondary amines, ensuring robust detection if Proline or N-methylated residues are also present in the sequence.

Part 2: The Identity Challenge – Mass Spectrometry

The Core Problem: D-Thr and L-Thr peptides are isobaric. Standard Collision-Induced Dissociation (CID) MS/MS often yields identical fragmentation patterns.

Advanced Characterization: Radical-Directed Dissociation (RDD)

Recent data suggests that while CID fails to discriminate, RDD is sensitive to the 3D-structure of the ion.

  • CID (Standard): Breaks peptide bonds based on proton mobility. Since D/L isomers have similar proton affinities, spectra look identical.

  • RDD (Advanced): Initiates fragmentation via a radical site.[3][4] The migration of the radical is stereoselective.

    • Observation: D-Thr containing peptides often exhibit distinct

      
      -ion abundances compared to L-isomers due to steric hindrance affecting radical migration.
      
Protocol: Ion Mobility Spectrometry (IMS-MS)

If RDD is unavailable, IMS-MS is the validated alternative.

  • Ionization: ESI (Electrospray Ionization).[5]

  • Drift Tube: Apply weak electric field against inert gas flow.

  • Separation: D-Thr peptides often adopt more compact "turn" structures compared to the extended "sheet" structures of L-Thr peptides.

  • Result: The D-isomer will have a smaller Collisional Cross Section (CCS) and arrive at the detector faster.

Part 3: Functional Stability & Structural Logic

The Core Advantage: D-Thr is incorporated primarily to extend half-life. Validation must prove this functional gain.

Data Summary: Proteolytic Resistance
Enzyme ChallengeL-Thr Peptide (

)
D-Thr Peptide (

)
Fold Improvement
Trypsin 45 min> 24 hours> 30x
Chymotrypsin 30 min> 12 hours> 24x
Human Serum ~2 hours~18 hours~9x
Lysosomal Extract 1.5 hoursResistantN/A

Structural Causality: Proteases rely on a "lock-and-key" fit requiring the substrate backbone to sit in a specific orientation (L-configuration). The D-Thr creates a steric clash within the enzyme's active site (S1/S1' pockets), preventing the catalytic triad from accessing the scissile bond.

Visualizing the Validation Workflow

The following diagram illustrates the decision tree for analytically validating D-Thr peptides, highlighting the critical check-points for racemization (purity) and isobaric differentiation (identity).

ValidationWorkflow Start Crude D-Thr Peptide Purification Prep RP-HPLC (Achiral Purification) Start->Purification PurityCheck Analytical RP-HPLC (>95% Purity?) Purification->PurityCheck PurityCheck->Purification No (Re-purify) MassSpec HR-MS (ESI-TOF) PurityCheck->MassSpec Yes Hydrolysis Acid Hydrolysis (6N HCl, 110°C) PurityCheck->Hydrolysis QC Batch Sample IsobaricCheck Isomer Differentiation (IMS or RDD) MassSpec->IsobaricCheck Confirm Identity Bioassay Serum Stability Assay (t1/2 Determination) IsobaricCheck->Bioassay Structure Confirmed Derivatization Marfey's / NBD-F Derivatization Hydrolysis->Derivatization ChiralLC Chiral HPLC (D-Thr vs L-Thr Ratio) Derivatization->ChiralLC Final Validated Product ChiralLC->Final <1% L-Thr Bioassay->Final Stability Confirmed

Caption: Analytical Decision Tree for D-Threonine Peptide Validation. Blue nodes indicate input; Green/Red nodes indicate critical decision gates.

Part 4: Synthesis Risk – Racemization Mechanism

During synthesis, D-Thr is susceptible to racemization (conversion back to L-Thr or allo-Thr). This usually occurs during the activation step via the formation of an Oxazolone intermediate.

Mechanism:

  • Activation: The carboxyl group of the protected D-Thr is activated (e.g., by HATU/DIC).

  • Cyclization: The carbonyl oxygen of the amide backbone attacks the activated carbonyl, forming a 5-membered oxazolone ring.

  • Deprotonation: The

    
    -proton on the oxazolone ring is acidic and easily removed by base (e.g., DIPEA), leading to loss of chirality.
    
  • Re-opening: The ring opens upon coupling, resulting in a racemic mixture (D and L).

Racemization Step1 Activated D-Thr (Chiral Center S) Step2 Oxazolone Intermediate Step1->Step2 Cyclization Step3 Enolization (Planar/Achiral) Step2->Step3 Base (DIPEA) Step4 Racemic Mixture (D-Thr + L-Thr) Step2->Step4 Coupling Step3->Step2 Reprotonation

Caption: The Oxazolone pathway leading to racemization during peptide coupling.

Prevention Strategy:

  • Use Oxyma/DIC instead of HBTU/DIPEA to suppress oxazolone formation.

  • Maintain low temperature (0°C) during activation.[6]

  • Use Sym-collidine as a base instead of DIPEA (less likely to abstract the

    
    -proton).
    

References

  • Mass Spectrometric Differentiation of Linear Peptides. Analytical Chemistry. (2005). Differentiates L-amino acid peptides from isomers containing one D-residue using MS/MS.

  • Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. Journal of the American Society for Mass Spectrometry. (2012). Demonstrates RDD as a superior method for chiral discrimination over CID.[3][4]

  • Determination of D- and L-enantiomers of threonine... using two-step HPLC. Journal of Chromatography B. (2004). Establishes the NBD-F derivatization and chiral column workflow.

  • Partial D-amino acid substitution: Improved enzymatic stability. Molecular Pharmacology. (2000). Provides experimental data on the stability of D-amino acid substituted peptides in serum and lysosomal extracts.[7]

  • Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Technical Guides. (2025). outlines the oxazolone mechanism and mitigation strategies.

Sources

Validation

A Comparative Analysis of D-Threonine Methyl vs. Tert-Butyl Esters in Peptide Synthesis: A Guide for Researchers

In the intricate process of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yield, purity, and stereochemical integrity. The choice of the C-terminal anch...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate process of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yield, purity, and stereochemical integrity. The choice of the C-terminal anchor, the first amino acid esterified to the resin, dictates the final cleavage strategy and can significantly influence the efficiency of subsequent coupling steps and the potential for side reactions. This guide provides a detailed comparative analysis of two common C-terminal protecting groups for D-Threonine: the methyl ester and the tert-butyl ester.

As a non-proteinogenic amino acid, D-Threonine is a critical component in many synthetic peptides designed for enhanced metabolic stability and unique conformational properties. Understanding the nuances of its C-terminal protection is therefore essential for drug development professionals and researchers in peptide chemistry.

Core Principles: Chemical Divergence and Strategic Implications

The fundamental difference between methyl and tert-butyl esters lies in their deprotection chemistry, which forms the basis of their strategic application in peptide synthesis.

  • D-Threonine Methyl Ester (D-Thr-OMe) : This simple ester is typically cleaved under basic conditions via saponification (hydrolysis). This makes it non-orthogonal to the standard Fmoc/tBu strategy, where the Fmoc group is removed with a base (piperidine). Therefore, its use as a C-terminal anchor in Fmoc-SPPS requires a specialized cleavage step after chain assembly, or its application is more aligned with solution-phase synthesis.[1]

  • D-Threonine Tert-Butyl Ester (D-Thr-OtBu) : The bulky tert-butyl ester is a cornerstone of the orthogonal Fmoc/tBu strategy.[2] It is stable to the basic conditions used for repetitive Nα-Fmoc deprotection but is readily cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA).[2] This allows for simultaneous cleavage from the resin and removal of acid-labile side-chain protecting groups in a single final step.

This core chemical divergence leads to significant differences in workflow, potential side reactions, and overall synthetic strategy.

Comparative Performance Metrics

The choice between these two esters impacts several key performance indicators in peptide synthesis. The following table summarizes these differences, with detailed explanations in the subsequent sections.

ParameterD-Threonine Methyl EsterD-Threonine Tert-Butyl Ester
Cleavage/Deprotection Basic hydrolysis (saponification) or specialized acidic/nucleophilic methods.Strong acidolysis (e.g., TFA).[2]
Orthogonality (Fmoc-SPPS) Low; cleavage conditions are not orthogonal to Fmoc deprotection.High; stable to piperidine, cleaved by TFA.[2]
Steric Hindrance Low; minimal bulk from the methyl group.High; bulky t-butyl group can sterically hinder the first coupling.[3][4]
Epimerization Risk Moderate; activation of the C-terminal residue is a key risk point.[5]Moderate to High; steric hindrance may prolong coupling times, increasing risk.[6]
Typical Application Solution-phase synthesis; specialized SPPS strategies.[7]Standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).[2]

In-Depth Analysis of Key Parameters

Cleavage from Solid Support: A Tale of Two Chemistries

The final step of SPPS, cleaving the synthesized peptide from the resin, is dictated entirely by the C-terminal anchor.

D-Threonine Methyl Ester: Cleavage of a peptide anchored as a methyl ester is less common in standard Fmoc-SPPS. While basic saponification is the classic method, it is often too harsh for complex peptides with sensitive residues. A more elegant approach involves transesterification or direct conversion using alcoholic HCl. For instance, peptides on Wang or 2-chlorotrityl resins can be treated with anhydrous HCl in methanol to yield the C-terminal methyl ester directly, a method that can be optimized to leave acid-sensitive side-chain groups intact.[8][9]

D-Threonine Tert-Butyl Ester: This is the standard for Fmoc/tBu synthesis. The peptide is typically cleaved from the resin using a "cleavage cocktail" with a high concentration of TFA.[1] Common cocktails, such as Reagent B (TFA/phenol/water/triisopropylsilane), not only cleave the C-terminal ester linkage but also remove all other tBu-based side-chain protecting groups (e.g., on Asp, Glu, Ser, Tyr).[1][2] This one-pot global deprotection is a major advantage in terms of efficiency.

Coupling Efficiency and Steric Hindrance

Threonine is already considered a sterically hindered amino acid, which can sometimes lead to difficult or incomplete coupling reactions.[10] The choice of C-terminal ester can further influence the efficiency of coupling the second amino acid.

  • The small size of the methyl ester presents minimal additional steric bulk, which is advantageous for the first coupling step.

  • The voluminous tert-butyl ester , in contrast, significantly increases steric hindrance around the alpha-amino group of the resin-bound D-Threonine. This can slow down the subsequent coupling reaction, potentially requiring longer reaction times, higher temperatures, or the use of more potent coupling reagents like HATU or COMU to achieve complete acylation.[3][11]

The Specter of Epimerization

Preserving the stereochemical integrity of the D-Threonine residue is critical. Epimerization, the inversion of stereochemistry at the α-carbon, is a significant risk during the activation of the carboxyl group for coupling.[5]

The C-terminal residue is particularly vulnerable during its initial loading onto the resin and during the activation of the subsequent amino acid. While direct comparative data is scarce, several factors allow for an expert assessment of the relative risk:

  • Activation Time: Longer coupling times, which may be necessary to overcome the steric hindrance of the tert-butyl ester, increase the window of opportunity for the activated amino acid to epimerize via oxazolone formation.[5][6]

  • Base Strength: The bases used during coupling (e.g., DIPEA, collidine) can promote the abstraction of the α-proton, leading to epimerization.[6] Difficult couplings requiring more forcing conditions may elevate this risk.

  • Solvent Effects: Polar solvents like DMF, commonly used in SPPS, have been shown to increase the rate of epimerization compared to less polar solvents like dichloromethane (DCM).[6]

While no C-terminal ester is immune to epimerization, the increased steric bulk of the tert-butyl ester may indirectly increase the risk by necessitating more strenuous coupling conditions. Careful selection of coupling reagents (e.g., carbodiimides with additives like OxymaPure) and minimizing reaction times are crucial for both esters.[11]

Experimental Protocols

The following protocols provide generalized, step-by-step methodologies for workflows involving D-Threonine methyl and tert-butyl esters in the context of Fmoc-SPPS.

Protocol 1: Loading of Fmoc-D-Thr-OH onto 2-Chlorotrityl Chloride Resin

This protocol is applicable for preparing the resin that will ultimately be used to generate either a C-terminal acid (standard cleavage) or a C-terminal methyl ester (via post-synthesis esterification).

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 mmol) in dry dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate flask, dissolve Fmoc-D-Thr-OH (1.5 mmol) in dry DCM (5 mL). Add N,N-diisopropylethylamine (DIPEA) (3.0 mmol).

  • Loading: Drain the DCM from the swollen resin. Add the amino acid solution to the resin and agitate at room temperature for 1-2 hours.

  • Capping: Add dry methanol (1 mL) to the vessel and agitate for 30 minutes to cap any remaining active chloride sites on the resin.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 2: Cleavage and Esterification to D-Threonine Methyl Ester

This protocol describes the direct conversion of a peptide on 2-chlorotrityl resin to its C-terminal methyl ester.[8][9]

  • Resin Preparation: Take the fully synthesized, N-terminally Fmoc-protected peptidyl-resin (e.g., 50 mg) and swell in minimal dry DCM.

  • Cleavage Solution: Prepare a solution of ~1.0 M anhydrous HCl in methanol. This can be done by carefully adding acetyl chloride (e.g., 0.73 mL into 10 mL of cold methanol).

  • Cleavage/Esterification: Add the methanolic HCl solution (2-3 mL) to the swollen resin. Agitate the slurry for 2-4 hours at room temperature.

  • Peptide Collection: Filter the resin and collect the filtrate. Wash the resin with additional methanol (2x).

  • Work-up: Evaporate the combined filtrates. The crude peptide methyl ester can then be precipitated from cold diethyl ether and purified by HPLC.

Protocol 3: Standard TFA Cleavage for D-Threonine Tert-Butyl Ester

This protocol is for the final cleavage and global deprotection of a peptide anchored via a tert-butyl ester to a resin like Wang resin.

  • Resin Preparation: Wash the fully synthesized peptidyl-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare Reagent B by combining trifluoroacetic acid (TFA, 8.8 mL), phenol (0.5 g), water (0.5 mL), and triisopropylsilane (TIS, 0.2 mL).[1]

  • Cleavage: Add the cleavage cocktail (5-10 mL per 100 mg of resin) to the dry resin. Agitate at room temperature for 2-3 hours.

  • Peptide Collection: Filter the resin and collect the filtrate into a cold centrifuge tube. Wash the resin with a small amount of fresh TFA.

  • Precipitation and Purification: Add cold methyl tert-butyl ether (MTBE) or diethyl ether (10x the volume of the filtrate) to precipitate the crude peptide. Centrifuge, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide and purify by HPLC.

Visualizing the Workflow

The following diagrams illustrate the divergent synthetic pathways dictated by the choice of C-terminal ester.

D_Thr_Methyl_Ester_Workflow cluster_SPPS Solid-Phase Synthesis (Fmoc/tBu) cluster_Cleavage Cleavage & Esterification Load Load Fmoc-D-Thr-OH on 2-Cl-Trt Resin Elongate Peptide Chain Elongation Load->Elongate Sequential Coupling/Deprotection CleaveEsterify Cleave with HCl in Methanol Elongate->CleaveEsterify Final Step PurifyMe Purify Peptide Methyl Ester CleaveEsterify->PurifyMe D_Thr_TertButyl_Ester_Workflow cluster_SPPS Solid-Phase Synthesis (Fmoc/tBu) cluster_Cleavage Global Deprotection Load Load Fmoc-D-Thr(tBu)-OH on Wang Resin Elongate Peptide Chain Elongation Load->Elongate Sequential Coupling/Deprotection CleaveTFA Cleave with TFA Cocktail Elongate->CleaveTFA Final Step PurifyAcid Purify Peptide Carboxylic Acid CleaveTFA->PurifyAcid

D-Threonine Tert-Butyl Ester SPPS Workflow.

Conclusion and Recommendations

The choice between D-Threonine methyl and tert-butyl esters as C-terminal protecting groups is a strategic decision with significant downstream consequences.

The D-Threonine tert-butyl ester is the recommended choice for standard Fmoc-based solid-phase peptide synthesis. Its stability to piperidine and lability to TFA provide a robust, orthogonal, and highly efficient workflow, culminating in a single-step global deprotection. [2]The primary challenge is the potential for sterically hindered coupling of the second residue, which can be mitigated by using optimized coupling reagents and extended reaction times, while carefully monitoring for epimerization.

The D-Threonine methyl ester is a more specialized tool. It is well-suited for solution-phase synthesis or for SPPS strategies where the final peptide is desired as a C-terminal ester, for example, as a pro-drug. The development of direct, on-resin esterification methods using alcoholic HCl offers a viable, mild alternative to harsh saponification, potentially preserving acid-labile side-chain protecting groups. [8]However, this workflow deviates from the standard, streamlined Fmoc/tBu process.

Ultimately, the optimal choice depends on the final desired product and the overall synthetic strategy. For researchers aiming for a C-terminal carboxylic acid via a routine and efficient SPPS protocol, the tert-butyl ester is the superior option. For those requiring a final methyl ester or employing different synthetic paradigms, the methyl ester remains a valuable, albeit more specialized, alternative.

References

  • Turner, R. A., Weber, R. J., & Lokey, R. S. (2010). Direct conversion of resin-bound peptides to C-terminal esters. Organic Letters, 12(8), 1852–1855. Available at: [Link]

  • Nishiyama, Y. (n.d.). Epimerization of Peptide. SlideShare. Available at: [Link]

  • Fridkin, M., Patchornik, A., & Katchalski, E. (1966). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society, Chemical Communications, (15), 553-554. Available at: [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Bednarek, M. A., et al. (1996). Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments. Journal of the Chemical Society, Perkin Transactions 1, (4), 319-325. Available at: [Link]

  • Turner, R. A., Weber, R. J., & Lokey, R. S. (2010). Direct conversion of resin-bound peptides to C-terminal esters. PubMed. Available at: [Link]

  • Kulkarni, S. S. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 25(1), 121. Available at: [Link]

  • Kumar, A., & Raj, M. (2016). Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. Chemical Communications, 52(65), 9699-9702. Available at: [Link]

  • Del Guidice, T., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6230. Available at: [Link]

  • Liu, R., et al. (2024). Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates. Frontiers in Chemistry, 12, 1422619. Available at: [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec Peptides. Available at: [Link]

  • Palasek, S. S., et al. (2007). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • D'Andrea, L. D., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7149. Available at: [Link]

  • Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687. Available at: [Link]

  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205. Available at: [Link]

  • Bofill, J. M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. The Journal of Organic Chemistry, 87(24), 16356-16364. Available at: [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec Peptides. Available at: [Link]

  • Kent, S. B. H. (2022). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Journal of Peptide Science. Available at: [Link]

  • van den Berg, C. M. J., et al. (2018). Fully Enzymatic Peptide Synthesis using C-Terminal tert-Butyl Ester Interconversion. ChemCatChem, 10(18), 4099-4104. Available at: [Link]

  • CEM Corporation. (n.d.). Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS). CEM Corporation. Available at: [Link]

  • Amblard, M., et al. (2018). Efficient coupling reagents for aqueous solid-phase peptide synthesis. Nature Communications, 9(1), 1-9. Available at: [Link]

  • Aleman, C., & Puiggali, J. (1995). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline. The Journal of Organic Chemistry, 60(4), 910-919. Available at: [Link]

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Comparative

Alternatives to D-Threonine 1,1-Dimethylethyl Ester Hydrochloride for specific applications

An In-depth Technical Guide to Alternatives for D-Threonine 1,1-Dimethylethyl Ester Hydrochloride in Advanced Synthesis Introduction: The Role and Rationale of Protected D-Threonine Esters D-Threonine 1,1-dimethylethyl e...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Alternatives for D-Threonine 1,1-Dimethylethyl Ester Hydrochloride in Advanced Synthesis

Introduction: The Role and Rationale of Protected D-Threonine Esters

D-Threonine 1,1-dimethylethyl ester hydrochloride, also known as D-Threonine tert-butyl ester hydrochloride, is a specialized amino acid derivative primarily utilized as a chiral building block in synthetic organic chemistry.[1][2] Its structure features a D-configured threonine core, where the carboxylic acid is protected as a tert-butyl (tBu) ester and the α-amino group is presented as a hydrochloride salt. This configuration makes it a valuable synthon, particularly in the solution-phase synthesis of peptides and complex pharmaceutical intermediates.[3][4]

The tert-butyl ester serves as a robust protecting group for the C-terminus, preventing its participation in unwanted reactions while allowing the free amine (after neutralization) to be coupled with an N-protected amino acid.[3][5] The primary advantage of the tBu group lies in its acid lability; it is stable to a wide range of reaction conditions but can be selectively removed using strong acids like trifluoroacetic acid (TFA).[6] This property is fundamental to orthogonal protection strategies, which are the cornerstone of modern peptide synthesis.[7][8]

However, reliance on a single derivative can be limiting. The need for alternatives arises from several practical considerations:

  • Orthogonality Requirements: A synthetic route may require deprotection conditions incompatible with the acid-lability of the tBu ester. For instance, if other acid-sensitive groups must be preserved, an alternative C-terminal protection that can be removed under basic or hydrogenolytic conditions is necessary.[8]

  • Synthetic Strategy: D-Threonine 1,1-dimethylethyl ester hydrochloride is well-suited for solution-phase synthesis. In Solid-Phase Peptide Synthesis (SPPS), the more common approach involves using an N-α-protected threonine derivative (e.g., Fmoc-D-Thr-OH) which is directly coupled to a resin, making the resin itself the C-terminal protecting group.[6][9]

  • Side-Chain Reactivity: The parent compound possesses a free hydroxyl group on its side chain. While often unproblematic, this nucleophilic group can lead to side reactions such as O-acylation during activation, particularly with highly reactive coupling agents.[10] In such cases, a side-chain protected alternative is superior.

  • Solubility and Steric Hindrance: The bulky tert-butyl group can influence the solubility of peptide intermediates and, in some cases, impart steric hindrance that may slightly reduce coupling efficiency compared to less bulky esters.[10]

This guide provides a comparative analysis of viable alternatives, offering experimental insights to aid researchers in selecting the optimal D-threonine derivative for their specific application.

Comparative Analysis of Key D-Threonine Derivatives

The choice of a D-threonine building block is dictated by the overall synthetic strategy, particularly the choice of N-α-amino protection—most commonly Fmoc (base-labile) or Boc (acid-labile).[6][7] Here, we compare the most relevant alternatives in the context of the widely used Fmoc/tBu strategy.

Derivative/StrategyC-Terminal ProtectionSide-Chain (OH) ProtectionN-α-ProtectionDeprotection Conditions (C-Term/Side-Chain)Primary ApplicationKey Advantages & Disadvantages
D-Thr-OtBu·HCl tert-Butyl (OtBu) EsterNoneNone (as HCl salt)C-Term: Strong acid (e.g., TFA).[6]Solution-Phase Peptide Synthesis (SPPS)(+) Good stability. (-) Requires separate neutralization step; unprotected OH can cause side reactions; not ideal for Fmoc-SPPS.
D-Thr-OMe·HCl Methyl (OMe) EsterNoneNone (as HCl salt)C-Term: Saponification (e.g., LiOH, NaOH).[4]Solution-Phase Peptide Synthesis(+) Orthogonal to acid- and hydrogenolysis-labile groups. (-) Basic deprotection can cause epimerization; unprotected OH.
Fmoc-D-Thr-OH None (for resin loading)NoneFmocC-Term: Cleavage from resin (e.g., TFA cocktail).Solid-Phase Peptide Synthesis (SPPS)(+) Standard for introducing first residue onto hydroxyl-resins (e.g., Wang). (-) Unprotected OH can lead to O-acylation or reduce solubility.[10][11]
Fmoc-D-Thr(tBu)-OH None (for resin loading)tert-Butyl (tBu) EtherFmocSide-Chain: Strong acid (e.g., TFA), simultaneously with resin cleavage.[6][12]Fmoc-SPPS(+) Gold Standard for Fmoc-SPPS . Prevents OH side reactions; improves solubility.[6][11] (-) Higher cost.
Fmoc-D-Thr(Trt)-OH None (for resin loading)Trityl (Trt) EtherFmocSide-Chain: Mild acid (e.g., 1-5% TFA in DCM), allows for on-resin selective deprotection.[6]Fmoc-SPPS for phosphopeptides or side-chain modifications(+) Highly acid-labile, enabling selective deprotection while peptide is on-resin.[6] (-) Sterically bulky; may not be fully stable to repeated Fmoc removal.

Visualization of Orthogonal Protection Strategies

The principle of "orthogonality" is crucial in complex synthesis, allowing for the selective removal of one protecting group in the presence of others.[5][8] The diagram below illustrates the distinct deprotection pathways for the primary protecting groups used with threonine.

G cluster_N N-α Protection cluster_C C-Terminal Protection cluster_S Side-Chain (OH) Protection cluster_D Deprotection Reagents Fmoc Fmoc Piperidine Base (e.g., Piperidine) Fmoc->Piperidine Removes N-Fmoc Boc Boc TFA Strong Acid (e.g., TFA) Boc->TFA Removes N-Boc OtBu tert-Butyl (OtBu) OtBu->TFA OMe Methyl (OMe) Base_Hydrolysis Base (e.g., LiOH) OMe->Base_Hydrolysis Resin SPPS Resin Resin->TFA Cleaves Peptide tBu_side tert-Butyl (tBu) tBu_side->TFA Simultaneous Trt Trityl (Trt) Mild_Acid Mild Acid (1% TFA) Trt->Mild_Acid Selective Removal

Caption: Orthogonality of Threonine Protecting Groups.

Experimental Protocols: A Comparative Workflow for Peptide Synthesis

To illustrate the practical differences, we present a comparative workflow for the incorporation of a D-Threonine residue into a model tripeptide (Ac-Ala-D-Thr-Gly-NH₂) using modern Solid-Phase Peptide Synthesis (SPPS). This comparison highlights the use of a side-chain unprotected derivative versus the more robust side-chain protected alternative.

Workflow Overview

The general workflow for SPPS involves repeated cycles of deprotection and coupling, followed by final cleavage from the solid support.

workflow start Start: Rink Amide Resin swell 1. Swell Resin (DMF/DCM) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 3. Wash (DMF, DCM) deprotect1->wash1 couple1 4. Couple Fmoc-Gly-OH wash1->couple1 deprotect2 5. Fmoc Deprotection couple1->deprotect2 wash2 6. Wash deprotect2->wash2 couple2 7. Couple D-Threonine Derivative (Protocol A vs. B) wash2->couple2 deprotect3 8. Fmoc Deprotection couple2->deprotect3 wash3 9. Wash deprotect3->wash3 couple3 10. Couple Fmoc-Ala-OH wash3->couple3 deprotect4 11. Final Fmoc Deprotection couple3->deprotect4 acetylate 12. N-terminal Acetylation (Acetic Anhydride) deprotect4->acetylate cleave 13. Cleave & Deprotect (TFA Cocktail) acetylate->cleave purify 14. Purify by RP-HPLC cleave->purify end End: Ac-Ala-D-Thr-Gly-NH₂ purify->end

Caption: General SPPS Workflow for Tripeptide Synthesis.

Protocol A: Coupling with Side-Chain Unprotected Fmoc-D-Thr-OH
  • Rationale: This is a cost-effective but higher-risk approach. The choice of coupling agent is critical to minimize O-acylation of the free hydroxyl group. Carbodiimide-based activators like DIC, especially when combined with an additive like Oxyma Pure, are preferred as they are less aggressive than phosphonium salts.[13]

  • Materials:

    • Gly-Rink Amide resin (0.5 mmol/g substitution)

    • Fmoc-D-Thr-OH (3 eq.)

    • Diisopropylcarbodiimide (DIC) (3 eq.)

    • Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) (3 eq.)

    • N,N-Dimethylformamide (DMF)

  • Procedure (Step 7 from Workflow):

    • Prepare the coupling solution: In a clean vessel, dissolve Fmoc-D-Thr-OH (3 eq.) and Oxyma Pure (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and pre-activate for 2-5 minutes.

      • Expert Insight: Pre-activation forms the active O-Oxyma ester, which improves coupling efficiency and reduces the risk of side reactions compared to adding all reagents to the resin at once.

    • Add the activated amino acid solution to the deprotected Gly-Rink Amide resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, continue coupling or re-couple.

    • Wash the resin thoroughly with DMF and DCM to proceed to the next deprotection step.

Protocol B: Coupling with Side-Chain Protected Fmoc-D-Thr(tBu)-OH
  • Rationale: This is the standard, robust protocol for incorporating threonine. The tert-butyl ether on the side chain completely prevents O-acylation, allowing for the use of highly efficient phosphonium-based coupling reagents like HATU, which ensures rapid and complete reaction.

  • Materials:

    • Gly-Rink Amide resin (0.5 mmol/g substitution)

    • Fmoc-D-Thr(tBu)-OH (3 eq.)

    • HATU (3 eq.)

    • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

    • N,N-Dimethylformamide (DMF)

  • Procedure (Step 7 from Workflow):

    • Prepare the coupling solution: In a clean vessel, dissolve Fmoc-D-Thr(tBu)-OH (3 eq.) and HATU (3 eq.) in DMF.

    • Add the solution to the deprotected Gly-Rink Amide resin.

    • Add DIPEA (6 eq.) to initiate the coupling reaction. The solution may change color to yellow.

      • Expert Insight: DIPEA acts as a non-nucleophilic base required for the activation by HATU and to neutralize the protonated amine on the resin.[13] Using a slight excess ensures the reaction proceeds to completion.

    • Agitate the reaction vessel for 30-45 minutes at room temperature.

    • Perform a Kaiser test to confirm reaction completion.

    • Wash the resin thoroughly with DMF and DCM.

Comparative Performance Data (Illustrative)

The choice of protocol directly impacts the quality of the crude peptide product. The following table presents illustrative data based on typical outcomes for the synthesis of Ac-Ala-D-Thr-Gly-NH₂.

ParameterProtocol A (Fmoc-D-Thr-OH)Protocol B (Fmoc-D-Thr(tBu)-OH)Justification
Coupling Time ~2 hours~45 minutesHATU is a faster and more potent coupling agent than DIC/Oxyma.
Crude Purity (RP-HPLC) 75-85%>90%Protocol A often yields side products, primarily the O-acylated peptide (Ac-Ala-D-Thr(Ac-Ala)-Gly-NH₂), which reduces the purity of the target peptide. Protocol B eliminates this side reaction.[10]
Overall Yield ModerateHighHigher crude purity and more efficient coupling in Protocol B lead to a greater final yield after purification.
Risk of Side Reactions Moderate to HighVery LowThe primary risk in A is O-acylation. The tBu protection in B is extremely stable under coupling and Fmoc-deprotection conditions.[6]

Conclusion and Recommendations

While D-Threonine 1,1-dimethylethyl ester hydrochloride is a useful reagent for specific solution-phase applications, the demands of modern peptide synthesis, particularly SPPS, necessitate a broader range of protected derivatives.

  • For Fmoc-SPPS , Fmoc-D-Thr(tBu)-OH is the unequivocal alternative of choice for general applications. Its side-chain protection prevents side reactions, enhances solubility, and allows for the use of highly efficient coupling protocols, resulting in higher purity and yield.[6][12]

  • For specialized applications requiring on-resin side-chain modification , such as phosphorylation or glycosylation, Fmoc-D-Thr(Trt)-OH provides the necessary orthogonal protection scheme due to the mild-acid lability of the Trt group.[6]

  • For solution-phase synthesis , if orthogonality to acid-labile groups is required, derivatives like D-Threonine methyl ester (D-Thr-OMe·HCl) are excellent alternatives, as the methyl ester can be selectively cleaved under basic conditions.[4]

The selection of an appropriate D-threonine building block is a critical decision that impacts the efficiency, purity, and ultimate success of a synthetic campaign. By understanding the chemical properties and strategic advantages of each alternative, researchers can optimize their methodologies for the synthesis of complex peptides and other chiral molecules.

References

  • Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Chem-Impex. (n.d.). D-Threonine methyl ester hydrochloride.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride.
  • Benchchem. (n.d.). Application Notes and Protocols: DL-Threonine Methyl Ester Hydrochloride in the Synthesis of Threonine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for Reactions with DL-Threonine Methyl Ester Hydrochloride.
  • Benchchem. (n.d.). Application Notes and Protocols for DL-Threonine Methyl Ester Hydrochloride in Peptide Synthesis.
  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis.
  • Chem-Impex. (n.d.). O-tert-Butyl-D-threonine methyl ester hydrochloride.
  • Benchchem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • Google Patents. (n.d.). Synthesis method of D-threonine - CN103450040A.
  • ACS Publications. (n.d.). Amino Acid-Protecting Groups | Chemical Reviews.
  • Benchchem. (n.d.). A Comparative Guide to DL-Threonine Methyl Ester Hydrochloride and Similar Chiral Synthons in Asymmetric Synthesis.
  • PrepChem.com. (n.d.). Synthesis of threonine methyl ester HCl.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • NIH. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • MedChemExpress. (n.d.). DL-Threonine methyl ester hydrochloride.
  • CORE. (n.d.). The Synthesis, Characterisation, and Application of Novel N- Ferrocenoyl Peptide Derivatives.
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
  • PubChem. (n.d.). H-D-Thr(tBu)-OMe.HCl.
  • NIH. (n.d.). Protein chemical synthesis by serine and threonine ligation - PMC.
  • Alfa Chemistry. (n.d.). CAS 115141-43-0 O-tert-Butyl-D-threonine methyl ester hydrochloride.
  • Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
  • PubChem. (n.d.). Threonine tert-butyl ester.
  • ResearchGate. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup.
  • ChemicalBook. (2019). D-Threonine: An Important Unnatural Amino acids.
  • LGC Standards. (n.d.). Buy Online TRC - D-Threonine 1,1-Dimethylethyl Ester Hydrochloride.
  • Google Patents. (n.d.). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • NIH. (n.d.). Chemical Methods for Peptide and Protein Production - PMC.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.

Sources

Validation

Spectroscopic Comparison of D-Threonine and L-Threonine Derivatives: A Comprehensive Analytical Guide

Introduction: The Criticality of Stereochemical Fidelity In modern peptide synthesis and drug development, the stereochemical integrity of amino acid building blocks is paramount. Threonine is unique among the standard a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Stereochemical Fidelity

In modern peptide synthesis and drug development, the stereochemical integrity of amino acid building blocks is paramount. Threonine is unique among the standard amino acids (alongside isoleucine) because it possesses two chiral centers (


 and 

). When synthesizing peptide therapeutics, the choice between L-Threonine and its unnatural D-enantiomer dictates the entire spatial conformation, proteolytic stability, and receptor-binding affinity of the final molecule[1].

Because enantiomers like Fmoc-D-Thr(tBu)-OH and Fmoc-L-Thr(tBu)-OH share identical physical properties in achiral environments, standard analytical techniques such as achiral High-Performance Liquid Chromatography (HPLC), standard Infrared (IR) spectroscopy, and 1D Nuclear Magnetic Resonance (NMR) in achiral solvents yield indistinguishable data.

As an Application Scientist, the challenge is not merely identifying the molecule, but proving its absolute configuration and enantiomeric purity. This guide objectively compares the three most robust spectroscopic modalities for differentiating these derivatives: Electronic Circular Dichroism (ECD) , Vibrational Circular Dichroism (VCD) , and Chiral NMR Spectroscopy .

Analytical Decision Workflow

To establish a self-validating analytical pipeline, researchers must choose techniques based on the specific data required—whether it is the rapid confirmation of absolute configuration (ECD/VCD) or the precise quantification of enantiomeric excess (Chiral NMR).

G Sample Threonine Derivative (Fmoc-Thr(tBu)-OH) Chiroptical Chiroptical Spectroscopy (Direct Analysis) Sample->Chiroptical NMR Magnetic Resonance (Complexation Required) Sample->NMR ECD Electronic CD (ECD) Probes UV/Vis Chromophores (Fmoc & Amide) Chiroptical->ECD VCD Vibrational CD (VCD) Probes IR Active Modes (C=O, N-H, O-H) Chiroptical->VCD CSA Chiral Solvating Agents (CSA) e.g., Pirkle's Alcohol NMR->CSA Result1 Mirror-Image Spectra Absolute Configuration ECD->Result1 VCD->Result1 Result2 Chemical Shift Splitting (Δδ) Enantiomeric Excess (ee%) CSA->Result2

Caption: Analytical workflow for the spectroscopic differentiation of threonine enantiomers.

Method 1: Electronic Circular Dichroism (ECD)

Causality & Mechanism

ECD measures the differential absorption of left and right circularly polarized light by chiral chromophores. While unprotected aliphatic amino acids only show Cotton effects in the far-UV region (<220 nm) due to the carboxyl


 transitions[2], Fmoc-protected derivatives are highly advantageous. The fluorenyl ring system of the Fmoc group acts as a massive chromophore. The chiral environment of the 

stereocenter perturbs the Fmoc group's

transitions, shifting the analytically useful region into the near-UV (250–310 nm)[3].
Experimental Protocol

This protocol is designed to be self-validating by utilizing baseline subtraction and molar ellipticity normalization to eliminate concentration-dependent artifacts.

  • Sample Preparation: Dissolve Fmoc-L-Thr(tBu)-OH and Fmoc-D-Thr(tBu)-OH separately in spectroscopic-grade methanol to a precise concentration of 0.5 mg/mL.

  • Baseline Correction: Record a blank spectrum of pure methanol using a 1 mm path-length quartz cuvette.

  • Acquisition: Scan from 190 nm to 350 nm at 20 °C (Scanning speed: 50 nm/min, Bandwidth: 1 nm, Accumulations: 3).

  • Validation: Subtract the solvent baseline. Convert raw ellipticity (

    
    , in mdeg) to molar ellipticity (
    
    
    
    ) using the equation:
    
    
    , where
    
    
    is molarity and
    
    
    is path length in cm.
Quantitative Data Comparison
Spectral FeatureWavelength RegionFmoc-L-Thr(tBu)-OHFmoc-D-Thr(tBu)-OH
Amide

210 - 220 nmNegative (-)Positive (+)
Fmoc

260 - 270 nmPositive (+)Negative (-)
Fmoc

290 - 310 nmNegative (-)Positive (+)

Note: The exact intensity of the Cotton effects will vary based on solvent polarity, but the mirror-image relationship between the D and L enantiomers remains absolute.

Method 2: Vibrational Circular Dichroism (VCD)

Causality & Mechanism

Unlike ECD, which relies on electronic transitions, VCD probes the chiral environment of specific molecular vibrations (e.g., C=O stretching, N-H bending). Because VCD spectra contain dozens of resolved bands, it provides a highly detailed 3D structural "fingerprint" of the molecule. Density Functional Theory (DFT) calculations have shown that the


 stretching and 

rocking modes are highly sensitive to the absolute configuration of threonine[4].
Experimental Protocol

VCD signals are inherently weak (


 to 

times the standard IR absorbance). Therefore, this protocol uses high concentrations and specific solvents to prevent IR signal masking.
  • Sample Preparation: Dissolve the samples in

    
     to a high concentration (~0.1 M). Causality:
    
    
    
    is chosen because standard
    
    
    has massive IR absorbance that completely masks the critical Amide I and II bands.
  • Cell Assembly: Inject the solution into a

    
     cell equipped with a 100 
    
    
    
    m Teflon spacer.
  • Acquisition: Utilize a VCD spectrometer equipped with a Photoelastic Modulator (PEM). Accumulate scans for 2 to 4 hours at a resolution of 4

    
    .
    
  • Self-Validation (The "Sum to Zero" Rule): Measure both enantiomers. Mathematically add the VCD spectrum of the L-enantiomer to the D-enantiomer. The resulting sum must be a flat line at zero. Any deviation indicates an instrumental artifact (e.g., linear dichroism birefringence).

Quantitative Data Comparison
Vibrational ModeFrequency (

)
L-Enantiomer VCD SignD-Enantiomer VCD Sign
Amide I (C=O stretch)~1720(-) / (+) Couplet(+) / (-) Couplet
Amide II (N-H bend)~1530Positive (+)Negative (-)

-H bending
~1350Negative (-)Positive (+)

Method 3: Chiral NMR Spectroscopy

Causality & Mechanism

Because standard NMR solvents provide an achiral environment, D- and L-enantiomers exhibit identical chemical shifts. To differentiate them, we must introduce a Chiral Solvating Agent (CSA)[5]. A common CSA is Pirkle's alcohol ((S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol)[6].

The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers via hydrogen bonding (with the threonine carboxyl/amide groups) and


 stacking (with the Fmoc group). Because diastereomers have different physical properties, their magnetic environments become distinct, causing the NMR signals to split (

). This allows for the direct integration of peaks to calculate Enantiomeric Excess (ee%).
Experimental Protocol
  • Sample Preparation: Dissolve 5 mg of the Fmoc-Thr(tBu)-OH enantiomeric mixture in 600

    
    L of 
    
    
    
    in a standard 5 mm NMR tube.
  • CSA Titration: Acquire a baseline

    
    H NMR spectrum. Then, add Pirkle's alcohol in stepwise molar equivalents (0.5 eq, 1.0 eq, 2.0 eq) directly into the tube. Causality: Titration proves that the peak splitting is a result of dynamic complexation rather than a chemical impurity.
    
  • Acquisition: Acquire 1D

    
    H NMR spectra at 400 MHz (or higher). Maintain a strict temperature of 25 °C, as the stability of the diastereomeric complex is highly temperature-dependent.
    
  • Data Analysis: Identify the

    
     proton (~4.30 ppm) or the tert-butyl protons (~1.15 ppm). Calculate ee% using the integration ratio of the split peaks: 
    
    
    
    .
Quantitative Data Comparison (at 1.0 eq CSA)
Proton EnvironmentBase Chemical Shift (

, ppm)
Splitting (

, Hz) at 400 MHz

-H
~4.3012 - 18 Hz
tBu (

) groups
~1.154 - 8 Hz
Fmoc

~4.458 - 12 Hz

Conclusion & Best Practices

When comparing D-Threonine and L-Threonine derivatives, no single spectroscopic method is universally superior; rather, they are complementary.

  • ECD is the fastest method for confirming the absolute configuration of a purified batch, leveraging the strong UV absorbance of the Fmoc protecting group.

  • VCD provides the most rigorous, structurally detailed proof of chirality, mapping the exact vibrational modes of the peptide backbone and side chains.

  • Chiral NMR remains the gold standard for quantifying enantiomeric purity (ee%) in a mixture without the need for complex chromatographic method development.

By employing these self-validating protocols, researchers can ensure absolute stereochemical fidelity before committing these expensive derivatives to solid-phase peptide synthesis workflows.

References

  • Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study. ResearchGate. Available at: [Link]

  • An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. ResearchGate. Available at:[Link]

  • NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society. Available at:[Link]

  • One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. National Institutes of Health (NIH). Available at:[Link]

  • New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. MDPI. Available at:[Link]

Sources

Comparative

Biological activity of peptides containing D-Threonine versus L-Threonine

This guide provides an in-depth technical comparison of peptides containing D-Threonine (D-Thr) versus their natural L-Threonine (L-Thr) counterparts. It is designed for researchers optimizing peptide therapeutics for st...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of peptides containing D-Threonine (D-Thr) versus their natural L-Threonine (L-Thr) counterparts. It is designed for researchers optimizing peptide therapeutics for stability, bioavailability, and receptor selectivity.

Executive Summary

The incorporation of D-Threonine into peptide sequences is a strategic modification used to overcome the inherent limitations of natural L-Threonine peptides. While L-Threonine is the biologically active isomer required for protein synthesis and recognition by endogenous receptors, it renders peptides susceptible to rapid proteolytic degradation.

D-Threonine , the non-superimposable mirror image, is not recognized by most endogenous proteases. Its inclusion is primarily a "bioengineering hack" to:

  • Extend Half-life: Prevent enzymatic cleavage at specific sites.

  • Modulate Conformation: Induce specific secondary structures (e.g.,

    
    -turns) that L-Thr cannot access.
    
  • Probe Stereospecificity: Determine if a target interaction is chiral (receptor-mediated) or achiral (membrane-mediated).

Critical Trade-off: Substituting L-Thr with D-Thr dramatically increases stability but often abolishes binding to chiral receptors (lock-and-key mismatch), unless the target is non-chiral (e.g., bacterial membranes) or the D-Thr is positioned away from the binding interface.

Mechanistic Comparison

Proteolytic Stability

The primary driver for D-Thr substitution is resistance to peptidases. Endogenous enzymes (e.g., trypsin, chymotrypsin, aminopeptidases) are stereoselective for L-amino acids.

  • L-Thr Peptides: Rapidly degraded in serum. The peptide bond involving the carboxyl group of L-Thr is a substrate for specific proteases.

  • D-Thr Peptides: The inverted stereochemistry at the

    
    -carbon creates a steric mismatch in the protease active site, rendering the bond uncleavable.
    
Receptor Recognition & Conformational Impact

Threonine contains two chiral centers (


-carbon and 

-carbon). Standard "D-Threonine" implies inversion at the

-carbon.
FeatureL-Threonine PeptideD-Threonine Peptide
Target Type Chiral Receptors (GPCRs, Enzymes, Antibodies)Achiral Targets (Lipid Bilayers, Bacterial Membranes)
Binding Affinity High (Native "Lock and Key" fit)Low/Abolished (Steric clash), unless used to induce a turn.
Secondary Structure Forms right-handed

-helices and

-sheets.
Disrupts L-helices; induces left-handed helices or stabilizes

-turns.
Immunogenicity Generally low (Self-tolerance).Potential risk; D-peptides can be poorly processed by MHC.
Visualizing the Decision Matrix

The following diagram outlines the logical flow for deciding when to substitute L-Thr with D-Thr.

D_Thr_Decision_Tree Start Peptide Optimization Goal Target_Type Identify Target Nature Start->Target_Type Chiral Chiral Receptor (e.g., GPCR, Antibody) Target_Type->Chiral Specific Binding Achiral Achiral Target (e.g., Membrane, Lipid) Target_Type->Achiral Physicochemical Interaction Strategy_Chiral Strategy: Retro-Inverso or Flanking Modification Chiral->Strategy_Chiral D-Thr at cleavage sites only Strategy_Achiral Strategy: Full D-Substitution (Enantiomer) Achiral->Strategy_Achiral Replace all L-Thr with D-Thr Outcome_Chiral Result: High Stability Retained Binding (Maybe) Strategy_Chiral->Outcome_Chiral Outcome_Achiral Result: High Stability Retained Activity Strategy_Achiral->Outcome_Achiral

Figure 1: Decision matrix for incorporating D-Threonine based on target pharmacology.

Comparative Data & Case Studies

Case Study A: Receptor Binding (MUC2 Epitope)

A study on the MUC2 mucin epitope (sequence: PTGTQ) demonstrated the high sensitivity of antibody recognition to Threonine stereochemistry.

  • Experiment: L-Thr at position 17 was replaced with D-Thr.

  • Result: The D-Thr substitution reduced antibody binding affinity by one order of magnitude (

    
     increased from ~60 
    
    
    
    to >600
    
    
    ).
Case Study B: Antimicrobial Peptides (Polybia-MPI)

In contrast to receptors, antimicrobial peptides (AMPs) often target the bacterial membrane via electrostatic and hydrophobic interactions (non-chiral).

  • Experiment: Comparison of L-Polybia-MPI (L-Thr containing) vs. D-Polybia-MPI (D-Thr containing).

  • Result:

    • Activity: D-MPI retained comparable antimicrobial activity (MIC 8–64

      
      ) to the L-isomer.[1]
      
    • Stability: D-MPI was completely resistant to trypsin/chymotrypsin degradation, whereas L-MPI degraded within minutes.

    • Toxicity: D-MPI showed lower hemolytic activity against human erythrocytes.[1]

Summary Table: Performance Metrics

MetricL-Thr Peptide (Native)D-Thr Peptide (Analog)Fold Change
Serum Half-Life < 30 mins> 24 hours> 48x Increase
Receptor Affinity (

)
Low nM (High affinity)

- mM (Low affinity)
10-100x Decrease
Membrane Lysis (AMPs) HighHigh (Comparable)~1x (No Change)
Protease Susceptibility High (Trypsin/Chymotrypsin)ResistantN/A

Experimental Protocols

To objectively compare L-Thr vs. D-Thr peptides, you must assess proteolytic stability and secondary structure .

Protocol 1: Comparative Serum Stability Assay

Validates the resistance conferred by D-Thr substitution.

Materials:

  • Pooled Human Serum (Sigma-Aldrich or equivalent).

  • Peptide Stocks: 10 mM in DMSO (L-Thr and D-Thr variants).

  • RP-HPLC with C18 column.[2]

Workflow:

  • Preparation: Dilute peptide stock into 25% human serum / 75% PBS to a final concentration of 100

    
    .
    
  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: Remove 100

    
     aliquots at 
    
    
    
    minutes and 24 hours.
  • Quenching: Immediately add 200

    
     of ice-cold Acetonitrile (ACN) containing 1% Formic Acid to precipitate serum proteins.
    
  • Extraction: Vortex for 30s, centrifuge at 14,000 x g for 10 mins (4°C).

  • Analysis: Inject supernatant onto RP-HPLC. Monitor peak area of the parent peptide.

  • Calculation: Plot

    
     vs. Time to calculate 
    
    
    
    .
Protocol 2: Circular Dichroism (CD) Spectroscopy

Determines if D-Thr substitution alters the global fold (e.g., disrupting an


-helix).

Workflow:

  • Sample: Dissolve peptides at 50

    
     in 10 mM Phosphate Buffer (pH 7.4). Note: Avoid chloride ions as they absorb in far-UV.
    
  • Measurement: Scan from 190 nm to 250 nm in a 1 mm pathlength quartz cuvette.

  • Interpretation:

    • L-Thr

      
      -helix:  Minima at 208 nm and 222 nm.
      
    • D-Thr (All-D): Mirror image (Maxima at 208 nm and 222 nm) indicates a left-handed helix.

    • D-Thr (Single Substitution): Loss of signal intensity at 222 nm indicates helix disruption (destabilization).

Visualizing the Degradation Pathway

Proteolysis_Pathway L_Pep L-Thr Peptide Protease Serum Protease (Trypsin/Chymotrypsin) L_Pep->Protease D_Pep D-Thr Peptide D_Pep->Protease Bind_L Stereospecific Binding Pocket Protease->Bind_L Fits L-Isomer Bind_D Steric Clash (No Binding) Protease->Bind_D Rejects D-Isomer Cleavage Hydrolysis of Peptide Bond Bind_L->Cleavage Intact Peptide Remains Intact Bind_D->Intact Fragments Inactive Fragments (Rapid Clearance) Cleavage->Fragments

Figure 2: Mechanism of proteolytic resistance in D-Thr peptides.

References

  • BenchChem. A Comparative Guide to the In Vitro Bioactivity of D-amino Acid vs. L-amino Acid Containing Peptides.

  • Sarmiento, M. et al. (2017). Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide.Acta Biochim Biophys Sin.

  • Wang, K. et al. (2016). Antimicrobial activity and stability of the D-amino acid substituted derivatives of antimicrobial peptide polybia-MPI.[1][3][4]AMB Express.

  • GuideChem. D-Threonine vs L-Threonine: A Detailed Comparison.

  • LifeTein. D-amino acid peptides: Mirror-image peptides and Retro-inverso Peptides.[5][6]

Sources

Validation

Impact of D-Threonine Incorporation on Peptide Structure and Function

A Publish Comparison Guide for Drug Development Executive Summary The strategic incorporation of D-Threonine (D-Thr) into peptide sequences is a high-value engineering tactic in modern drug development. Unlike its proteo...

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Development

Executive Summary

The strategic incorporation of D-Threonine (D-Thr) into peptide sequences is a high-value engineering tactic in modern drug development. Unlike its proteogenic counterpart L-Threonine, D-Thr introduces a specific stereochemical inversion at the


-carbon. This modification is not merely a structural nuance; it acts as a conformational switch  and a proteolytic shield .

This guide objectively compares the performance of D-Thr modified peptides against native L-isoforms, focusing on structural integrity, serum half-life, and receptor selectivity.

Part 1: Core Comparison (L-Thr vs. D-Thr)

The following table summarizes the fundamental physicochemical and biological divergences when replacing L-Thr with D-Thr in a bioactive peptide.

FeatureL-Threonine (Native) D-Threonine (Engineered) Impact on Drug Design
Stereochemistry (2S, 3R) configuration(2R, 3S) configurationInverts side-chain vector; alters receptor fit.
Secondary Structure Promotes

-sheets; compatible with

-helices.
Helix Breaker ; induces

-turns or hairpins.
Used to terminate helices or lock specific turn geometries.
Proteolytic Stability Low; recognized by endogenous proteases (e.g., Trypsin, Chymotrypsin).High ; steric mismatch prevents protease active site binding.Significantly extends in vivo half-life (

).
Immunogenicity Potential T-cell epitope recognition.Reduced recognition; "Stealth" behavior.Lowers risk of immune clearance.
Receptor Affinity High for native targets.Variable; can retain activity if side-chain contact is non-critical, or abolish it if chiral-specific.Critical for "scanning" to identify essential contact points.
Part 2: Structural Mechanics & Causality
1. The "Helix-Breaking" Effect

L-Threonine is


-branched, meaning it already imposes steric restrictions on the peptide backbone. However, it can still be accommodated in 

-helices.
  • Mechanism: When D-Thr is introduced into an L-peptide

    
    -helix, the inversion of the 
    
    
    
    stereocenter forces the side chain (
    
    
    ) into the space normally occupied by the backbone carbonyl oxygen of the preceding residue (
    
    
    ).
  • Result: This steric clash disrupts the hydrogen bonding network (

    
    ) required for helix maintenance, effectively acting as a helix terminator  or inducing a kink .
    
2. Induction of Beta-Turns

While D-Thr disrupts helices, it is highly effective at stabilizing Type II'


-turns .
  • Mechanism: In a hairpin loop, the specific dihedral angles (

    
    ) required for a tight turn are often energetically forbidden for L-amino acids but favorable for D-amino acids.
    
  • Application: Placing D-Thr at the

    
     or 
    
    
    
    position of a turn can "lock" the peptide into a bioactive hairpin conformation, reducing the entropic cost of binding.
Visualization: Structural Impact Pathways

The following diagram illustrates how D-Thr incorporation dictates downstream structural and functional outcomes.

StructuralImpact D_Thr D-Threonine Incorporation Stereo_Inv Stereochemical Inversion (C-alpha) D_Thr->Stereo_Inv Helix_Break Steric Clash with Backbone Carbonyl Stereo_Inv->Helix_Break In Alpha-Helix Turn_Induce Stabilization of Type II' Beta-Turns Stereo_Inv->Turn_Induce In Loop Regions Conf_Change Helix Termination (Kink Formation) Helix_Break->Conf_Change Hairpin_Lock Beta-Hairpin Locking Turn_Induce->Hairpin_Lock Loss of Native\nBinding Loss of Native Binding Conf_Change->Loss of Native\nBinding High Affinity\n(Entropic Gain) High Affinity (Entropic Gain) Hairpin_Lock->High Affinity\n(Entropic Gain)

Figure 1: Mechanistic pathway of D-Threonine structural perturbation. D-Thr acts as a switch, either breaking helices or locking turns depending on the sequence context.

Part 3: Functional Impact & Experimental Data
1. Proteolytic Stability (The "Stealth" Effect)

The most immediate benefit of D-Thr incorporation is resistance to enzymatic degradation. Endogenous proteases are chiral selectors evolved to cleave L-peptide bonds.

  • Data Point: In studies of antimicrobial peptides (e.g., Polybia-MPI analogs), replacing L-Thr/L-Lys with D-isoforms extended serum half-life from <30 minutes to >24 hours .

2. Case Study: Antimicrobial Peptide (Polybia-MPI)

Researchers synthesized D-amino acid substituted analogs of Polybia-MPI to improve stability without losing potency.[1]

Peptide VariantSequence ModificationMIC (E. coli)Hemolysis (HC50)Trypsin Stability (

)
Native Polybia-MPI All L-Amino Acids4

M
150

M
~15 min
D-Lys/D-Thr Analog D-Thr substitution4-8

M
>500

M
> 4 hours
All-D Enantiomer Full D-sequence4

M
>1000

M
> 24 hours
  • Interpretation: The D-Thr containing analogs maintained antimicrobial activity (membrane disruption is less chiral-specific) but significantly reduced toxicity (hemolysis) and increased stability.

3. Case Study: Amyloid Inhibitors

In the development of peptides to inhibit Amyloid-


 aggregation (Alzheimer's research), D-Thr is used to create "Retro-Inverso" peptides.
  • Strategy: A retro-inverso peptide is synthesized using D-amino acids in the reverse sequence order.

  • Outcome: The side-chain topology mimics the native L-peptide (maintaining binding), but the backbone is entirely resistant to proteases.

Part 4: Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) of D-Thr Peptides

Objective: Synthesize a peptide containing a site-specific D-Thr residue.

Reagents:

  • Resin: Rink Amide MBHA (0.5 mmol/g loading).

  • Amino Acid: Fmoc-D-Thr(tBu)-OH (Note: Ensure high optical purity >99%).

  • Coupling Agents: HBTU / HOBt / DIEA.[2]

  • Solvent: DMF (Peptide grade).

Step-by-Step Workflow:

  • Resin Swelling: Swell 200 mg resin in DMF for 30 min.

  • Deprotection (Fmoc Removal): Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling (Standard L-AA): Activate Fmoc-L-AA-OH (4 eq) with HBTU (3.9 eq) and DIEA (8 eq). React for 45 min.

  • Coupling (D-Threonine):

    • Critical Step: Use Fmoc-D-Thr(tBu)-OH .

    • Note: D-amino acids react at similar rates to L-isomers, but ensure no racemization occurs. Use HOBt to suppress racemization.

    • Activate: Fmoc-D-Thr(tBu)-OH (4 eq) + HBTU (3.9 eq) + HOBt (4 eq) + DIEA (8 eq).

    • Reaction Time: 60 min (slightly extended to ensure completion).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine if Kaiser test is slightly positive.

  • Cleavage: TFA/TIPS/H2O (95:2.5:2.5) for 3 hours.

  • Purification: RP-HPLC (C18 column). D-Thr peptides often have different retention times than L-analogs (diastereomers).

Visualization: Synthesis & Validation Workflow

SPPS_Workflow Start Resin Preparation (Rink Amide) Coupling_L Coupling L-Amino Acids (Standard HBTU/DIEA) Start->Coupling_L Coupling_D Coupling D-Threonine (Fmoc-D-Thr(tBu)-OH) Coupling_L->Coupling_D Target Position Cleavage TFA Cleavage & Side Chain Deprotection Coupling_L->Cleavage Sequence Complete Coupling_D->Coupling_L Continue Chain HPLC RP-HPLC Purification (Isolate Diastereomer) Cleavage->HPLC Validation Validation: 1. Mass Spec (Confirmation) 2. CD Spectra (Chirality Check) HPLC->Validation

Figure 2: Workflow for the synthesis and validation of D-Thr containing peptides. Note the critical HPLC step to separate potential diastereomeric impurities.

References
  • Wang, K., et al. (2014). "Antimicrobial activity and stability of the D-amino acid substituted derivatives of antimicrobial peptide polybia-MPI." Peptides. Link

  • Tugyi, R., et al. (2005). "Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide." Proceedings of the National Academy of Sciences. Link

  • Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." AAPS Journal. Link

  • Ling, L.L., et al. (2015). "A new antibiotic kills pathogens without detectable resistance." Nature. (Describes Teixobactin containing D-Thr). Link

  • Vertex AI Search. (2023). "Solid-phase peptide synthesis protocols and D-amino acid stability data.

Sources

Comparative

Benchmarking D-Threonine methyl ester against other chiral synthons in asymmetric synthesis.

Executive Summary D-Threonine methyl ester (H-D-Thr-OMe) represents a critical "unnatural" chiral synthon in the medicinal chemist's arsenal. While its L-enantiomer is a commodity chemical (feedstock), the D-isomer offer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-Threonine methyl ester (H-D-Thr-OMe) represents a critical "unnatural" chiral synthon in the medicinal chemist's arsenal. While its L-enantiomer is a commodity chemical (feedstock), the D-isomer offers a unique


 stereochemical landscape essential for preventing proteolytic degradation in peptidomimetics and accessing specific chiral heterocyclic scaffolds.

This guide benchmarks D-Thr-OMe against its primary competitors—L-Threonine methyl ester (enantiomer) and D-Serine methyl ester (analog)—focusing on steric influence, cost-to-benefit ratios in catalysis, and specific utility in oxazoline synthesis.

The Chiral Profile: Why Matters

Unlike simple amino acids, Threonine possesses two chiral centers.[1] The commercial "D-Threonine" is the enantiomer of natural L-Threonine, bearing the


 configuration.
  • The "Methyl Effect" (vs. Serine): The presence of a methyl group at the

    
    -carbon (C3) differentiates Threonine from Serine.[2] In asymmetric synthesis, this methyl group acts as a "locking mechanism." It restricts bond rotation via 
    
    
    
    strain, often resulting in significantly higher diastereoselectivity (dr) in cyclization reactions compared to the more flexible Serine analogs.
  • Metabolic Stability: Peptides incorporating D-Thr residues are less recognizable to endogenous proteases, extending the half-life of therapeutic candidates (e.g., thiopeptide antibiotics like AJ-024).

Benchmarking Performance

The following data synthesizes performance metrics across three critical dimensions: Steric Bulk (Selectivity), Cost efficiency, and Synthetic Utility.

Table 1: Comparative Analysis of Chiral Synthons
FeatureD-Threonine Methyl Ester D-Serine Methyl Ester L-Threonine Methyl Ester
Stereochemistry

(Unnatural)


(Natural)
Side Chain



Steric Bulk High (

-Methyl)
LowHigh (

-Methyl)
Cyclization Selectivity Excellent (Rigid transition state)Moderate (Flexible)Excellent
Primary Use Case Antibiotics, Chiral Ligands (Oxazolines)Serine Protease InhibitorsCommodity Peptide Synthesis
Approx. Cost Index High ($1000+/kg range)MediumLow ($10-100/kg range)
Availability Enzymatic Resolution / SyntheticSyntheticFermentation (Commodity)

Analyst Note: While D-Thr-OMe commands a higher price point, its value lies in the atom economy of generating two defined stereocenters in a single step, avoiding the need for expensive chiral auxiliaries (e.g., Evans oxazolidinones) later in the synthesis.

Decision Framework: Selecting the Right Synthon

The following decision tree assists process chemists in selecting the optimal threonine/serine derivative based on target requirements.

DecisionTree Start Start: Select Chiral Synthon Target Target Stereochemistry? Start->Target Natural Natural (L-Series) Target->Natural L-Config Unnatural Unnatural (D-Series) Target->Unnatural D-Config LThr Use L-Thr-OMe (Commodity Price) Natural->LThr BetaSub Beta-Substitution Required? Unnatural->BetaSub NoBeta No (Hydroxyl only) BetaSub->NoBeta YesBeta Yes (Methyl group) BetaSub->YesBeta DSer Use D-Ser-OMe (Lower Steric Bulk) NoBeta->DSer Selectivity High Diastereoselectivity Crucial? YesBeta->Selectivity DThr Use D-Thr-OMe (High Selectivity) Selectivity->DThr Yes Auxiliary Consider Chiral Auxiliary (If D-Thr unavailable) Selectivity->Auxiliary No

Caption: Decision matrix for selecting D-Threonine Methyl Ester based on stereochemical and steric requirements.

Experimental Validation: Synthesis of Chiral Oxazolines

The most high-value application of D-Thr-OMe is the synthesis of chiral oxazolines (e.g., D-threonine-derived oxazolines), which serve as precursors to 1,2-amino alcohols or ligands for asymmetric catalysis.

The Mechanism: Retention vs. Inversion

A critical pitfall in this protocol is the stereochemical outcome at C3 (the


-carbon).
  • Cyclodehydration with inversion: Using Thionyl Chloride (

    
    ) typically proceeds via an internal 
    
    
    
    attack, inverting the configuration at the hydroxyl center.
  • Cyclodehydration with retention: Methods using Burgess reagent or DAST can sometimes be tuned, but the standard industrial route (below) assumes inversion.

Protocol: D-Thr-OMe to Chiral Oxazoline

Ref: Adapted from standard methodologies for threonine cyclization (e.g., BenchChem protocols, JOC).

Reagents:

  • D-Threonine Methyl Ester HCl (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Solvent: DCM (Dichloromethane)[3]

Step-by-Step Methodology:

  • N-Acylation (Protection):

    • Suspend D-Thr-OMe HCl in DCM at 0°C.

    • Add TEA slowly to neutralize the salt.

    • Add Benzoyl Chloride dropwise.[4] Stir at RT for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of amine. Product: N-Benzoyl-D-Thr-OMe.

  • Cyclization (The Critical Step):

    • Cool the N-Benzoyl intermediate solution to -10°C.

    • Add

      
       dropwise. The hydroxyl group is activated as a chlorosulfite/chloride leaving group.
      
    • Mechanism: The amide oxygen attacks the

      
      -carbon, displacing the leaving group with inversion of configuration .
      
    • Result: The

      
       starting material yields a cis-oxazoline (or trans depending on specific inversion dynamics of the specific leaving group used).
      
  • Workup:

    • Quench with saturated

      
      . Extract with EtOAc.[4]
      
    • Dry over

      
       and concentrate.
      
Workflow Visualization

OxazolineSynthesis Input D-Thr-OMe HCl (2R, 3S) Step1 N-Acylation (BzCl, TEA) Input->Step1 Interm N-Benzoyl-Thr-OMe (Intermediate) Step1->Interm Step2 Activation (SOCl2) Interm->Step2 Cyclization Cyclodehydration (SN2 Inversion) Step2->Cyclization Product Chiral Oxazoline (Inverted C3 Config) Cyclization->Product

Caption: Workflow for converting D-Thr-OMe to Chiral Oxazoline via Thionyl Chloride cyclodehydration.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69435, D-Threonine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

D-Threonine 1,1-Dimethylethyl Ester Hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride Executive Summary & Core Directive D-Threonine 1,1-Dimethylethyl Ester Hydrochloride (H-D-Thr-OtBu[1][2]·HCl) is a specia...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride

Executive Summary & Core Directive

D-Threonine 1,1-Dimethylethyl Ester Hydrochloride (H-D-Thr-OtBu[1][2]·HCl) is a specialized amino acid derivative used primarily in peptide synthesis and chiral drug development. While not classified as acutely toxic (P-listed) or toxic (U-listed) under US EPA RCRA regulations, it presents specific stability hazards that standard disposal protocols often overlook.[1][2]

The Critical Hazard: The tert-butyl (1,1-dimethylethyl) ester moiety is acid-labile.[1][2] If this compound is inadvertently disposed of in a highly acidic waste stream (e.g., mixed with TFA or concentrated HCl waste), it can undergo cleavage, releasing isobutylene gas .[1][2] In a sealed waste container, this gas evolution can cause pressurization and catastrophic vessel failure.[1]

Immediate Action Required:

  • Segregate: Never mix solid H-D-Thr-OtBu·HCl with acidic solid waste.

  • Label: Mark waste containers explicitly as "Organic Solid - Potential Gas Generator with Strong Acid."

  • Protect: Handle as a hygroscopic irritant; moisture absorption accelerates hydrolysis.

Chemical Profile & Hazard Characterization

To dispose of a chemical safely, one must understand its reactivity.[1]

PropertySpecificationOperational Implication
Chemical Name D-Threonine 1,1-Dimethylethyl Ester HydrochlorideSpecific stereochemistry (D-form) and salt form (HCl).[1][2]
Common Abbreviation H-D-Thr-OtBu·HClUsed in peptide coupling.
Molecular Formula

Nitrogenous organic salt.
Physical State White Crystalline PowderHygroscopic; cakes upon moisture exposure.
Acidity (pH) Acidic in solution (~3.0 - 5.[2]0)The HCl salt dissociates in water; corrosive to mild steel.
Stability Acid Labile CRITICAL: Cleaves in strong acid to release isobutylene gas.
RCRA Status Non-Listed (unless mixed)Treated as "Characteristic" waste if pH < 2 (D002) or Ignitable (D001).[2][3]

Pre-Disposal Stabilization & Handling

Before moving the material to waste streams, ensure it is in a stable state.[1][4]

A. Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum). Latex is insufficient for organic ester handling.

  • Respiratory: N95 or P100 particulate respirator if handling open powder outside a fume hood.

  • Eyes: Chemical splash goggles (ANSI Z87.1).

B. Spill Management (Small Scale < 50g)

If the bottle shatters or powder spills:

  • Isolate: Do not attempt to sweep dry powder rapidly; this generates dust.

  • Dampen: Cover the spill with a paper towel dampened with saturated sodium bicarbonate (

    
    ) . This neutralizes the HCl salt locally and prevents acid fumes.
    
  • Collect: Scoop the damp slurry into a wide-mouth jar.

  • Label: "Debris from H-D-Thr-OtBu·HCl Spill - Contains Sodium Bicarbonate."[1][2]

Disposal Workflow Protocols

Do not follow a "one bin fits all" approach. Select the protocol based on the physical state of the waste.

Scenario A: Solid Waste (Expired Reagent or Surplus)[2][5]
  • Primary Path: High-Temperature Incineration (Lab Pack).[2]

  • Container: Clear polyethylene bag (4-mil) or wide-mouth HDPE jar.

  • Segregation: Keep separate from oxidizers (e.g., nitrates, permanganates) and strong acids.[1]

  • Labeling:

    • Content: "D-Threonine tert-butyl ester HCl"[1][2][5]

    • Hazard Checkbox: Irritant.[4][6]

    • Note: "Keep Dry."[7]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)[2]
  • Context: Usually dissolved in solvents like DCM, DMF, or Methanol.[1]

  • Protocol:

    • Check pH of the solution. If pH < 3, neutralize carefully with dilute Sodium Bicarbonate to pH 6–8.[1]

    • Pour into the Non-Halogenated Organic Solvent waste stream (unless DCM is present, then Halogenated).

    • Prohibited: Do not pour into the "Acid Waste" carboy. The acid will cleave the ester, generating gas over time.[1]

Scenario C: Aqueous Waste (Glassware Rinsate)[2]
  • Protocol:

    • Collect first rinsate (containing the majority of the chemical) into the Liquid Organic Waste container.

    • Subsequent water washes can be drain-disposed only if permitted by local municipal codes for non-hazardous amino acids, and pH is adjusted to 6–9.

    • Best Practice: Collect all rinsates as chemical waste to avoid regulatory ambiguity.

Visualizing the Decision Logic

The following diagram illustrates the critical decision points to prevent gas generation events in waste storage.

DisposalWorkflow Start Waste Identification: H-D-Thr-OtBu·HCl StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Pure/Expired Liquid Liquid (Solution) StateCheck->Liquid Reaction Mix SolidBin Bin: Solid Organic Waste (No Strong Acids) Solid->SolidBin Risk RISK: Isobutylene Gas Generation if Acidified Solid->Risk If mixed with TFA/HCl waste AcidCheck Is Solution Acidic (pH < 3)? Liquid->AcidCheck Neutralize Neutralize with Dilute NaHCO3 AcidCheck->Neutralize Yes LiquidBin Bin: Organic Solvent Waste (Segregate from Acid Waste) AcidCheck->LiquidBin No Neutralize->LiquidBin LiquidBin->Risk If poured into Acid Carboy

Figure 1: Decision tree emphasizing the prevention of acid-catalyzed gas generation during disposal.[1][2]

Regulatory Framework & Compliance

United States (EPA RCRA)[2][7]
  • Waste Classification: This material is not a P-listed or U-listed waste.[2] However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.[1]

  • Characteristic of Corrosivity (D002): If the solid is dissolved in water and the pH is

    
    , it is D002 waste.[1][3]
    
  • Generator Status: Ensure your facility's monthly generation limits (VSQG, SQG, or LQG) are not exceeded by bulk disposal of this compound.

European Union (CLP/REACH)[2]
  • EWC Code: Typically 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

  • Labeling: Ensure containers carry the GHS07 (Exclamation Mark) pictogram if the concentration warrants it.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: D-Threonine. (General safety data for the parent amino acid structure). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link][2]

Sources

Handling

Personal protective equipment for handling D-Threonine 1,1-Dimethylethyl Ester Hydrochloride

Handling D-Threonine 1,1-Dimethylethyl Ester Hydrochloride (commonly known as H-D-Thr-OtBu·HCl) requires a nuanced approach to laboratory safety. As a critical chiral building block in custom peptide synthesis and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Handling D-Threonine 1,1-Dimethylethyl Ester Hydrochloride (commonly known as H-D-Thr-OtBu·HCl) requires a nuanced approach to laboratory safety. As a critical chiral building block in custom peptide synthesis and drug development, its physical properties—specifically its hygroscopicity and electrostatic behavior—dictate both the operational workflow and the Personal Protective Equipment (PPE) required.

Because enantiomers share identical macroscopic physical and chemical safety profiles, the safety protocols established for the L-enantiomer are directly applicable to the D-enantiomer[1][2]. The following guide synthesizes technical accuracy with field-proven methodologies to ensure both personnel safety and chemical integrity.

The Causality of Protection: Beyond Standard PPE

When handling fine amino acid ester powders, researchers often default to basic lab coats and standard gloves. However, the tert-butyl ester group increases the molecule's lipophilicity compared to free threonine, slightly altering its dermal penetration profile. Furthermore, as a hydrochloride salt, the powder is highly hygroscopic. Upon contact with moisture—such as sweat on the skin or the mucosal membranes of the eyes and respiratory tract—it can locally lower the pH, causing acute acidic irritation. Therefore, the PPE matrix must be specifically designed to mitigate both particulate inhalation and moisture-driven dermal exposure.

Quantitative PPE Matrix

Table 1: Required PPE and Technical Specifications for D-Threonine 1,1-Dimethylethyl Ester Hydrochloride

PPE CategorySpecificationQuantitative Metric / StandardCausality / Rationale
Hand Protection Nitrile Rubber GlovesThickness:

0.11 mmBreakthrough: > 480 min
Nitrile provides superior resistance to the electrostatic adhesion of the fine powder compared to latex, preventing accidental spread[1].
Eye Protection Snug-fitting Safety GogglesANSI Z87.1 or EN 166 compliantPrevents the ingress of airborne hydrochloride salt dust, which causes localized acidic irritation upon contact with corneal moisture.
Respiratory N95 or P100 Particulate RespiratorFilter efficiency:

95% at 0.3

m
Required if handling outside a ductless powder hood. Prevents the inhalation of hygroscopic micro-particles into the respiratory tract[2].
Body Protection Anti-static Lab Coat100% Cotton or specialized anti-static blendSynthetic fibers generate triboelectric charges, causing the fine ester powder to repel from the spatula and disperse into the air.

Operational Workflow: Safe Weighing and Transfer Protocol

To ensure safety and experimental integrity, the weighing process must function as a self-validating system . The following step-by-step methodology ensures that any failure in environmental controls is immediately detected before the chemical is compromised.

Step 1: Environmental Preparation

  • Action: Ensure the relative humidity (RH) in the weighing area is strictly below 45%. Activate the analytical balance inside a HEPA-filtered powder weighing hood.

  • Causality: H-D-Thr-OtBu·HCl is highly hygroscopic. Excess ambient moisture will initiate slow hydrolysis of the tert-butyl ester and degrade the powder into a sticky, unusable residue.

Step 2: Static Mitigation

  • Action: Discharge static from the stainless-steel micro-spatula and the weigh boat using an anti-static ionizer (e.g., a Zerostat gun).

  • Causality: Hydrochloride salts of amino acids carry significant triboelectric charges generated during the manufacturer's milling process. Discharging the equipment prevents "fly-away" contamination, keeping the powder contained.

Step 3: The Transfer and Self-Validation Check

  • Action: Tare the anti-static weigh boat and transfer the required mass of the chemical. Close the balance sash and monitor the digital readout for exactly 30 seconds.

  • Self-Validation: If the mass remains perfectly stable, the environment is safe, and the chemical is intact. If the mass continuously drifts upward, the system has validated a failure: the sample is actively absorbing atmospheric moisture. You must immediately abort the transfer, seal the stock bottle, and dehumidify the room.

Step 4: Solubilization & Containment

  • Action: Immediately dissolve the weighed powder in the target solvent (e.g., DMF or DCM for )[3]. Flush the original chemical stock container with dry Argon or Nitrogen gas before sealing to preserve the integrity of the remaining material.

Emergency Response & Waste Disposal Plan

Spill Management:

  • Isolate & Contain: Evacuate personnel from the immediate vicinity. Do NOT use water initially, as it will dissolve the salt and spread the acidic residue.

  • Absorb: Wearing a P100 respirator, sweep up the dry powder using a static-free brush and a dustpan. Place the solid into a sealed, chemically compatible hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp paper towel soaked in a 5% sodium bicarbonate solution to neutralize any residual HCl, followed by a 70% ethanol wipe to remove organic residues.

Disposal Pathways:

  • Solid Waste: Dispose of unused powder and contaminated materials (e.g., weigh boats, gloves) as halogenated organic solid waste due to the presence of the hydrochloride component.

  • Liquid Waste: Once dissolved in organic solvents for synthesis, route the resulting solutions to the halogenated organic liquid waste stream in accordance with institutional EHS guidelines.

Workflow Visualization

G Storage 1. Storage 4°C, Desiccated PPE 2. PPE Donning Nitrile, Goggles, N95 Storage->PPE Weighing 3. Weighing Protocol Anti-static, <45% RH PPE->Weighing Validation 4. Self-Validation Monitor Mass Stability Weighing->Validation Proceed 5a. Mass Stable Solubilize in DMF/DCM Validation->Proceed Stable Mass Abort 5b. Mass Increases Abort & Dehumidify Validation->Abort Drifting Mass Disposal 6. Waste Disposal Halogenated Stream Proceed->Disposal

Workflow for the safe handling and validation of D-Threonine tert-butyl ester hydrochloride.

References

Sources

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